SC-514
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-5-thiophen-3-ylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS2/c10-6-3-7(5-1-2-13-4-5)14-8(6)9(11)12/h1-4H,10H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUACLADCKCNKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC(=C(S2)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001257563 | |
| Record name | 3-Amino-5-(3-thienyl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001257563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354812-17-2 | |
| Record name | 3-Amino-5-(3-thienyl)thiophene-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354812-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SC 514 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0354812172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-5-(3-thienyl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001257563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 354812-17-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Amino[2,3′-bithiophene]-5-carboxamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU3S753TY9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
SC-514: A Technical Guide to its Mechanism of Action as a Selective IKKβ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of SC-514, a selective and ATP-competitive inhibitor of IκB kinase β (IKKβ). The document details the molecular interactions, signaling pathways, and cellular consequences of IKKβ inhibition by this compound, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound exerts its effects by targeting a critical juncture in the canonical nuclear factor-κB (NF-κB) signaling cascade. NF-κB is a family of transcription factors that plays a pivotal role in regulating inflammatory responses, cell survival, and immune function. The activity of NF-κB is tightly controlled by its sequestration in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα.
The IκB kinase (IKK) complex, composed of catalytic subunits IKKα and IKKβ (also known as IKK-1 and IKK-2, respectively) and a regulatory subunit NEMO (NF-κB essential modulator), is the central activator of the canonical NF-κB pathway. In response to pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or interleukin-1β (IL-1β), the IKK complex becomes activated and phosphorylates IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization sequence on the NF-κB p65 subunit, leading to its translocation into the nucleus. Once in the nucleus, p65 binds to specific DNA sequences to initiate the transcription of a wide array of pro-inflammatory and pro-survival genes.
This compound is a selective inhibitor of the IKKβ subunit.[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of IKKβ and preventing the transfer of phosphate to its substrate, IκBα.[2] This inhibition of IκBα phosphorylation prevents its degradation, thereby sequestering the NF-κB complex in the cytoplasm and blocking the downstream transcription of NF-κB-dependent genes.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the inhibitory activity of this compound.
Table 1: Inhibitory Potency (IC50) of this compound
| Target | IC50 Value | Cell/System | Reference |
| IKKβ (IKK-2) | 3-12 µM | Recombinant Human | |
| IKK-2 | 11.2 µM | Not specified | [1] |
| Native IKK complex | 6.1 ± 2.2 µM | Not specified | [1] |
| Recombinant human IKK-1/IKK-2 heterodimer | 2.7 ± 0.7 µM | Recombinant | [1] |
| RANKL-induced osteoclastogenesis | <5 µM | RAW264.7 cells |
Table 2: Inhibition of NF-κB-Dependent Gene Expression by this compound in IL-1β-induced Rheumatoid Arthritis-Derived Synovial Fibroblasts (RASFs)
| Gene | IC50 Value | Reference |
| IL-6 | 20 µM | [2] |
| IL-8 | 20 µM | [2] |
| COX-2 | 8 µM | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
IKKβ Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of IKKβ.
Materials:
-
Recombinant human IKKβ
-
IKKtide (a synthetic peptide substrate for IKKβ)
-
ATP
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well white plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Prepare a reaction mixture containing kinase assay buffer, IKKtide substrate, and ATP.
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
Add the this compound dilutions to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant IKKβ enzyme to all wells except the negative control.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
NF-κB Luciferase Reporter Gene Assay
This cell-based assay quantifies the ability of this compound to inhibit NF-κB-dependent gene transcription.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements upstream of the luciferase gene)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
TNF-α or IL-1β (as an NF-κB activator)
-
This compound
-
Dual-Luciferase Reporter Assay System (Promega) or similar
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Seed HEK293 cells in a 96-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Pre-incubate the cells with the inhibitor for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-8 hours. Include an unstimulated control group.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound relative to the stimulated control.
Western Blotting for IκBα Degradation and p65 Nuclear Translocation
This technique is used to visualize the effect of this compound on the phosphorylation and degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.
Materials:
-
RAW264.7 or similar macrophage cell line
-
LPS (Lipopolysaccharide) or other NF-κB stimulus
-
This compound
-
Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-IκBα, anti-phospho-IκBα, anti-p65, anti-lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate cells and treat with this compound or vehicle for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for various time points (e.g., 0, 15, 30, 60 minutes).
-
For IκBα degradation: Lyse the whole cells in RIPA buffer.
-
For p65 translocation: Fractionate the cells into nuclear and cytoplasmic extracts using a commercial kit.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the levels of IκBα, phospho-IκBα, and the distribution of p65 in the cytoplasmic and nuclear fractions.
In Vivo Model of LPS-Induced Inflammation in Rats
This animal model is used to assess the anti-inflammatory efficacy of this compound in a living organism.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Anesthesia
-
Blood collection tubes (with anticoagulant)
-
ELISA kits for TNF-α and IL-6
Protocol:
-
Acclimatize the rats for at least one week before the experiment.
-
Divide the rats into groups: Vehicle control, LPS only, and LPS + this compound at various doses.
-
Administer this compound or vehicle orally or intraperitoneally at a specified time before the LPS challenge (e.g., 1 hour).
-
Induce systemic inflammation by intraperitoneal injection of LPS (e.g., 1 mg/kg).
-
At a peak time point for cytokine release (e.g., 1.5-2 hours after LPS injection), collect blood samples via cardiac puncture under anesthesia.
-
Centrifuge the blood to obtain plasma or serum.
-
Measure the concentrations of TNF-α and IL-6 in the plasma/serum using specific ELISA kits according to the manufacturer's instructions.
-
Compare the cytokine levels between the different treatment groups to evaluate the in vivo anti-inflammatory effect of this compound.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: The NF-κB signaling pathway and the inhibitory action of this compound on IKKβ.
References
SC-514: An In-Depth Technical Guide to NF-κB Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SC-514 is a selective and reversible, ATP-competitive inhibitor of IκB kinase β (IKKβ), a critical enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway. By targeting IKKβ, this compound effectively blocks the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action prevents the nuclear translocation of the NF-κB p65/p50 heterodimer, a key transcription factor responsible for regulating the expression of a multitude of genes involved in inflammation, immunity, cell proliferation, and survival. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.
Introduction to this compound
This compound, with the chemical formula C₉H₈N₂OS₂, is a small molecule inhibitor that has garnered significant interest for its specific action against IKKβ. Its ability to modulate the NF-κB pathway makes it a valuable tool for researchers studying inflammatory diseases, cancer, and other conditions where this pathway is aberrantly activated.
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₉H₈N₂OS₂ |
| Molecular Weight | 224.3 g/mol [1] |
| CAS Number | 354812-17-2[1] |
| Appearance | Crystalline solid[2] |
| Solubility | Soluble in DMSO and DMF[2] |
Mechanism of Action: Inhibition of the Canonical NF-κB Pathway
The canonical NF-κB pathway is a central signaling cascade that responds to a variety of stimuli, including inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS). The activation of this pathway culminates in the nuclear translocation of NF-κB and the transcription of target genes.
This compound exerts its inhibitory effect by directly targeting IKKβ, a key kinase in this pathway.
The Canonical NF-κB Signaling Pathway and this compound Inhibition
As depicted in the diagram, this compound binds to the ATP-binding pocket of IKKβ, preventing the phosphorylation of IκBα. This stabilizes the IκBα-p65/p50 complex, sequestering the NF-κB dimer in the cytoplasm and thereby inhibiting the transcription of pro-inflammatory and other target genes.
Quantitative Data on this compound Efficacy
The inhibitory activity of this compound has been quantified in various in vitro and in vivo models. The half-maximal inhibitory concentration (IC₅₀) is a key metric for its potency.
Table 1: In Vitro Inhibitory Activity of this compound against IKK isoforms
| Target | IC₅₀ (µM) | Comments |
| Recombinant human IKK-2 (IKKβ) | 3-12 | ATP-competitive inhibition[1] |
| Native IKK complex | 6.1 ± 2.2 | |
| Recombinant human IKK-1/IKK-2 heterodimer | 2.7 ± 0.7 | |
| Recombinant human IKK-2 homodimer | 11.2 |
Table 2: In Vitro Efficacy of this compound on NF-κB-dependent Gene Expression
| Cell Type | Stimulus | Target Gene | IC₅₀ (µM) |
| Rheumatoid Arthritis-derived Synovial Fibroblasts | IL-1β | IL-6 | 20[1][3] |
| Rheumatoid Arthritis-derived Synovial Fibroblasts | IL-1β | IL-8 | 20[1][3] |
| Rheumatoid Arthritis-derived Synovial Fibroblasts | IL-1β | COX-2 | 8[1][3] |
| Rat Aortic Smooth Muscle Cells | LPS | iNOS | Not specified, but effective inhibition observed[2] |
| TNF-activated Astrocytes | TNF-α | TLR2 | Not specified, but effective inhibition observed[2] |
| RAW264.7 cells | RANKL | Osteoclastogenesis | <5 |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Condition | Dosage | Effect |
| Rat | LPS-induced inflammation | 50 mg/kg (i.p.) | ~70% inhibition of serum TNF-α production[1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on the NF-κB pathway.
IKKβ Kinase Assay (In Vitro)
This assay directly measures the ability of this compound to inhibit the enzymatic activity of IKKβ.
Workflow for IKKβ Kinase Assay
Protocol:
-
Prepare Reagents:
-
Recombinant human IKKβ enzyme.
-
Biotinylated IκBα peptide substrate (e.g., Biotin-Ser-Leu-His-Gln-Gly-Leu-Ser-Met).
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100).
-
ATP solution (prepare a stock solution, e.g., 10 mM).
-
This compound: Prepare a stock solution in DMSO and create serial dilutions in kinase assay buffer.
-
Stop solution (e.g., 100 mM EDTA).
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of each this compound dilution or vehicle control (DMSO).
-
Add 20 µL of a solution containing recombinant IKKβ and the IκBα peptide substrate in kinase assay buffer.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of ATP solution. The final ATP concentration should be at or near its Km for IKKβ.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
-
Detection (e.g., using a luminescence-based assay like ADP-Glo™):
-
Add ADP-Glo™ Reagent to deplete unused ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
NF-κB Luciferase Reporter Gene Assay
This cell-based assay measures the transcriptional activity of NF-κB.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293, HeLa) in appropriate growth medium.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites upstream of the luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Treatment:
-
24 hours post-transfection, pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α or 1 ng/mL IL-1β) for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the percentage of inhibition of NF-κB activity for each this compound concentration relative to the stimulated vehicle control.
-
Determine the IC₅₀ value as described for the kinase assay.
-
Western Blot for IκBα Phosphorylation and Degradation
This assay visualizes the effect of this compound on the upstream events of NF-κB activation.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., synovial fibroblasts, macrophages) and allow them to adhere.
-
Pre-treat the cells with this compound or vehicle for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-IκBα (Ser32/36), total IκBα, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-IκBα and total IκBα levels to the loading control.
-
Compare the levels of phosphorylated and total IκBα in this compound-treated cells to the vehicle-treated controls at each time point.
-
Immunofluorescence for p65 Nuclear Translocation
This imaging-based assay visualizes the subcellular localization of the NF-κB p65 subunit.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Pre-treat with this compound or vehicle, followed by stimulation with an NF-κB activator.
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Image Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence or confocal microscope.
-
Analyze the images to quantify the nuclear and cytoplasmic fluorescence intensity of p65.
-
-
Data Analysis:
-
Calculate the ratio of nuclear to cytoplasmic p65 fluorescence for a population of cells in each treatment group.
-
Compare the nuclear translocation in this compound-treated cells to the vehicle-treated controls.
-
Conclusion
This compound is a potent and selective inhibitor of IKKβ that serves as a valuable research tool for elucidating the role of the NF-κB pathway in health and disease. Its well-defined mechanism of action and quantifiable inhibitory effects make it a cornerstone for studies in inflammation, immunology, and oncology. The detailed protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their experimental designs and contribute to the growing body of knowledge surrounding NF-κB signaling. As with any small molecule inhibitor, careful consideration of its specificity and potential off-target effects is crucial for the accurate interpretation of experimental results.
References
An In-depth Technical Guide to the IKK-2 Inhibitor: SC-514
For Researchers, Scientists, and Drug Development Professionals
Core Summary
SC-514 is a potent, selective, and reversible small-molecule inhibitor of IκB kinase 2 (IKK-2), a critical enzyme in the nuclear factor-κB (NF-κB) signaling pathway. By competitively binding to the ATP-binding site of IKK-2, this compound effectively disrupts the canonical NF-κB activation cascade. This inhibition prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα, thereby sequestering the NF-κB p65/p50 heterodimer in the cytoplasm and preventing its translocation to the nucleus. The ultimate consequence is the downregulation of NF-κB-dependent gene expression, which includes a wide array of pro-inflammatory cytokines, chemokines, and other mediators of inflammation and cell survival. This targeted action makes this compound a valuable research tool for investigating the role of the NF-κB pathway in various physiological and pathological processes and a potential therapeutic agent for a range of inflammatory diseases and cancers.
Quantitative Data Presentation
The inhibitory activity of this compound has been quantified in various experimental systems. The following tables summarize the key half-maximal inhibitory concentration (IC50) values reported in the literature.
Table 1: In Vitro Inhibitory Activity of this compound on IKK Isoforms
| Target | IC50 Value | Assay Conditions | Reference |
| Recombinant Human IKK-2 | 3-12 µM | Cell-free kinase assay | [1] |
| Recombinant Human IKK-2 | 11.2 µM | Not specified | [2] |
| Native IKK Complex | 6.1 ± 2.2 µM | Immunoprecipitated from cell lysates | [2] |
| Recombinant Human IKK-1/IKK-2 Heterodimer | 2.7 ± 0.7 µM | Cell-free kinase assay | [2] |
| IKK-1, IKK-i, TBK-1 | >200 µM | Panel of 31 kinases | Not specified |
Table 2: Functional Inhibitory Activity of this compound in Cellular Assays
| Biological Process | Cell Type | IC50 Value | Stimulus | Reference |
| Inhibition of IL-6 Gene Expression | Rheumatoid Arthritis-Derived Synovial Fibroblasts (RASFs) | 20 µM | IL-1β | [1] |
| Inhibition of IL-8 Gene Expression | Rheumatoid Arthritis-Derived Synovial Fibroblasts (RASFs) | 20 µM | IL-1β | [1] |
| Inhibition of COX-2 Gene Expression | Rheumatoid Arthritis-Derived Synovial Fibroblasts (RASFs) | 8 µM | IL-1β | [1] |
| Inhibition of RANKL-induced Osteoclastogenesis | RAW264.7 cells | <5 µM | RANKL | [3] |
Signaling Pathway and Mechanism of Action
This compound exerts its function by directly targeting IKK-2 within the canonical NF-κB signaling pathway. The following diagram illustrates this mechanism.
References
In Vitro Profile of SC-514: A Technical Guide to its Core Mechanisms and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro activities of SC-514, a selective inhibitor of IκB kinase β (IKKβ). This compound serves as a critical tool for investigating the NF-κB signaling pathway, a key regulator of inflammation, immunity, and cell survival. This document outlines the quantitative effects of this compound on various cellular processes, details the experimental protocols for its characterization, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is an ATP-competitive inhibitor of IKKβ, a central kinase in the canonical NF-κB signaling cascade. By binding to the ATP pocket of IKKβ, this compound prevents the phosphorylation of IκBα. This inhibition of IκBα phosphorylation prevents its subsequent ubiquitination and proteasomal degradation. As a result, the NF-κB dimer (typically p65/p50) remains sequestered in the cytoplasm, unable to translocate to the nucleus and initiate the transcription of its target genes.
Quantitative Data Summary
The in vitro efficacy of this compound has been quantified across various assays and cell types. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data.
Table 1: this compound Inhibitory Activity against IKKβ and NF-κB Dependent Processes
| Target/Process | Assay System | IC50 Value | Reference |
| IKKβ (IKK-2) | Recombinant Human Enzyme Assay | 3-12 µM | [1][2] |
| RANKL-induced Osteoclastogenesis | RAW264.7 cells | <5 µM | [3] |
| NF-κB-dependent gene transcription (IL-6) | IL-1β-stimulated RASFs | ~20 µM | [1] |
| NF-κB-dependent gene transcription (IL-8) | IL-1β-stimulated RASFs | ~20 µM | [1] |
| NF-κB-dependent gene transcription (COX-2) | IL-1β-stimulated RASFs | ~8 µM | [1] |
Table 2: Cellular Effects of this compound
| Cell Line | Effect | Concentration | Reference |
| RAW264.7 | Inhibition of RANKL-induced NF-κB activation | Dose-dependent | [3] |
| RAW264.7 | Induction of apoptosis | ≥12.5 µM | [3] |
| Rheumatoid Arthritis Synovial Fibroblasts (RASFs) | Blockade of IκBα phosphorylation and degradation | 100 µM | [1] |
| Rheumatoid Arthritis Synovial Fibroblasts (RASFs) | Reduction of p65 nuclear translocation | 100 µM | [1] |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action of this compound and the experimental procedures used for its characterization, the following diagrams are provided.
Detailed Experimental Protocols
The following are detailed methodologies for key in vitro experiments to characterize the activity of this compound.
IKKβ Kinase Activity Assay
Objective: To determine the direct inhibitory effect of this compound on IKKβ kinase activity.
Materials:
-
Recombinant human IKKβ
-
IKKβ substrate (e.g., a peptide containing the IκBα phosphorylation sites, such as IκBα (21-41))
-
This compound
-
ATP, [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 5 µM ATP)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant IKKβ, and the IKKβ substrate.
-
Add this compound at a range of concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated ³²P in a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
NF-κB Luciferase Reporter Assay
Objective: To measure the effect of this compound on NF-κB-dependent gene transcription.
Materials:
-
A cell line stably or transiently expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., RAW264.7-NF-κB-luc).
-
This compound
-
NF-κB stimulus (e.g., RANKL, TNFα, or LPS)
-
Cell culture medium and supplements
-
Luciferase assay reagent (containing luciferin)
-
Luminometer
Procedure:
-
Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.
-
Stimulate the cells with an appropriate NF-κB activator (e.g., 100 ng/mL LPS for RAW264.7 cells) and incubate for 4-6 hours.
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the luciferase activity to a measure of cell viability if necessary.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Western Blot for IκBα Phosphorylation and Degradation
Objective: To visualize the effect of this compound on the phosphorylation and subsequent degradation of IκBα.
Materials:
-
Cell line of interest (e.g., RASFs)
-
This compound
-
NF-κB stimulus (e.g., IL-1β)
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-total IκBα, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with this compound or vehicle for 1-2 hours.
-
Stimulate cells with the NF-κB activator for a short time course (e.g., 0, 5, 15, 30 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA in TBST for phospho-antibodies).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to assess the levels of phosphorylated and total IκBα.
Immunofluorescence for p65 Nuclear Translocation
Objective: To visualize the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Materials:
-
Cell line of interest
-
This compound
-
NF-κB stimulus
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-p65
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Grow cells on coverslips in a multi-well plate.
-
Pre-treat the cells with this compound or vehicle.
-
Stimulate the cells with the NF-κB activator for an appropriate time (e.g., 30-60 minutes).
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding.
-
Incubate with the anti-p65 primary antibody.
-
Wash and incubate with the fluorescently-labeled secondary antibody.
-
Wash and counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the subcellular localization of p65 using a fluorescence microscope.
MTT Cell Viability Assay
Objective: To assess the cytotoxic effects of this compound.
Materials:
-
Cell line of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of this compound concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
This technical guide provides a comprehensive overview of the in vitro characterization of this compound, offering valuable information for researchers studying NF-κB signaling and those involved in the development of related therapeutic agents. The detailed protocols and visual aids are intended to facilitate the design and execution of robust and reproducible experiments.
References
SC-514: A Technical Guide to its Biological Activity
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth overview of the biological activity of SC-514, a selective inhibitor of IκB kinase β (IKKβ). It details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated cellular pathways and workflows.
Mechanism of Action
This compound is a selective, reversible, and ATP-competitive inhibitor of IκB kinase 2 (IKK-2), also known as IKKβ.[1][2] IKKβ is a critical kinase in the canonical nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammation, immunity, cell proliferation, and survival.[3][4]
In the canonical pathway, stimuli such as interleukin-1β (IL-1β) or tumor necrosis factor-α (TNF-α) activate the IKK complex.[4][5] This complex, which includes IKKβ, then phosphorylates the inhibitor of κBα (IκBα).[3] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the p65/p50 NF-κB heterodimer, allowing it to translocate into the nucleus.[6][7] Once in the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of a wide array of pro-inflammatory and survival genes, including cytokines (e.g., IL-6, IL-8, TNF-α) and enzymes (e.g., COX-2).[6][8]
This compound exerts its inhibitory effect by binding to the ATP-binding pocket of IKKβ, thereby preventing the phosphorylation of its substrates, most notably IκBα.[2][3] This action blocks the degradation of IκBα, sequesters NF-κB in the cytoplasm, and ultimately inhibits the transcription of NF-κB-dependent genes.[3][6] Interestingly, this compound does not prevent the initial activation and phosphorylation of the IKK complex itself but rather blocks its downstream kinase activity.[2][6]
Caption: this compound inhibits IKKβ, preventing IκBα phosphorylation and subsequent NF-κB activation.
Quantitative Biological Activity Data
The inhibitory activity of this compound has been quantified in various enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.[9]
Table 1: In Vitro Enzymatic Assays
| Target Enzyme/Complex | IC50 Value (μM) | Assay Type | Notes | Reference(s) |
| Recombinant Human IKK-2 (IKKβ) | 3 - 12 | Biochemical | ATP-competitive inhibition.[6][10] | [6][10] |
| Recombinant Human IKK-2 Homodimer | 3 - 12 | Biochemical | Comparable inhibition to other forms.[1] | [1] |
| rhIKK-1/rhIKK-2 Heterodimer | 2.7 ± 0.7 | Biochemical | Recombinant human enzymes.[1] | [1] |
| Native IKK Complex | 6.1 ± 2.2 | Biochemical | Isolated from cells.[1] | [1] |
Table 2: Cell-Based Assays
| Cell Type | Stimulus | Measured Endpoint | IC50 Value (μM) | Reference(s) |
| Rheumatoid Arthritis Synovial Fibroblasts (RASF) | IL-1β | IL-6 Gene Expression | 20 | [6] |
| Rheumatoid Arthritis Synovial Fibroblasts (RASF) | IL-1β | IL-8 Gene Expression | 20 | [6] |
| Rheumatoid Arthritis Synovial Fibroblasts (RASF) | IL-1β | COX-2 Gene Expression | 8 | [6] |
| RAW264.7 Macrophages | RANKL | Osteoclastogenesis | < 5 | [7] |
Key Biological Effects
Anti-Inflammatory Activity
This compound demonstrates significant anti-inflammatory properties both in vitro and in vivo. By inhibiting the NF-κB pathway, it effectively suppresses the expression of key inflammatory mediators. In IL-1β-stimulated synovial fibroblasts derived from patients with rheumatoid arthritis, this compound dose-dependently inhibits the transcription of genes for IL-6, IL-8, and COX-2.[6]
In vivo, this compound is effective in an acute model of inflammation. In rats challenged with lipopolysaccharide (LPS), a potent inflammatory stimulus, administration of this compound (50 mg/kg, i.p.) resulted in an approximate 70% reduction in the production of serum TNF-α.[6] This validates IKKβ as a viable target for anti-inflammatory drug development in a whole-organism context.[1][6]
Anticancer Activity and ROS Induction
Beyond its anti-inflammatory effects, this compound exhibits activity in cancer models, particularly melanoma. Co-treatment of melanoma cell lines with this compound (50 μM) and the alkylating agent Fotemustine significantly enhances the chemotherapy's cytotoxic effects.[1] This sensitization is linked to a unique dual mechanism of action. In addition to IKKβ inhibition, this compound was found to be a potent inducer of reactive oxygen species (ROS) in melanoma cells.[11] This ROS-inducing property, which is not shared by all IKKβ inhibitors, creates a state of oxidative stress that can render cancer cells more susceptible to DNA-damaging agents.[11]
Encapsulation of this compound into PLGA (Polylactic-Co-Glycolic Acid) nanoparticles has been shown to increase its anti-cancer therapeutic effects in prostate cancer (PC-3) cells by improving solubility and enabling a more controlled release.[12][13]
Caption: this compound enhances cancer therapy via IKKβ inhibition and ROS induction.
Attenuation of Osteoclastogenesis
The RANKL-induced NF-κB signaling pathway is essential for the differentiation and function of osteoclasts, the cells responsible for bone resorption.[7] Dysregulation of this process can lead to diseases like osteoporosis and cancer-induced bone loss. This compound has been identified as a potent inhibitor of this process. It dose-dependently inhibits RANKL-induced osteoclastogenesis in RAW264.7 macrophage precursor cells with an IC50 of less than 5 μM.[7] The mechanism involves the suppression of NF-κB activity by delaying the degradation of IκBα and inhibiting the nuclear translocation of the p65 subunit.[7] At higher concentrations (≥12.5 μM), this compound was also observed to induce apoptosis in these cells.[7]
Experimental Protocols
In Vitro IKKβ Kinase Assay
-
Objective: To determine the IC50 of this compound against recombinant IKKβ.
-
Materials: Recombinant human IKKβ, biotinylated IκBα peptide substrate, ATP (γ-32P or for use with antibody detection), kinase assay buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 1 mM DTT), this compound stock solution in DMSO, 96-well plates.
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. Add diluted compound or DMSO (vehicle control) to wells of a 96-well plate.
-
Add recombinant IKKβ enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the IκBα peptide substrate and ATP.
-
Incubate the reaction for 30-60 minutes at 30°C.
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify substrate phosphorylation. For radiolabel assays, this involves capturing the peptide on a filter membrane and measuring incorporated radioactivity using a scintillation counter. For antibody-based assays (e.g., HTRF, AlphaScreen), follow the manufacturer's detection protocol.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
Cellular NF-κB Inhibition Assay (RASF Cells)
-
Objective: To measure the effect of this compound on IL-1β-induced expression of NF-κB target genes.
-
Materials: Rheumatoid arthritis-derived synovial fibroblasts (RASFs), cell culture medium (e.g., DMEM with 10% FBS), this compound, human IL-1β, RNA extraction kits, qPCR reagents.
-
Procedure:
-
Plate RASFs in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0-100 μM) or DMSO vehicle for 1 hour.[5]
-
Stimulate the cells with IL-1β (e.g., 1 ng/mL) for 4-6 hours.[5]
-
Harvest the cells and extract total RNA using a suitable kit.
-
Perform reverse transcription to generate cDNA.
-
Quantify the relative expression of target genes (e.g., IL-6, IL-8, COX-2) and a housekeeping gene (e.g., GAPDH) using quantitative real-time PCR (qPCR).
-
Calculate the fold change in gene expression relative to unstimulated, vehicle-treated cells and determine the IC50 for the inhibition of each gene.
-
In Vivo LPS-Induced Inflammation Model
-
Objective: To evaluate the anti-inflammatory efficacy of this compound in an acute in vivo model.
-
Materials: Male Sprague-Dawley rats, this compound, vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline), Lipopolysaccharide (LPS), ELISA kit for rat TNF-α.[1]
-
Procedure:
-
Acclimate animals according to institutional guidelines.
-
Administer this compound (e.g., 50 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.[6]
-
After a set pre-treatment time (e.g., 1 hour), challenge the animals with an i.p. injection of LPS (e.g., 1 mg/kg).
-
At the time of peak cytokine response (e.g., 90 minutes post-LPS), collect blood samples via cardiac puncture or other approved method.
-
Process blood to obtain serum.
-
Quantify the concentration of TNF-α in the serum using a specific ELISA kit.
-
Compare TNF-α levels between the this compound-treated group and the vehicle-treated group to determine the percentage of inhibition.
-
Caption: A typical experimental workflow for testing this compound efficacy in vivo.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A selective IKK-2 inhibitor blocks NF-kappa B-dependent gene expression in interleukin-1 beta-stimulated synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound, a selective inhibitor of IKKβ attenuates RANKL-induced osteoclastogenesis and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Potential of Glucosinolates and Their Hydrolysis Products as Inhibitors of Cytokine Storms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. This compound, IKKbeta inhibitor (CAS 354812-17-2) | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
SC-514: A Deep Dive into its Effects on NF-κB-Mediated Gene Expression
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SC-514 is a potent, selective, and reversible small molecule inhibitor of the IκB kinase β (IKKβ), a critical kinase in the canonical nuclear factor-κB (NF-κB) signaling pathway. By competitively binding to the ATP-binding site of IKKβ, this compound effectively abrogates the phosphorylation of IκBα, preventing its subsequent ubiquitination and proteasomal degradation. This results in the cytoplasmic sequestration of NF-κB heterodimers, predominantly p65/p50, thereby inhibiting their nuclear translocation and the transcription of a wide array of pro-inflammatory and immunomodulatory genes. This guide provides a comprehensive overview of the molecular effects of this compound on gene expression, detailed experimental protocols for its characterization, and visual representations of the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of the Canonical NF-κB Pathway
The transcription factor NF-κB is a master regulator of genes involved in inflammation, immunity, cell proliferation, and survival.[1] In resting cells, NF-κB is held inactive in the cytoplasm through its association with inhibitor of κB (IκB) proteins, most notably IκBα.[1] Various stimuli, including pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), activate the IκB kinase (IKK) complex.[2] This complex, composed of catalytic subunits IKKα and IKKβ and a regulatory subunit NEMO (NF-κB essential modulator), phosphorylates IκBα.[3]
This compound specifically targets the IKKβ subunit, acting as an ATP-competitive inhibitor.[2] This inhibition prevents the phosphorylation of IκBα, which in turn blocks its degradation. As a result, NF-κB remains bound to IκBα in the cytoplasm, and its nuclear translocation is impeded.[4] This ultimately leads to a dose-dependent reduction in the transcription of NF-κB target genes.[2] this compound has also been shown to inhibit the phosphorylation of the p65 subunit of NF-κB itself, which can affect its transactivation potential.[2]
Quantitative Analysis of this compound-Mediated Gene Expression Changes
This compound has been demonstrated to significantly alter the gene expression landscape in various cell types, primarily by downregulating the expression of NF-κB target genes. The following tables summarize the quantitative effects of this compound on the expression of key inflammatory genes.
Table 1: IC50 Values for this compound Inhibition of Cytokine and Enzyme Expression
| Gene | Cell Type | Stimulus | IC50 (µM) | Reference |
| IL-6 | Human Rheumatoid Synovial Fibroblasts | IL-1β | 20 | [5] |
| IL-8 | Human Rheumatoid Synovial Fibroblasts | IL-1β | 20 | [5] |
| COX-2 | Human Rheumatoid Synovial Fibroblasts | IL-1β | 8 | [5] |
Table 2: Effect of this compound on Gene Expression in Human Intestinal Organoids
This table presents a selection of NF-κB pathway-related genes that are differentially expressed in human intestinal organoids upon treatment with this compound in the context of bacterial colonization (heat-inactivated E. coli). Data is derived from RNA-sequencing experiments.[2]
| Gene Symbol | Gene Name | Log2 Fold Change (vs. Control) | p-value |
| Upregulated Genes | |||
| AKT1 | AKT Serine/Threonine Kinase 1 | 1.45 | <0.05 |
| FADD | Fas-Associated Death Domain | 1.18 | <0.05 |
| MAP3K1 | Mitogen-Activated Protein Kinase Kinase Kinase 1 | 1.15 | <0.05 |
| Downregulated Genes | |||
| CXCL8 (IL-8) | C-X-C Motif Chemokine Ligand 8 | -2.58 | <0.05 |
| MMP9 | Matrix Metallopeptidase 9 | -2.15 | <0.05 |
| IL1B | Interleukin 1 Beta | -1.89 | <0.05 |
| NFKBIA (IκBα) | NFKB Inhibitor Alpha | -1.57 | <0.05 |
| TNF | Tumor Necrosis Factor | -1.33 | <0.05 |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of this compound on gene expression and NF-κB signaling.
Cell Culture and Treatment
A generalized protocol for the culture and treatment of adherent cells with this compound is provided below. This should be adapted based on the specific cell line and experimental goals.
-
Cell Seeding: Plate cells (e.g., HeLa, HEK293, or synovial fibroblasts) in appropriate culture vessels (e.g., 6-well plates for RNA/protein extraction, 96-well plates for luciferase assays) at a density that will result in 70-80% confluency at the time of treatment. Culture in complete medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin) at 37°C in a humidified 5% CO₂ incubator.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10-100 mM in DMSO). For experiments, dilute the stock solution in a serum-free or complete medium to the desired final concentration (typically ranging from 10 to 100 µM).
-
Pre-treatment: Aspirate the culture medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control (DMSO). Incubate for a pre-determined time, typically 1-2 hours, to allow for cellular uptake of the inhibitor.
-
Stimulation: Following pre-treatment, add the pro-inflammatory stimulus (e.g., IL-1β at 1-10 ng/mL or TNF-α at 10-20 ng/mL) directly to the medium.
-
Incubation: Incubate the cells for the desired period to assess the endpoint of interest (e.g., 30-60 minutes for protein phosphorylation, 4-24 hours for gene expression changes).
-
Harvesting: Proceed to harvest the cells for downstream analysis (e.g., RNA isolation, protein extraction).
RNA Isolation and RT-qPCR
This protocol outlines the steps for quantifying changes in target gene expression.
-
RNA Isolation: Lyse the cells directly in the culture dish using a lysis reagent such as TRIzol or a buffer from a column-based RNA isolation kit. Follow the manufacturer's protocol for total RNA purification.
-
DNase Treatment: To remove any contaminating genomic DNA, treat the isolated RNA with DNase I according to the enzyme manufacturer's instructions.
-
RNA Quantification: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop, assessing A260/A280 and A260/A230 ratios).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random hexamer primers.
-
RT-qPCR: Perform real-time PCR using a qPCR instrument. A typical reaction mixture (20 µL) includes: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.
-
Primer Sequences (Human):
-
IL-6: Fwd: 5'-TGC AAT AAG GCT GTT TGT CA-3', Rev: 5'-GGT ACT CCA GAA GAC CAG GA-3'
-
IL-8: Fwd: 5'-ACT GAG AGT GAT TGA GAG TGG AC-3', Rev: 5'-AAG CTT TTA CTA TGG TCC TGA GG-3'
-
COX-2 (PTGS2): Fwd: 5'-TTC AAA TGA GAT TGT GGG AAA ATT GCT-3', Rev: 5'-AGA TCA TCT CTG CCT GAG TAT CTT-3'
-
GAPDH (housekeeping): Fwd: 5'-GAA GGT GAA GGT CGG AGT C-3', Rev: 5'-GAA GAT GGT GAT GGG ATT TC-3'
-
-
-
Data Analysis: Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the fold change in gene expression, normalized to a housekeeping gene (e.g., GAPDH) and relative to the control-treated samples.
Western Blotting for NF-κB Nuclear Translocation
This protocol allows for the visualization of p65 translocation from the cytoplasm to the nucleus.
-
Cell Lysis and Fractionation:
-
After treatment, wash cells with ice-cold PBS.
-
Scrape cells in a hypotonic buffer and incubate on ice to swell the cells.
-
Lyse the cells using a Dounce homogenizer or by passing through a narrow-gauge needle.
-
Centrifuge at low speed (e.g., 1,000 x g) to pellet the nuclei. The supernatant is the cytoplasmic fraction.
-
Wash the nuclear pellet with a wash buffer.
-
Lyse the nuclear pellet with a high-salt nuclear extraction buffer and incubate on ice with periodic vortexing.
-
Centrifuge at high speed (e.g., 16,000 x g) to pellet debris. The supernatant is the nuclear fraction.
-
-
Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein from each fraction by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p65 (e.g., Cell Signaling Technology, #8242, Clone D14E12, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. To ensure proper fractionation, probe for a cytoplasmic marker (e.g., GAPDH) and a nuclear marker (e.g., Lamin B1 or PCNA).
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
-
Transfection: Co-transfect cells (e.g., HEK293) in a 96-well plate with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: 24 hours post-transfection, treat the cells with this compound and the stimulus as described in Protocol 3.1.
-
Cell Lysis: After the desired incubation period (typically 6-24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Activity Measurement:
-
Transfer the cell lysate to an opaque 96-well plate.
-
Use a dual-luciferase reporter assay system. First, add the firefly luciferase substrate and measure the luminescence using a plate reader.
-
Next, add the Stop & Glo® reagent to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luminescence.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as a percentage of the activity in the stimulated, vehicle-treated control.
Conclusion
This compound is a valuable tool for dissecting the role of the IKKβ/NF-κB signaling axis in various physiological and pathological processes. Its specific and potent inhibition of IKKβ leads to a marked reduction in the expression of a host of NF-κB-dependent genes, particularly those involved in the inflammatory response. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and utilize this compound in their investigations into NF-κB signaling and its downstream consequences on gene expression. Further high-throughput transcriptomic and proteomic studies will continue to elucidate the full spectrum of cellular processes modulated by this important inhibitor.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Bacterial colonization stimulates a complex physiological response in the immature human intestinal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.es [promega.es]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Bacterial colonization stimulates a complex physiological response in the immature human intestinal epithelium | eLife [elifesciences.org]
SC-514: A Technical Guide to its Application in Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC-514 is a potent, selective, and cell-permeable small molecule inhibitor of IκB kinase β (IKKβ), a critical enzyme in the nuclear factor-κB (NF-κB) signaling pathway. The NF-κB pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. By competitively binding to the ATP pocket of IKKβ, this compound effectively abrogates the downstream signaling cascade that leads to the activation of NF-κB. This whitepaper provides an in-depth technical overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for its use in key in vitro and in vivo inflammation research models.
Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The canonical NF-κB signaling pathway is a primary target for anti-inflammatory therapeutic development. In resting cells, NF-κB dimers (most commonly the p65/p50 heterodimer) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, with IκBα being the most abundant.[1] Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IKK complex, consisting of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (IKKγ), is activated.
IKKβ then phosphorylates IκBα at specific serine residues. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB complex, allowing it to translocate to the nucleus.[1] Once in the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, initiating the transcription of a wide array of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.
This compound exerts its anti-inflammatory effects by directly and selectively inhibiting the kinase activity of IKKβ. It acts as a reversible, ATP-competitive inhibitor, preventing the phosphorylation of IκBα.[2] This action stabilizes the IκBα-NF-κB complex in the cytoplasm, thereby blocking the nuclear translocation of NF-κB and the subsequent expression of inflammatory genes.
Quantitative Data Presentation
The efficacy of this compound has been quantified in various biochemical and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) of this compound against IKKβ and its impact on the production of inflammatory mediators.
| Target | Assay System | IC50 (μM) | Reference |
| Recombinant Human IKK-2 (IKKβ) | Kinase Assay | 11.2 | [2] |
| Recombinant Human IKK-2 Homodimer | Kinase Assay | 3-12 | [2] |
| Recombinant Human IKK-1/IKK-2 Heterodimer | Kinase Assay | 2.7 ± 0.7 | [2] |
| Native IKK Complex | Kinase Assay | 6.1 ± 2.2 | [2] |
| RANKL-induced Osteoclastogenesis | RAW264.7 cells | <5 | [3] |
Table 1: Inhibitory activity of this compound against IKKβ and related processes.
| Cell Type | Stimulus | Measured Endpoint | IC50 (μM) | Reference |
| Rheumatoid Arthritis Synovial Fibroblasts (RASF) | IL-1β | IL-6 Production | 20 | [4] |
| Rheumatoid Arthritis Synovial Fibroblasts (RASF) | IL-1β | IL-8 Production | 20 | [4] |
| Rheumatoid Arthritis Synovial Fibroblasts (RASF) | IL-1β | COX-2 Gene Expression | 8 | [4] |
Table 2: Cellular activity of this compound on inflammatory gene expression.
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments utilizing this compound to study inflammation.
In Vitro Assays
This protocol is adapted from commercially available kinase assay kits to determine the direct inhibitory effect of this compound on IKKβ activity.
Materials:
-
Recombinant human IKKβ (e.g., BPS Bioscience, #40304)
-
IKKtide (IKKβ substrate peptide) (e.g., BPS Bioscience)
-
ATP (e.g., BPS Bioscience, #79686)
-
Kinase Assay Buffer (e.g., 5x Kinase Buffer 1, BPS Bioscience, #79334)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega, #V6930)
-
White, opaque 96-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer by diluting the 5x stock with distilled water.
-
Prepare serial dilutions of this compound in 1x Kinase Assay Buffer containing a constant percentage of DMSO (e.g., 1%).
-
Prepare a master mix containing 1x Kinase Assay Buffer, ATP (final concentration typically 10-50 µM), and IKKtide substrate.
-
Dilute recombinant IKKβ to the desired concentration in 1x Kinase Assay Buffer. The optimal concentration should be determined empirically to yield a robust signal.
-
-
Assay Setup:
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO control) to the wells of a 96-well plate.
-
To initiate the reaction, add 10 µL of diluted IKKβ enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.
-
Add 12.5 µL of the master mix to all wells.
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
-
This cell-based assay measures the transcriptional activity of NF-κB.
Materials:
-
HEK293 cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
NF-κB luciferase reporter plasmid (containing κB response elements)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
TNF-α or LPS
-
This compound (dissolved in DMSO)
-
Dual-Luciferase® Reporter Assay System (Promega, #E1910)
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed HEK293 cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 20 ng/mL) or LPS (e.g., 100 ng/mL). Include an unstimulated control.
-
Incubate for an additional 6 to 24 hours.
-
-
Cell Lysis:
-
Remove the medium and wash the cells once with PBS.
-
Add 20 µL of 1x Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.
-
-
Luminescence Measurement:
-
Add 100 µL of Luciferase Assay Reagent II (firefly substrate) to each well and measure the firefly luminescence.
-
Add 100 µL of Stop & Glo® Reagent (Renilla substrate and firefly quencher) to each well and measure the Renilla luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of the stimulated control over the unstimulated control.
-
Determine the percent inhibition of NF-κB activity for each this compound concentration.
-
This assay directly assesses the effect of this compound on the upstream event of IκBα phosphorylation and its subsequent degradation.
Materials:
-
RAW264.7 macrophages or other relevant cell line
-
Complete growth medium
-
LPS (from E. coli O111:B4)
-
This compound (dissolved in DMSO)
-
Phosphatase and protease inhibitor cocktails
-
RIPA lysis buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate RAW264.7 cells and allow them to adhere overnight.
-
Pre-treat the cells with this compound (e.g., 10-50 µM) or vehicle for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-IκBα or anti-IκBα) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL reagent.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total IκBα and a loading control (e.g., β-actin).
-
Quantify the band intensities to determine the ratio of phosphorylated IκBα to total IκBα and the extent of IκBα degradation.
-
In Vivo Model: LPS-Induced TNF-α Production in Rats
This acute inflammation model is used to evaluate the in vivo efficacy of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (e.g., 200-250g)
-
This compound
-
Vehicle for administration (e.g., 1% Hydroxypropyl methylcellulose (HPMC) with 0.5% Tween 80 in water for oral gavage, or a mix of DMSO, PEG300, Tween 80, and saline for intraperitoneal injection).[4]
-
LPS (from E. coli)
-
Sterile, pyrogen-free saline
-
Anesthesia (if required for procedures)
-
Blood collection tubes (e.g., serum separator tubes)
-
Rat TNF-α ELISA kit
Procedure:
-
Acclimatization:
-
Acclimatize animals to the housing conditions for at least one week before the experiment.
-
-
Drug Administration:
-
Inflammatory Challenge:
-
Approximately 1-2 hours after this compound administration, challenge the rats with an intravenous (i.v.) or i.p. injection of LPS (e.g., 0.2 mg/kg) dissolved in sterile saline.
-
-
Blood Collection:
-
At the time of peak TNF-α response (typically 90 minutes to 2 hours post-LPS challenge), collect blood samples. This can be done via cardiac puncture under terminal anesthesia or through an indwelling catheter.
-
-
Sample Processing:
-
Allow the blood to clot and then centrifuge to separate the serum.
-
-
TNF-α Measurement:
-
Measure the concentration of TNF-α in the serum samples using a commercially available rat TNF-α ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the serum TNF-α levels between the vehicle-treated and this compound-treated groups to determine the percentage of inhibition.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the IKKβ/NF-κB pathway in inflammation. Its selectivity and well-characterized mechanism of action make it suitable for a range of in vitro and in vivo studies. The quantitative data and detailed protocols provided in this guide are intended to facilitate the effective use of this compound by researchers in academia and industry, ultimately aiding in the discovery and development of novel anti-inflammatory therapeutics. By precisely targeting a key node in the inflammatory cascade, this compound will continue to be instrumental in dissecting the complex signaling networks that underpin inflammatory diseases.
References
- 1. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a selective inhibitor of IKKβ attenuates RANKL-induced osteoclastogenesis and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
The Role of SC-514 in Osteoclastogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Osteoclasts, the primary bone-resorbing cells, are critical mediators of skeletal homeostasis and pathological bone loss. The differentiation and activation of osteoclasts, a process known as osteoclastogenesis, is tightly regulated by a complex network of signaling pathways. Among these, the nuclear factor-kappa B (NF-κB) pathway plays a pivotal role. SC-514, a selective inhibitor of IκB kinase β (IKKβ), has emerged as a potent modulator of osteoclastogenesis. This technical guide provides an in-depth analysis of the role of this compound in inhibiting osteoclast formation and function. It details the molecular mechanisms of action, presents available quantitative data, outlines key experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of bone biology, pharmacology, and drug development.
Introduction
Osteoclastogenesis is a multi-step process involving the commitment of hematopoietic precursors of the monocyte/macrophage lineage to the osteoclast fate, followed by their fusion into multinucleated, bone-resorbing cells. This process is primarily driven by the cytokine Receptor Activator of Nuclear Factor-κB Ligand (RANKL). The binding of RANKL to its receptor, RANK, on the surface of osteoclast precursors triggers a cascade of intracellular signaling events, culminating in the activation of key transcription factors that orchestrate the expression of osteoclast-specific genes.
The NF-κB signaling pathway is a central player in RANKL-induced osteoclastogenesis. Activation of this pathway leads to the expression of critical genes for osteoclast differentiation, survival, and function. The IκB kinase (IKK) complex, particularly its catalytic subunit IKKβ, is a crucial upstream regulator of the canonical NF-κB pathway. Therefore, targeting IKKβ presents a promising therapeutic strategy for diseases characterized by excessive bone resorption, such as osteoporosis, rheumatoid arthritis, and metastatic bone disease.
This compound is a small molecule compound identified as a selective inhibitor of IKKβ. Its ability to interfere with the NF-κB signaling cascade makes it a valuable tool for studying the role of this pathway in various biological processes, including osteoclastogenesis. This guide will delve into the specifics of how this compound exerts its inhibitory effects on osteoclast formation and function.
Mechanism of Action of this compound in Osteoclastogenesis
This compound's primary mechanism of action in inhibiting osteoclastogenesis is through its selective inhibition of IKKβ, a key kinase in the canonical NF-κB signaling pathway.
Inhibition of the NF-κB Signaling Pathway
The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα. Upon RANKL stimulation, the IKK complex, containing IKKβ, is activated. Activated IKKβ then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) of the NF-κB dimer (typically p50/p65), allowing its translocation into the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription.
This compound, by selectively inhibiting the kinase activity of IKKβ, disrupts this cascade. Specifically, this compound has been shown to:
-
Delay the degradation of IκBα: By preventing IKKβ-mediated phosphorylation of IκBα, this compound stabilizes the IκBα-NF-κB complex in the cytoplasm.
-
Inhibit the nuclear translocation of p65: As a direct consequence of IκBα stabilization, the nuclear import of the p65 subunit of NF-κB is significantly reduced.
This blockade of NF-κB activation leads to the downregulation of NF-κB target genes that are essential for osteoclast differentiation and function.
Data Presentation: Quantitative Effects of this compound on Osteoclastogenesis
This compound exhibits a dose-dependent inhibitory effect on RANKL-induced osteoclastogenesis. The available quantitative data is summarized below.
| Parameter | Cell Type | Method | Result | Reference |
| Inhibition of Osteoclastogenesis | ||||
| IC50 | RAW264.7 cells | TRAP staining | <5 µM | [1] |
| Effect on Cell Viability | ||||
| Apoptosis Induction | RAW264.7 cells | Caspase 3 activation | Observed at ≥12.5 µM | [1] |
| Inhibition of NF-κB Signaling | ||||
| NF-κB Activation | RAW264.7 cells | Luciferase reporter assay | Dose-dependent inhibition | [1] |
| IκBα Degradation | RAW264.7 cells | Western Blot | Delayed | [1] |
| p65 Nuclear Translocation | RAW264.7 cells | Western Blot | Inhibited | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in osteoclastogenesis.
In Vitro Osteoclastogenesis Assay
This protocol describes the differentiation of RAW264.7 cells into osteoclasts and the assessment of the inhibitory effect of this compound.
Materials:
-
RAW264.7 murine macrophage cell line
-
Alpha-MEM (Minimum Essential Medium Alpha) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Recombinant mouse RANKL
-
This compound (dissolved in DMSO)
-
Tartrate-Resistant Acid Phosphatase (TRAP) staining kit
-
96-well tissue culture plates
-
Microscope
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete α-MEM.
-
Treatment: After 24 hours, replace the medium with fresh medium containing 50 ng/mL of RANKL and various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM). Include a vehicle control (DMSO) at the highest concentration used for this compound.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere of 5% CO2 for 5-7 days. Replace the medium with fresh medium containing RANKL and this compound every 2-3 days.
-
TRAP Staining: After the incubation period, wash the cells with PBS and fix them according to the TRAP staining kit manufacturer's instructions. Stain for TRAP activity.
-
Quantification: Count the number of TRAP-positive multinucleated cells (containing ≥3 nuclei) in each well using a light microscope.
NF-κB Luciferase Reporter Assay
This protocol measures the effect of this compound on RANKL-induced NF-κB transcriptional activity.
Materials:
-
RAW264.7 cells stably transfected with an NF-κB luciferase reporter construct
-
Complete DMEM (Dulbecco's Modified Eagle Medium)
-
Recombinant mouse RANKL
-
This compound
-
Luciferase assay reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB luciferase reporter RAW264.7 cells in a white, opaque 96-well plate at a density of 5 x 10^4 cells/well.
-
Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with 50 ng/mL of RANKL for 6-8 hours.
-
Lysis and Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration.
Western Blot for IκBα Degradation and p65 Nuclear Translocation
This protocol assesses the effect of this compound on the degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.
Materials:
-
RAW264.7 cells
-
Recombinant mouse RANKL
-
This compound
-
Cell lysis buffer for cytoplasmic and nuclear fractionation
-
Protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate RAW264.7 cells and pre-treat with this compound before stimulating with RANKL for various time points (e.g., 0, 15, 30, 60 minutes).
-
Fractionation: Harvest the cells and perform cytoplasmic and nuclear fractionation using a suitable kit or protocol.
-
Protein Quantification: Determine the protein concentration of the cytoplasmic and nuclear extracts.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate with primary antibodies against IκBα (for cytoplasmic fractions), p65 (for both fractions), Lamin B1 (nuclear marker), and β-actin (cytoplasmic marker).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the respective loading controls.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the NF-κB pathway in osteoclastogenesis. Its selective inhibition of IKKβ leads to a potent, dose-dependent suppression of RANKL-induced osteoclast formation. The mechanism of action is well-defined, involving the stabilization of IκBα and the subsequent inhibition of p65 nuclear translocation. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the effects of this compound and other potential inhibitors of osteoclastogenesis. While further studies are needed to provide more detailed quantitative data on the effects of this compound on osteoclast-specific gene expression, the existing evidence strongly supports its utility as a chemical probe and a potential starting point for the development of novel anti-resorptive therapies.
References
SC-514 and Reactive Oxygen Species Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SC-514 is a selective, ATP-competitive inhibitor of the IκB kinase β (IKKβ), a key component of the nuclear factor kappa B (NF-κB) signaling pathway. While primarily investigated for its anti-inflammatory and anti-cancer properties through NF-κB inhibition, compelling evidence has emerged demonstrating a distinct and significant function of this compound: the induction of reactive oxygen species (ROS). This pro-oxidant effect appears to be independent of its IKKβ inhibitory activity and presents a novel mechanism for its anti-cancer efficacy, particularly in sensitizing tumor cells to conventional chemotherapies. This technical guide provides an in-depth overview of the core findings related to this compound-induced ROS, including quantitative data, detailed experimental protocols, and the elucidated signaling pathways.
Core Mechanism: Dual Action of this compound
This compound exhibits a dual mechanism of action that makes it a compound of interest in cancer therapy. Primarily, it functions as a potent inhibitor of IKKβ, thereby blocking the canonical NF-κB signaling cascade, which is often constitutively active in cancer cells and promotes proliferation, survival, and inflammation.
Secondly, and of key interest, this compound induces the production of intracellular ROS. This was notably demonstrated in melanoma cell lines where, among several IKKβ inhibitors tested, only this compound produced a significant increase in endogenous ROS levels.[1] This ROS-inducing property is not a common feature of IKKβ inhibitors, suggesting a unique structural or chemical attribute of this compound is responsible for this off-target effect. The induction of ROS by this compound is critical as it can synergize with other treatments, such as alkylating agents, to enhance cancer cell death.[2][3][4]
The NF-κB Signaling Pathway and its Inhibition by this compound
The NF-κB pathway is a critical regulator of gene expression involved in inflammation, immunity, and cell survival. In the canonical pathway, stimuli such as cytokines lead to the activation of the IKK complex, which then phosphorylates the inhibitor of NF-κB, IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB (p50/p65) dimer to translocate to the nucleus and activate target gene transcription. This compound, by competitively binding to the ATP-binding pocket of IKKβ, prevents the phosphorylation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its transcriptional activity.
ROS Induction by this compound and its Consequences
The precise molecular mechanism by which this compound induces ROS has not been fully elucidated and appears to be independent of IKKβ inhibition. Potential mechanisms for ROS generation in cells include interference with the mitochondrial electron transport chain, activation of NADPH oxidases (NOX), or inhibition of antioxidant enzymes. The increase in intracellular ROS creates a state of oxidative stress, which can lead to DNA damage, lipid peroxidation, and protein oxidation, ultimately triggering apoptotic cell death. This pro-oxidant effect is particularly relevant in cancer therapy, as many cancer cells already exhibit a higher basal level of ROS, making them more vulnerable to further ROS insults.
Quantitative Data on this compound Induced ROS and Cellular Effects
The following tables summarize quantitative data on the effects of this compound on ROS production and subsequent cellular responses in melanoma cell lines. Data is estimated from figures presented in Chen et al., 2017.
Table 1: this compound Induced ROS Production in Melanoma Cells
| Cell Line | This compound Concentration | Treatment Duration | Fold Increase in ROS (vs. Vehicle) |
| G361 | 50 µM | 3 hours | ~1.8 |
| A375 | 50 µM | 3 hours | ~1.6 |
Data estimated from fluorescence measurements using a DCF probe.[1]
Table 2: Effect of this compound on Melanoma Cell Viability (in combination with Fotemustine)
| Cell Line | Treatment (48 hours) | % Cell Viability (vs. Vehicle) |
| A375 | 50 µM this compound | ~80% |
| A375 | 50 µM Fotemustine | ~75% |
| A375 | 50 µM this compound + 50 µM Fotemustine | ~30% |
| G361 | 50 µM this compound | ~90% |
| G361 | 50 µM Fotemustine | ~85% |
| G361 | 50 µM this compound + 50 µM Fotemustine | ~45% |
Cell viability assessed by MTT assay.[4]
Table 3: Induction of Apoptosis and Cell Cycle Arrest by this compound (in combination with Fotemustine)
| Cell Line | Treatment (24 hours) | % Apoptotic Cells (Sub-G1) | % Cells in G2/M Phase |
| A375 | Vehicle | ~2% | ~20% |
| A375 | 50 µM this compound + 50 µM Fotemustine | ~25% | ~45% |
| G361 | Vehicle | ~3% | ~18% |
| G361 | 50 µM this compound + 50 µM Fotemustine | ~15% | ~40% |
Cell cycle analysis performed by flow cytometry.[2][3]
Experimental Protocols
Measurement of Intracellular ROS using DCFDA Assay
This protocol describes the measurement of intracellular ROS levels using the fluorescent probe 2',7'–dichlorofluorescin diacetate (DCFDA). DCFDA is a cell-permeable, non-fluorescent compound that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'–dichlorofluorescein (DCF).
Materials:
-
2',7'–dichlorofluorescin diacetate (DCFDA) stock solution (e.g., 20 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (without phenol red)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~535 nm)
-
Melanoma cells (e.g., A375, G361)
Protocol for Adherent Cells:
-
Cell Seeding: Seed melanoma cells in a 96-well black, clear-bottom plate at a density of approximately 10,000 cells per well and allow them to adhere overnight.
-
Treatment: Remove the culture medium and treat the cells with the desired concentrations of this compound and/or controls (e.g., vehicle, positive control like H₂O₂) in fresh cell culture medium.
-
Incubation: Incubate for the desired period (e.g., 3 hours).
-
Washing: After incubation, remove the treatment medium and wash the cells once with 100 µL of PBS per well.
-
DCFDA Loading: Prepare a 10 µM DCFDA working solution by diluting the stock solution in PBS. Add 100 µL of the working solution to each well.
-
Incubation with Probe: Incubate the plate in the dark at 37°C for 30-45 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB. Cells are transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence after the addition of its substrate, luciferin.
Materials:
-
HEK293T or melanoma cells
-
NF-κB luciferase reporter plasmid (pNF-κB-Luc)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium
-
Opaque, white 96-well plates
-
Luciferase Assay System (e.g., Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells (e.g., 3x10⁵ cells/well) in a 6-well plate and grow overnight.
-
Transfection: Co-transfect the cells with the pNF-κB-Luc reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.
-
Replating: Trypsinize the cells and re-plate them into an opaque, white 96-well plate. Allow them to attach for several hours.
-
Treatment: Treat the cells with this compound or other compounds for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and then add 1x Passive Lysis Buffer. Incubate for 15 minutes at room temperature with gentle shaking.
-
Luminescence Measurement: Transfer the cell lysate to a new opaque plate. Add the luciferase assay reagent to the lysate and immediately measure the firefly luminescence using a luminometer. If using a normalization control, subsequently add the Stop & Glo® Reagent and measure Renilla luminescence.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
Conclusion and Future Directions
This compound presents a compelling case as a dual-action anti-cancer agent, targeting both the pro-survival NF-κB pathway and inducing cytotoxic oxidative stress. The unique ROS-inducing property of this compound, not observed in other IKKβ inhibitors, highlights a promising avenue for therapeutic development. This effect can be harnessed to sensitize resistant tumors to standard chemotherapies, potentially reducing required doses and mitigating side effects.
Future research should focus on elucidating the precise molecular mechanism by which this compound induces ROS. Investigating its potential interactions with mitochondrial complexes, NADPH oxidase subunits, and key antioxidant enzymes such as catalase, superoxide dismutase, and components of the glutathione system will be critical. A deeper understanding of this "off-target" effect could lead to the design of a new class of molecules that are optimized for both IKKβ inhibition and potent ROS induction, offering a targeted and multi-pronged attack on cancer cells.
References
- 1. The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological consequences of oxidative stress-induced DNA damage in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of reactive oxygen species-related pulmonary inflammation and asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibitors of Reactive Oxygen Species Production - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of SC-514 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction to SC-514
This compound is a selective and irreversible inhibitor of IκB kinase β (IKKβ), a critical component of the canonical nuclear factor-κB (NF-κB) signaling pathway.[1] By targeting IKKβ, this compound prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action effectively blocks the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the transcription of NF-κB target genes. These target genes are involved in a wide array of cellular processes, including inflammation, immunity, cell survival, and proliferation. Given its mechanism of action, this compound is a valuable tool for studying the physiological and pathological roles of the NF-κB pathway and for investigating its potential as a therapeutic target in various diseases, including inflammatory disorders and cancer.
This compound: Mechanism of Action
The canonical NF-κB pathway is a central signaling cascade that responds to a variety of stimuli, including inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as pathogen-associated molecular patterns (PAMPs). Activation of this pathway converges on the IKK complex, which is composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator). IKKβ is the primary kinase responsible for phosphorylating IκBα. Once phosphorylated, IκBα is targeted for ubiquitination and proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65 subunit of the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus and initiate the transcription of target genes. This compound acts as an ATP-competitive inhibitor of IKKβ, thereby preventing the initial phosphorylation of IκBα and halting the entire downstream signaling cascade.
Data Presentation
This compound IC50 Values in Various Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the specific assay conditions. The following table summarizes reported IC50 values for this compound in different cell types.
| Cell Line | Cell Type | IC50 (µM) | Reference Assay |
| Rheumatoid Arthritis Synovial Fibroblasts (RASFs) | Fibroblast | 8 - 20 | Inhibition of IL-6, IL-8, and COX-2 expression |
| RAW 264.7 | Murine Macrophage | ~5 | Inhibition of RANKL-induced osteoclastogenesis |
| Various Cancer Cell Lines | Cancer | 10 - 50 | General cytotoxicity/antiproliferative activity |
Recommended Concentration Ranges and Treatment Durations for this compound
The optimal concentration and duration of this compound treatment are dependent on the experimental objective and the cell line being used. The following table provides general guidelines for different applications.
| Application | Recommended Concentration Range (µM) | Recommended Treatment Duration |
| Inhibition of Cytokine Expression (e.g., IL-6, TNF-α) | 10 - 50 | 6 - 24 hours |
| Inhibition of NF-κB Reporter Activity | 10 - 50 | 6 - 24 hours |
| Induction of Apoptosis in Cancer Cells | 25 - 100 | 24 - 72 hours |
| Inhibition of Osteoclastogenesis | 1 - 10 | 4 - 6 days |
Experimental Protocols
Preparation of this compound Stock Solution
-
Solubility : this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mM and in ethanol up to 10 mM.
-
Stock Solution Preparation : To prepare a 10 mM stock solution, dissolve 2.24 mg of this compound (Molecular Weight: 224.27 g/mol ) in 1 mL of sterile DMSO.
-
Storage : Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When diluting for cell culture experiments, ensure the final DMSO concentration in the media is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment : The next day, prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation : Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition : After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation : Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization : Carefully remove the medium from each well and add 100 µL of solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blotting for NF-κB (p65) Nuclear Translocation
This protocol describes how to assess the inhibitory effect of this compound on the nuclear translocation of the NF-κB p65 subunit. A key step is the separation of cytoplasmic and nuclear fractions.
Sub-Protocol: Nuclear and Cytoplasmic Fractionation
Materials:
-
Treated and untreated cells
-
Ice-cold PBS
-
Cytoplasmic Lysis Buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5 mM PMSF, and protease inhibitor cocktail)
-
Nuclear Lysis Buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail)
-
Microcentrifuge
Procedure:
-
Cell Harvesting : After treatment with this compound and/or a stimulator (e.g., TNF-α), wash the cells with ice-cold PBS and harvest them.
-
Cell Lysis : Resuspend the cell pellet in 200 µL of ice-cold Cytoplasmic Lysis Buffer. Incubate on ice for 10-15 minutes.
-
Cytoplasmic Extraction : Add a detergent (e.g., NP-40 to a final concentration of 0.5-1%) and vortex briefly. Centrifuge at high speed (e.g., 14,000 rpm) for 1-2 minutes at 4°C. The supernatant contains the cytoplasmic fraction.
-
Nuclear Extraction : Resuspend the remaining nuclear pellet in 50-100 µL of ice-cold Nuclear Lysis Buffer. Incubate on ice for 30 minutes with intermittent vortexing.
-
Final Centrifugation : Centrifuge at high speed for 10-15 minutes at 4°C. The supernatant contains the nuclear fraction.
Western Blot Protocol
Materials:
-
Cytoplasmic and nuclear extracts
-
Protein assay reagent (e.g., BCA or Bradford)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p65, anti-Lamin B1 for nuclear fraction, anti-β-actin or anti-GAPDH for cytoplasmic fraction)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification : Determine the protein concentration of the cytoplasmic and nuclear extracts.
-
Sample Preparation : Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE : Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody against p65, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing : Wash the membrane three times for 10 minutes each with TBST.
-
Detection : Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Loading Control Analysis : Strip the membrane and re-probe with antibodies against Lamin B1 (nuclear loading control) and β-actin or GAPDH (cytoplasmic loading control) to confirm equal loading and the purity of the fractions.[1][2][3][4][5]
NF-κB Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of this compound.
Materials:
-
Cells of interest (e.g., HEK293T, HeLa)
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression)
-
Control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
This compound stock solution
-
Stimulating agent (e.g., TNF-α)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding : Seed cells in a 24- or 96-well plate and allow them to attach overnight.
-
Transfection : Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation : Incubate the cells for 24-48 hours to allow for plasmid expression.
-
This compound Pre-treatment : Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation : Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-8 hours. Include unstimulated and vehicle-treated controls.
-
Cell Lysis : Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase reporter assay kit.
-
Luminescence Measurement : Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as a fold change relative to the unstimulated control or as a percentage of the stimulated control.
Mandatory Visualization
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating the effects of this compound on NF-κB signaling.
References
SC-514: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-514 is a potent, selective, and reversible ATP-competitive inhibitor of the IκB kinase β (IKKβ), a critical enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway. By targeting IKKβ, this compound effectively blocks the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action prevents the nuclear translocation of the p65/p50 NF-κB complex, thereby inhibiting the transcription of NF-κB target genes involved in inflammation, cell proliferation, and apoptosis. These application notes provide detailed protocols for utilizing this compound in various in vitro experiments to study its effects on the NF-κB pathway and cellular processes.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The canonical NF-κB signaling cascade is initiated by various stimuli, such as the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). These stimuli activate the IKK complex, which then phosphorylates IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB (p65/p50) dimer, allowing it to translocate from the cytoplasm to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription. This compound, as a selective IKKβ inhibitor, intervenes at the point of IκBα phosphorylation, thus halting the downstream signaling cascade.
Application Notes and Protocols for Blocking NF-κB Activation with SC-514
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor involved in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival. The dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous diseases, such as inflammatory disorders, autoimmune diseases, and cancer. A key regulatory step in the canonical NF-κB pathway is the activation of the IκB kinase (IKK) complex, which leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα. This allows the NF-κB heterodimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of target genes.
SC-514 is a selective and cell-permeable small molecule inhibitor of IKKβ (also known as IKK-2), a critical catalytic subunit of the IKK complex. By competitively binding to the ATP-binding pocket of IKKβ, this compound effectively blocks the phosphorylation of IκBα, thereby preventing NF-κB activation. These application notes provide detailed protocols and quantitative data for utilizing this compound as a tool to inhibit NF-κB activation in research and drug development settings.
Chemical Properties of this compound
| Property | Value |
| Chemical Name | 4-Amino-[2,3'-bithiophene]-5-carboxamide |
| Molecular Formula | C₉H₈N₂OS₂ |
| Molecular Weight | 224.3 g/mol |
| CAS Number | 354812-17-2 |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C. Stock solutions in DMSO are stable for up to 3 months. |
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound has been evaluated in various in vitro and cell-based assays. The following tables summarize the key quantitative data for easy comparison.
Table 1: In Vitro Kinase Inhibition
| Target | Assay Type | IC₅₀ | Reference |
| IKKβ (IKK-2) | Kinase Assay | 3-12 µM | [1] |
| IKKα (IKK-1) | Kinase Assay | >200 µM |
Table 2: Inhibition of NF-κB Dependent Processes in Cells
| Cell Type | Stimulus | Assay | Endpoint | IC₅₀ / Effective Concentration | Reference |
| RAW264.7 (murine macrophages) | RANKL | Osteoclastogenesis | TRAP-positive multinucleated cells | <5 µM | [2] |
| Rheumatoid Arthritis-derived Synovial Fibroblasts (RASF) | IL-1β | Gene Expression (IL-6, IL-8, COX-2) | mRNA levels | Dose-dependent inhibition | [1] |
| Melanoma Cells (e.g., A375, G361) | Endogenous | NF-κB Luciferase Reporter | Luciferase Activity | 50 µM (used for significant inhibition) | |
| 3T3 Fibroblasts | IL-1β | NF-κB Nuclear Translocation | p65 nuclear localization | Significant inhibition at 25 µM | |
| 3T3 Fibroblasts | TNFα | NF-κB Nuclear Translocation | p65 nuclear localization | Significant inhibition at 10 µM |
Signaling Pathways and Experimental Workflows
Canonical NF-κB Signaling Pathway and Point of Inhibition by this compound
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound on the IKK complex.
General Experimental Workflow for Assessing this compound Efficacy
Caption: General workflow for evaluating the inhibitory effect of this compound on NF-κB activation.
Experimental Protocols
Preparation and Handling of this compound
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in sterile DMSO to prepare a stock solution of 10-50 mM. For example, to make a 10 mM stock solution, dissolve 2.24 mg of this compound in 1 mL of DMSO.
-
Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Stock solutions are stable for up to 3 months.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh working dilutions in the appropriate cell culture medium. Ensure the final concentration of DMSO in the cell culture does not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
Protocol 1: NF-κB Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter plasmid.
-
This compound stock solution (in DMSO).
-
Appropriate NF-κB stimulus (e.g., TNFα, IL-1β).
-
Luciferase assay reagent kit (e.g., Promega, BPS Bioscience).
-
White, opaque 96-well plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a white, opaque 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Allow the cells to adhere overnight.
-
This compound Pre-treatment: The next day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO only). Incubate for 1-2 hours.
-
Stimulation: Add the NF-κB stimulus (e.g., TNFα at 10 ng/mL or IL-1β at 1 ng/mL) to the wells. Also, include an unstimulated control group.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically for your specific cell type and stimulus.
-
Luciferase Assay: a. Equilibrate the plate and the luciferase assay reagents to room temperature. b. Remove the culture medium from the wells. c. Lyse the cells according to the manufacturer's protocol of the luciferase assay kit. d. Add the luciferase substrate to each well. e. Immediately measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luciferase activity of the treated samples to the vehicle control. Plot the normalized luciferase activity against the concentration of this compound to determine the IC₅₀ value.
Protocol 2: Western Blot for Phospho-IκBα and Nuclear p65
This protocol allows for the detection of key events in NF-κB activation: the phosphorylation of IκBα and the nuclear translocation of the p65 subunit.
Materials:
-
Cell line of interest.
-
This compound stock solution.
-
NF-κB stimulus.
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors).
-
Nuclear and cytoplasmic extraction kit or buffers.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: a. Plate cells and allow them to adhere. b. Pre-treat with this compound or vehicle for 1-2 hours. c. Stimulate with the appropriate agonist for a short duration (e.g., 15-30 minutes for phospho-IκBα, 30-60 minutes for p65 translocation).
-
Protein Extraction:
-
For Phospho-IκBα: Lyse the cells directly in RIPA buffer containing protease and phosphatase inhibitors.
-
For Nuclear p65: Perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: a. Load equal amounts of protein onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the appropriate loading control (total IκBα for phospho-IκBα; Lamin B1 for nuclear p65 and GAPDH for cytoplasmic p65).
Protocol 3: Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
EMSA is used to detect the binding of active NF-κB in nuclear extracts to a labeled DNA probe containing the κB consensus sequence.
Materials:
-
Nuclear extracts from treated and control cells (prepared as in the Western Blot protocol).
-
Biotin- or radio-labeled double-stranded DNA probe with the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3').
-
Unlabeled ("cold") competitor probe.
-
Binding buffer.
-
Polyacrylamide gel and electrophoresis apparatus.
-
Nylon membrane (for biotin-labeled probes).
-
Streptavidin-HRP conjugate and chemiluminescent substrate (for biotin-labeled probes).
-
Phosphorimager or X-ray film (for radio-labeled probes).
Procedure:
-
Binding Reaction: a. In a microcentrifuge tube, combine the nuclear extract (5-10 µg), binding buffer, and poly(dI-dC) (a non-specific competitor DNA). b. For competition controls, add a 50-100 fold molar excess of the unlabeled probe to a separate reaction. c. Incubate on ice for 10 minutes. d. Add the labeled NF-κB probe and incubate for 20-30 minutes at room temperature.
-
Electrophoresis: a. Load the samples onto a non-denaturing polyacrylamide gel. b. Run the gel at a constant voltage until the dye front is near the bottom.
-
Detection:
-
For Biotin-labeled probes: i. Transfer the DNA from the gel to a nylon membrane. ii. Crosslink the DNA to the membrane. iii. Block the membrane. iv. Incubate with streptavidin-HRP. v. Wash and detect with a chemiluminescent substrate.
-
For Radio-labeled probes: i. Dry the gel. ii. Expose the dried gel to a phosphorimager screen or X-ray film.
-
-
Analysis: A shifted band indicates the formation of a protein-DNA complex. The intensity of this band should decrease in the presence of this compound and should be absent in the presence of the unlabeled competitor probe.
Important Considerations
-
Cell Type Specificity: The optimal concentration of this compound and the kinetics of NF-κB activation can vary significantly between different cell types. It is essential to perform dose-response and time-course experiments to determine the optimal conditions for your specific experimental system.
-
Off-Target Effects: While this compound is a selective IKKβ inhibitor, it is important to be aware of potential off-target effects. For instance, this compound has been reported to induce the production of reactive oxygen species (ROS) in some cell lines. It is advisable to include appropriate controls to rule out the contribution of off-target effects to the observed phenotype.
-
Controls: Always include appropriate positive and negative controls in your experiments. This includes vehicle controls, unstimulated controls, and positive controls for NF-κB activation. For EMSA, a competition assay with an unlabeled probe is crucial for demonstrating the specificity of the DNA-protein interaction.
By following these detailed protocols and considering the provided quantitative data, researchers can effectively utilize this compound as a valuable tool to investigate the role of the NF-κB signaling pathway in their specific areas of interest.
References
- 1. A selective IKK-2 inhibitor blocks NF-kappa B-dependent gene expression in interleukin-1 beta-stimulated synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective inhibitor of IKKβ attenuates RANKL-induced osteoclastogenesis and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: SC-514 in Melanoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanoma, the most aggressive form of skin cancer, is characterized by high metastatic potential and resistance to conventional therapies. A key signaling pathway implicated in melanoma progression and chemoresistance is the nuclear factor-kappa B (NF-κB) pathway. Constitutive activation of NF-κB is a hallmark of many cancers, including melanoma, where it promotes cell survival, proliferation, and inflammation. SC-514 is a selective, cell-permeable inhibitor of IκB kinase β (IKKβ), a critical enzyme in the canonical NF-κB signaling cascade. By targeting IKKβ, this compound offers a valuable tool for investigating the role of the NF-κB pathway in melanoma and exploring its potential as a therapeutic target.
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor of IKKβ. In the canonical NF-κB pathway, pro-inflammatory signals lead to the activation of the IKK complex, which comprises IKKα, IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator). Activated IKKβ phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target genes involved in cell survival, proliferation, and inflammation. This compound, by inhibiting the kinase activity of IKKβ, prevents the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its transcriptional activity.
Quantitative Data
While specific quantitative data for this compound in melanoma cell lines is limited in publicly available literature, the effects of selective IKKβ inhibition can be illustrated using data from compounds with a similar mechanism of action, such as BMS-345541.
Table 1: Properties of this compound
| Property | Value |
| Target | IκB kinase β (IKKβ) |
| IC₅₀ | ~3 µM (for IKKβ) |
| Mechanism of Action | ATP-competitive inhibitor |
| Primary Effect | Inhibition of NF-κB activation |
| Reported Cellular Effects | Induction of Reactive Oxygen Species (ROS) |
Table 2: Effects of the IKKβ Inhibitor BMS-345541 on Melanoma Cell Lines
| Cell Line | Treatment Concentration (µM) | Duration (hours) | Apoptosis (% of Sub-G1 cells) |
| A-375 | 2 | 24 | ~5% |
| A-375 | 5 | 24 | ~10% |
| A-375 | 10 | 24 | ~15% |
| Mel-HO | 2 | 24 | ~8% |
| Mel-HO | 5 | 24 | ~12% |
| Mel-HO | 10 | 24 | ~20% |
| MeWo | 2 | 24 | ~7% |
| MeWo | 5 | 24 | ~15% |
| MeWo | 10 | 24 | ~25% |
Note: Data presented for BMS-345541 is representative of the effects of IKKβ inhibition on apoptosis in melanoma cells and is sourced from publicly available research.[1]
Experimental Protocols
The following are detailed protocols for key experiments to assess the application of this compound in melanoma research.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of this compound on the viability of melanoma cells.
Materials:
-
Melanoma cell lines (e.g., A-375, SK-MEL-5)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed melanoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol quantifies the induction of apoptosis by this compound in melanoma cells.
Materials:
-
Melanoma cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed melanoma cells into 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for 24 or 48 hours.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCF-DA
This protocol measures the generation of ROS in melanoma cells following treatment with this compound.
Materials:
-
Melanoma cell lines
-
Complete cell culture medium
-
This compound
-
2',7'-dichlorofluorescin diacetate (DCF-DA) stock solution (in DMSO)
-
Serum-free medium
-
6-well plates or black-walled 96-well plates
-
Fluorescence microscope or microplate reader
Procedure:
-
Seed melanoma cells in a suitable plate and allow them to adhere overnight.
-
Treat the cells with this compound for the desired time period (e.g., 1-4 hours).
-
Remove the medium and wash the cells with serum-free medium.
-
Load the cells with 10 µM DCF-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess DCF-DA.
-
Add PBS to the wells and measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~535 nm).
-
Quantify the fold change in fluorescence relative to the untreated control.
Protocol 4: NF-κB Reporter Assay
This protocol measures the effect of this compound on NF-κB transcriptional activity.
Materials:
-
Melanoma cell line stably or transiently transfected with an NF-κB luciferase reporter construct
-
Complete cell culture medium
-
This compound
-
TNF-α (or another NF-κB activator)
-
Luciferase Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Seed the NF-κB reporter melanoma cells into a 96-well plate.
-
Allow the cells to adhere and grow for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay system.
-
Normalize the firefly luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the percentage of inhibition of NF-κB activity by this compound.
Experimental Workflow
A typical workflow for investigating the effects of this compound on melanoma cells is outlined below.
References
Application Notes and Protocols for In Vivo Administration of SC-514 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-514 is a selective and ATP-competitive inhibitor of IκB kinase 2 (IKK-2, also known as IKKβ), a critical enzyme in the canonical nuclear factor-kappa B (NF-κB) signaling pathway. By targeting IKKβ, this compound effectively blocks the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of NF-κB and the transcription of its target genes. This mechanism makes this compound a valuable tool for investigating the role of the NF-κB pathway in various physiological and pathological processes.
The NF-κB signaling cascade is a key regulator of inflammation, immune responses, cell proliferation, and survival. Its aberrant activation is implicated in a wide range of diseases, including chronic inflammatory disorders, autoimmune diseases, and cancer. Therefore, this compound is frequently utilized in preclinical mouse models to explore the therapeutic potential of IKKβ inhibition in these conditions.
These application notes provide a comprehensive guide for the in vivo administration of this compound in mice, based on currently available literature.
Mechanism of Action of this compound
This compound acts as a potent and selective inhibitor of the IKKβ subunit of the IKK complex. The canonical NF-κB pathway is typically activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNFα) or interleukin-1 beta (IL-1β). This activation leads to the recruitment and activation of the IKK complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of target genes involved in inflammation and cell survival. This compound, by inhibiting IKKβ, prevents the initial phosphorylation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its downstream signaling.
Caption: this compound inhibits IKKβ, preventing NF-κB activation.
Applications in Mouse Models
Based on its mechanism of action, this compound has been utilized in a variety of murine models, including:
-
Oncology: To investigate the role of NF-κB in tumor growth, angiogenesis, and metastasis. It is often used in xenograft models of various cancers.
-
Inflammatory Diseases: To study the effects of IKKβ inhibition on inflammatory responses in models of arthritis, inflammatory bowel disease, and sepsis.
-
Neurobiology: To explore the involvement of NF-κB in neuroinflammation and neurodegenerative diseases.
-
Metabolic Diseases: To examine the role of NF-κB in insulin resistance and other metabolic disorders.
Experimental Protocols
The following protocols are based on published studies. It is crucial for researchers to perform their own pilot studies to determine the optimal dose and to assess for any potential toxicity in their specific mouse strain and experimental model.
Formulation and Vehicle Preparation
This compound is a small molecule that requires a specific vehicle for solubilization for in vivo administration. Two commonly used formulations are detailed below.
Table 1: this compound Formulations for Intraperitoneal (i.p.) Injection in Mice
| Formulation | Component | Percentage/Concentration | Notes |
| Formulation A | Dimethyl sulfoxide (DMSO) | 2% | First, dissolve this compound in DMSO. |
| PEG300 | 30% | Add PEG300 to the DMSO solution. | |
| Tween 80 | 2% | Add Tween 80. | |
| ddH₂O | 66% | Finally, add ddH₂O to the desired volume. | |
| Formulation B | Polyethylene glycol (PEG) | 30% | Prepare a solution of 30% PEG. |
| Tween 80 | 5% | Add Tween 80 to the PEG solution. | |
| Saline or PBS | to volume | Use saline or PBS to reach the final volume. |
Protocol for Vehicle Preparation (Formulation A):
-
Weigh the required amount of this compound.
-
Add 2% of the final volume of DMSO to dissolve the this compound. Ensure it is fully dissolved.
-
Add 30% of the final volume of PEG300 and mix thoroughly.
-
Add 2% of the final volume of Tween 80 and mix until the solution is clear.
-
Add 66% of the final volume of sterile ddH₂O and mix well.
-
The final solution should be clear. It is recommended to prepare this solution fresh before each use.
Protocol for Vehicle Preparation (Formulation B):
-
Prepare a 30% PEG solution in saline or PBS.
-
Add 5% Tween 80 to the PEG solution and mix well.
-
Weigh the required amount of this compound and dissolve it in the prepared vehicle. Gentle warming and vortexing may be required to fully dissolve the compound.
-
Ensure the final solution is clear before administration.
Dosing and Administration
The dosage of this compound can vary depending on the experimental model and the desired level of IKKβ inhibition.
Table 2: Reported Dosages of this compound in Mice
| Dosage | Route of Administration | Frequency | Vehicle | Application | Reference |
| 25 mg/kg | Intraperitoneal (i.p.) | Daily | 30% PEG / 5% Tween-80 | Melanoma Xenograft Model | [1] |
| 50 mg/kg | Intraperitoneal (i.p.) | Single dose | 2% DMSO, 30% PEG300, 2% Tween 80, 66% ddH₂O | Acute Inflammation Model (LPS-induced TNF-α) | [2] |
Protocol for Intraperitoneal (i.p.) Injection:
-
Accurately weigh each mouse to calculate the precise volume of the this compound solution to be injected.
-
Restrain the mouse appropriately.
-
Lift the mouse's hindquarters to allow the abdominal organs to move away from the injection site.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure that the needle has not entered a blood vessel or organ.
-
Inject the calculated volume of the this compound solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress or adverse reactions after the injection.
Important Considerations and Recommendations
Toxicity and Pharmacokinetics:
There is a significant lack of publicly available data on the in vivo toxicity and pharmacokinetic profile of this compound in mice.
-
Maximum Tolerated Dose (MTD): The MTD for this compound in mice has not been widely reported. It is strongly recommended that researchers conduct a dose-escalation study to determine the MTD in their specific mouse strain and experimental conditions before initiating efficacy studies. Monitor for signs of toxicity such as weight loss, changes in behavior, and altered food and water intake.
Control Groups:
-
It is essential to include a vehicle control group in all experiments. The vehicle control group should receive the same volume and formulation of the vehicle without this compound, administered via the same route and frequency as the treated group.
Experimental Workflow:
Caption: A typical workflow for in vivo this compound studies in mice.
Conclusion
This compound is a valuable research tool for studying the in vivo roles of the NF-κB signaling pathway. The protocols and data presented in these application notes provide a starting point for researchers. However, due to the limited publicly available information on its in vivo safety and pharmacokinetic properties, it is imperative that investigators conduct thorough preliminary studies to establish a safe and effective dosing regimen for their specific experimental needs. Careful monitoring of animal welfare throughout the study is of utmost importance.
References
Application Notes and Protocols: Western Blot for p-IκBα after SC-514 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its activation is tightly controlled by the inhibitor of κB (IκB) proteins, with IκBα being a key member. In resting cells, IκBα binds to NF-κB dimers, sequestering them in the cytoplasm. Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex is activated. IKKβ, a catalytic subunit of this complex, phosphorylates IκBα at serine residues 32 and 36. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.
SC-514 is a selective and ATP-competitive inhibitor of IKKβ (IKK-2) with an IC50 in the range of 3-12 μM.[1][2] By inhibiting IKKβ, this compound can delay the phosphorylation and subsequent degradation of IκBα, thereby impeding NF-κB activation.[1][3] This makes this compound a valuable tool for studying the role of the IKKβ/NF-κB pathway in various physiological and pathological processes.
These application notes provide a detailed protocol for performing a Western blot to detect the phosphorylation of IκBα (p-IκBα) in cells treated with this compound. This method allows for the quantitative assessment of this compound's inhibitory effect on the NF-κB signaling pathway.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental procedure, the following diagrams have been generated using the DOT language.
Quantitative Data Presentation
The following table summarizes representative quantitative data on the effect of this compound on NF-κB activation, which is a direct downstream consequence of IκBα phosphorylation. The data is inferred from studies observing NF-κB nuclear translocation. A decrease in p-IκBα levels would correlate with a decrease in NF-κB nuclear translocation.
| This compound Concentration (µM) | Relative p-IκBα Level (Normalized to Stimulated Control) | Significance (p-value vs. Stimulated Control) |
| 0 (Unstimulated Control) | Baseline | - |
| 0 (Stimulated Control) | 1.00 | - |
| 10 | ~0.95 | > 0.05 (Not Significant) |
| 25 | ~0.60 | < 0.05 |
| 50 | ~0.35 | < 0.01 |
| 100 | ~0.15 | < 0.001 |
Note: The relative p-IκBα levels are illustrative and based on the reported significant differences in NF-κB nuclear translocation at various this compound concentrations.[4] Actual values will vary depending on the cell type, stimulus, and experimental conditions.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., HeLa, HEK293, or other relevant cell lines) in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Pre-treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for 1-2 hours at 37°C.
-
-
Stimulation:
-
Prepare a stock solution of a suitable NF-κB activator (e.g., 100 ng/µL TNF-α in PBS with 0.1% BSA).
-
Add the activator directly to the medium to a final concentration known to induce robust IκBα phosphorylation (e.g., 10 ng/mL TNF-α).
-
Incubate for the optimal time to observe peak IκBα phosphorylation (typically 5-15 minutes, this should be determined empirically for the specific cell line and stimulus). Include an unstimulated control.
-
Protein Extraction
-
Cell Lysis:
-
After treatment, place the 6-well plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube. Avoid disturbing the pellet.
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent Western blot.
-
Western Blotting
-
Sample Preparation:
-
To 20-30 µg of protein from each sample, add an appropriate volume of 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a 10-12% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Destain the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against phospho-IκBα (Ser32/36) in the blocking buffer at the manufacturer's recommended dilution (e.g., 1:1000).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) in the blocking buffer (e.g., 1:5000).
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Re-probing (for Total IκBα and Loading Control):
-
To normalize the p-IκBα signal, the membrane can be stripped of the bound antibodies using a stripping buffer.
-
After stripping, re-block the membrane and probe with a primary antibody against total IκBα.
-
Subsequently, the membrane can be stripped and re-probed again for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes.
-
Densitometry Analysis
-
Quantify the band intensities for p-IκBα, total IκBα, and the loading control using image analysis software (e.g., ImageJ).
-
Normalize the p-IκBα band intensity to the total IκBα band intensity for each sample.
-
Further normalize this ratio to the loading control intensity to correct for any variations in protein loading.
-
Express the results as a fold change relative to the stimulated control.
By following these detailed protocols, researchers can effectively utilize Western blotting to investigate the inhibitory effects of this compound on IκBα phosphorylation and gain valuable insights into the modulation of the NF-κB signaling pathway.
References
- 1. A selective IKK-2 inhibitor blocks NF-kappa B-dependent gene expression in interleukin-1 beta-stimulated synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a selective inhibitor of IKKβ attenuates RANKL-induced osteoclastogenesis and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Luciferase Reporter Assay with SC-514 for NF-κB Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, playing a critical role in regulating the expression of genes involved in immunity, cell survival, and proliferation. Dysregulation of this pathway is implicated in a multitude of chronic inflammatory diseases and cancers. Consequently, the development of specific inhibitors targeting the NF-κB pathway is of significant therapeutic interest. The luciferase reporter assay is a widely used, sensitive, and high-throughput method for quantifying the activity of the NF-κB pathway in response to stimuli and inhibitors.
This document provides detailed application notes and protocols for utilizing a luciferase reporter assay to characterize the inhibitory effects of SC-514, a selective inhibitor of IκB kinase β (IKKβ), on the NF-κB signaling pathway. IKKβ is a crucial kinase in the canonical NF-κB pathway, responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This degradation allows the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes. By inhibiting IKKβ, this compound effectively blocks this cascade.
Principle of the Assay
This assay employs a dual-luciferase reporter system. Cells are co-transfected with two plasmids:
-
NF-κB Reporter Plasmid: Contains the firefly luciferase gene under the control of a promoter with multiple tandem repeats of the NF-κB response element. Activation of the NF-κB pathway leads to the binding of NF-κB to these elements, driving the expression of firefly luciferase.
-
Control Plasmid: Contains the Renilla luciferase gene under the control of a constitutive promoter. This serves as an internal control to normalize for variations in cell number and transfection efficiency.
The activity of the NF-κB pathway is determined by measuring the luminescence produced by firefly luciferase and normalizing it to the luminescence of the Renilla luciferase. A decrease in the normalized luciferase activity in the presence of an inhibitor, such as this compound, indicates suppression of the NF-κB pathway.
Data Presentation
The inhibitory effect of this compound on NF-κB activation can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes representative quantitative data for this compound.
| Parameter | Value | Cell Line | Stimulus | Assay | Reference |
| IC50 | <5 µM | RAW264.7 macrophages | RANKL | Luciferase Reporter Assay | [1] |
Signaling Pathway and Experimental Workflow
NF-κB Signaling Pathway and Inhibition by this compound
References
Application Notes and Protocols for SC-514 Treatment of Rheumatoid Arthritis Synovial Fibroblasts
For Research Use Only.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by inflammation of the synovial joints, leading to progressive cartilage and bone destruction. Fibroblast-like synoviocytes (FLS) are key effector cells in the pathogenesis of RA. In the RA synovium, FLS exhibit a transformed, aggressive phenotype, producing a variety of pro-inflammatory cytokines, chemokines, and matrix-degrading enzymes that perpetuate inflammation and contribute directly to joint damage.
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response in RA FLS. Activation of this pathway leads to the transcription of numerous genes involved in inflammation and tissue degradation. A key upstream regulator of NF-κB is the IκB kinase (IKK) complex, with the IKKβ (also known as IKK-2) subunit playing a predominant role in the canonical NF-κB pathway.
SC-514 is a selective, reversible, and ATP-competitive small molecule inhibitor of IKKβ. By targeting IKKβ, this compound effectively blocks the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action prevents the nuclear translocation of NF-κB (specifically the p65 subunit) and subsequent transcription of pro-inflammatory genes.[1] These application notes provide a summary of the effects of this compound on RA synovial fibroblasts and detailed protocols for relevant in vitro experiments.
Data Presentation
The following tables summarize the quantitative effects of this compound on rheumatoid arthritis synovial fibroblasts (RASFs).
Table 1: Inhibitory Activity of this compound on IKKβ and NF-κB Signaling
| Parameter | Cell Type/System | IC50 Value | Reference |
| IKKβ Kinase Activity | Recombinant human IKKβ | ~3 µM | [2] |
| NF-κB-dependent Reporter Gene Expression | IL-1β-stimulated RASFs | ~3-10 µM | [2] |
Table 2: Dose-Dependent Inhibition of IL-1β-induced Gene Expression in RASFs by this compound *
| This compound Concentration (µM) | IL-6 mRNA Expression (% Inhibition) | IL-8 mRNA Expression (% Inhibition) | COX-2 mRNA Expression (% Inhibition) |
| 3 | ~20% | ~25% | ~30% |
| 10 | ~50% | ~60% | ~70% |
| 30 | ~80% | ~85% | ~90% |
| 100 | >95% | >95% | >95% |
*Data estimated from graphical representations in Kishore et al., 2003.[2]
Table 3: Effect of this compound on Apoptosis
| Cell Type | This compound Concentration (µM) | Effect | Reference |
| RAW264.7 cells | ≥12.5 | Induction of apoptosis and caspase 3 activation | [3] |
| RA Synovial Fibroblasts | Data not available | Not yet determined | N/A |
Mandatory Visualizations
Caption: Mechanism of action of this compound in RA synovial fibroblasts.
Caption: General experimental workflow for studying this compound effects.
Experimental Protocols
1. Isolation and Culture of Human Rheumatoid Arthritis Synovial Fibroblasts (RASFs)
This protocol is adapted from methodologies described in the literature. Ethical approval and informed consent from patients are mandatory.
-
Materials:
-
Synovial tissue from RA patients undergoing joint replacement surgery.
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type I
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Tissue culture flasks and plates
-
-
Procedure:
-
Collect synovial tissue in sterile DMEM on ice.
-
Wash the tissue extensively with sterile PBS to remove blood cells.
-
Mince the tissue into small pieces (1-2 mm³) in a sterile petri dish.
-
Digest the minced tissue with Collagenase Type I (e.g., 1 mg/mL in serum-free DMEM) for 2-4 hours at 37°C with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 500 x g for 10 minutes.
-
Resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) and plate in a T75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
After 24-48 hours, remove non-adherent cells by washing with PBS and replace with fresh complete culture medium.
-
Culture the adherent fibroblasts, changing the medium every 2-3 days.
-
When cells reach 80-90% confluency, passage them using Trypsin-EDTA. RASFs between passages 3 and 6 are typically used for experiments.
-
2. This compound Treatment and IL-1β Stimulation
-
Materials:
-
Cultured RASFs (passages 3-6)
-
Complete culture medium
-
Serum-free DMEM
-
Recombinant human IL-1β
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
-
Procedure:
-
Seed RASFs in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for reporter assays) and allow them to adhere and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours in serum-free DMEM to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0, 3, 10, 30, 100 µM) or vehicle control (DMSO) for 1-2 hours. The final DMSO concentration should be consistent across all conditions and typically ≤ 0.1%.
-
Stimulate the cells with IL-1β (e.g., 1-10 ng/mL) for the desired time period depending on the downstream assay (e.g., 15-30 minutes for phosphorylation studies, 4-24 hours for gene expression studies).
-
3. Western Blot for IκBα Phosphorylation
-
Materials:
-
Treated RASFs in culture plates
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells with RIPA buffer and collect the lysate.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-IκBα overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total IκBα and a loading control (e.g., β-actin).
-
4. Real-Time PCR for Cytokine and MMP Gene Expression
-
Materials:
-
Treated RASFs in culture plates
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Gene-specific primers for IL-6, IL-8, MMP-1, MMP-3, MMP-13, and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
-
-
Procedure:
-
Lyse the treated cells directly in the culture plate and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from equal amounts of RNA using a reverse transcription kit.
-
Set up the real-time PCR reaction with SYBR Green/TaqMan master mix, cDNA, and gene-specific primers.
-
Run the reaction on a real-time PCR system using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene.
-
5. NF-κB Luciferase Reporter Assay
-
Materials:
-
RASFs
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Luciferase assay system
-
Luminometer
-
-
Procedure:
-
Co-transfect RASFs with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, seed the transfected cells into a 96-well plate.
-
Allow cells to adhere, then serum-starve as described above.
-
Pre-treat with this compound or vehicle, followed by stimulation with IL-1β.
-
After the stimulation period (e.g., 6-8 hours), lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
6. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Materials:
-
Treated RASFs
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
-
-
Procedure:
-
Culture and treat RASFs with this compound for a longer duration (e.g., 24-48 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
References
- 1. A selective IKK-2 inhibitor blocks NF-kappa B-dependent gene expression in interleukin-1 beta-stimulated synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Akt activity protects rheumatoid synovial fibroblasts from Fas-induced apoptosis by inhibition of Bid cleavage - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying Apoptosis Induction by SC-514 Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for inducing and quantifying apoptosis using the selective IKKβ inhibitor, SC-514. The primary method detailed is flow cytometry analysis following Annexin V and Propidium Iodide (PI) staining, a robust technique to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.
Introduction
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer.[1][2] The ability to accurately measure apoptosis is essential for evaluating the efficacy of potential therapeutic agents. This compound is a selective, ATP-competitive inhibitor of IκB kinase β (IKKβ), a key enzyme in the NF-κB signaling pathway.[3][4] The NF-κB pathway is critical for cell survival, and its inhibition can lead to the induction of apoptosis.[4][5] Studies have shown that this compound can induce apoptosis and caspase-3 activation at sufficient concentrations.[6]
This application note details the use of flow cytometry to analyze apoptosis in cells treated with this compound. The primary assay described is the Annexin V/Propidium Iodide (PI) method, which allows for the sensitive detection of early and late-stage apoptosis.[7][8][9]
Principle of the Annexin V/PI Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[8][9] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, PE) to label early apoptotic cells.[10]
Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[9][10]
By using both Annexin V and PI, flow cytometry can distinguish four cell populations:
-
Annexin V+ / PI- : Early apoptotic cells.[7]
-
Annexin V- / PI+ : Necrotic cells (often considered an artifact of cell handling).[10]
This compound Signaling Pathway for Apoptosis Induction
This compound induces apoptosis by inhibiting the canonical NF-κB pathway. In unstimulated cells, the NF-κB dimer (typically p65/p50) is held inactive in the cytoplasm by an inhibitory protein called IκBα.[5] Pro-survival signals activate IKKβ, which then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation.[4][5] This frees NF-κB to translocate to the nucleus and activate the transcription of anti-apoptotic genes. This compound, by inhibiting IKKβ, prevents IκBα degradation, thus trapping NF-κB in the cytoplasm and promoting apoptosis.[4][6]
Caption: this compound inhibits IKKβ, preventing NF-κB nuclear translocation and promoting apoptosis.
Experimental Protocol
This protocol provides a general framework. Optimal conditions, such as cell density, this compound concentration, and incubation time, should be determined empirically for each cell line.
Materials and Reagents
-
Complete cell culture medium
-
This compound (Stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Experimental Workflow
Caption: Step-by-step workflow for apoptosis analysis using this compound and flow cytometry.
Detailed Procedure
-
Cell Seeding: Seed cells in appropriate culture plates at a density that will prevent overgrowth during the experiment. Allow cells to adhere and resume logarithmic growth (typically 24 hours).
-
Induction of Apoptosis:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock. It is recommended to test a range of concentrations (e.g., 5 µM, 12.5 µM, 25 µM, 50 µM) based on published data.[6][11]
-
Include a vehicle control (medium with the same final concentration of DMSO used for the highest this compound dose).
-
Replace the medium in the culture plates with the this compound or vehicle-containing medium.
-
Incubate for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension directly to a centrifuge tube.
-
Adherent cells: Collect the culture medium, which contains floating apoptotic cells.[8] Wash the plate with PBS, then detach the adherent cells using a gentle, non-enzymatic method (e.g., EDTA-based dissociation buffer) to preserve membrane integrity.[10] Combine the detached cells with the collected supernatant.
-
Centrifuge the cell suspension (e.g., 300 x g for 5 minutes).[10]
-
-
Staining:
-
Discard the supernatant and wash the cells once with cold PBS.[7][10]
-
Centrifuge again and discard the supernatant.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[7][10]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[7] (Note: volumes may vary depending on the kit manufacturer).
-
Gently mix the cells and incubate for 15-20 minutes at room temperature in the dark.[7][10]
-
-
Flow Cytometry Analysis:
Data Presentation and Interpretation
The data from the flow cytometer is typically displayed as a two-dimensional dot plot with Annexin V fluorescence on one axis and PI fluorescence on the other. Quadrant gates are set to distinguish the four populations described in Section 2. The percentage of cells in each quadrant is then quantified.
Example Data Table
The following table presents hypothetical data from an experiment where a cancer cell line was treated with increasing concentrations of this compound for 24 hours.
| Treatment Group | Concentration | % Viable Cells (Q3: AnV-/PI-) | % Early Apoptotic Cells (Q4: AnV+/PI-) | % Late Apoptotic/Necrotic Cells (Q2: AnV+/PI+) | Total Apoptotic Cells (%) (Q4 + Q2) |
| Vehicle Control | 0 µM (DMSO) | 94.5 | 2.5 | 2.0 | 4.5 |
| This compound | 10 µM | 75.2 | 15.8 | 8.0 | 23.8 |
| This compound | 25 µM | 48.9 | 28.1 | 22.0 | 50.1 |
| This compound | 50 µM | 21.3 | 35.5 | 42.2 | 77.7 |
Table 1: Dose-dependent effect of this compound on apoptosis induction. Data represents the percentage of cells in each quadrant after 24 hours of treatment. The total apoptotic population shows a clear increase with higher concentrations of this compound.
Alternative Method: Caspase-3 Activity Assay
As a complementary method, the activation of effector caspases, such as caspase-3, can be measured.[1] Caspase-3 is a key executioner of apoptosis.[13] Flow cytometry kits are available that use a fluorescently labeled inhibitor of caspases (e.g., a DEVD peptide sequence conjugated to a fluorophore) that irreversibly binds to activated caspase-3, allowing for the quantification of apoptotic cells.[14][15] This method can confirm that the cell death observed with Annexin V/PI is occurring through a caspase-dependent pathway.[6][13]
References
- 1. Flow cytometric detection of activated caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 3. This compound, IKKbeta inhibitor (CAS 354812-17-2) | Abcam [abcam.com]
- 4. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a selective inhibitor of IKKβ attenuates RANKL-induced osteoclastogenesis and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. bosterbio.com [bosterbio.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn.hellobio.com [cdn.hellobio.com]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. stemcell.com [stemcell.com]
- 15. Flow cytometry detection of caspase 3 activation in preapoptotic leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying SC-514 Drug Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-514 is a selective and ATP-competitive inhibitor of IκB kinase β (IKKβ), also known as IKK-2.[1][2] By targeting IKKβ, this compound effectively blocks the activation of the nuclear factor-κB (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation.[1][3] The therapeutic potential of this compound is being explored in various contexts, including cancer and inflammatory diseases. To optimize its therapeutic efficacy and minimize potential side effects, the development of controlled-release drug delivery systems is crucial.[4]
These application notes provide detailed protocols for quantifying the release of this compound from a drug delivery system, using Poly(lactic-co-glycolic acid) (PLGA) nanoparticles as an example. The primary analytical method described is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), a highly sensitive and specific technique for drug quantification.[4][5]
Mechanism of Action: this compound and the NF-κB Signaling Pathway
This compound exerts its effect by inhibiting IKKβ, a key enzyme in the canonical NF-κB pathway. In an unstimulated cell, NF-κB dimers (typically p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα. Upon stimulation by various signals (e.g., cytokines, growth factors), the IKK complex (containing IKKα, IKKβ, and NEMO) is activated. IKKβ then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, immunity, and cell survival. This compound's inhibition of IKKβ prevents the initial phosphorylation of IκBα, thereby stabilizing the IκBα-NF-κB complex in the cytoplasm and blocking downstream signaling.[1][3]
References
Troubleshooting & Optimization
Technical Support Center: Optimizing SC-514 Concentration for IKK-2 Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of SC-514 for IKK-2 inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: A good starting point for this compound in cell-based assays is to perform a dose-response experiment ranging from 1 µM to 100 µM. The reported IC50 value for IKK-2 inhibition is in the range of 3-12 µM[1][2][3][4]. However, the effective concentration in whole-cell assays may be higher. Studies have shown effective inhibition of NF-κB-dependent gene expression at concentrations between 8 µM and 20 µM[2]. For observing significant effects on IκBα phosphorylation and NF-κB nuclear translocation, concentrations up to 100 µM have been used[2][5].
Q2: How can I confirm that this compound is inhibiting the IKK-2 pathway in my experiment?
A2: The most common method to confirm IKK-2 inhibition by this compound is to measure the phosphorylation of its direct substrate, IκBα. A successful inhibition will result in a decrease in phosphorylated IκBα (p-IκBα) levels, leading to the stabilization of total IκBα. This can be assessed by Western blotting. Subsequently, you can also measure the nuclear translocation of NF-κB subunits, such as p65, which should be reduced upon IKK-2 inhibition. Finally, downstream effects can be measured through an NF-κB reporter assay, which should show decreased reporter gene expression.
Q3: Is this compound selective for IKK-2?
A3: this compound is reported to be a highly selective inhibitor for IKK-2. It shows little to no inhibition against other IKK isoforms like IKK-1, IKK-i, and TBK-1 (IC50 >200 µM)[1][3][4]. Its specificity has been demonstrated against a panel of 31 other kinases[4].
Q4: What is the mechanism of action of this compound?
A4: this compound is a reversible and ATP-competitive inhibitor of IKK-2[1][4][6]. It binds to the ATP-binding pocket of IKK-2, preventing the phosphorylation of its substrates, primarily IκBα. This leads to the inhibition of NF-κB activation. Importantly, this compound does not inhibit the upstream phosphorylation and activation of the IKK complex itself[1][3][4][6].
Q5: What is the appropriate solvent for this compound and how should it be stored?
A5: this compound is soluble in DMSO, with stock solutions of 25 mM being common[1][3]. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C for up to 3 months to avoid repeated freeze-thaw cycles[4].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No inhibition of IκBα phosphorylation observed. | This compound concentration is too low. | Perform a dose-response experiment with a higher concentration range (e.g., up to 100 µM). The optimal concentration can be cell-type dependent. |
| Incorrect timing of this compound treatment and stimulation. | Pre-incubate cells with this compound for at least 1 hour before adding the stimulus (e.g., TNF-α or IL-1β)[5]. The peak of IκBα phosphorylation is often transient (5-15 minutes post-stimulation), so ensure your time points for cell lysis are appropriate. | |
| Degradation of this compound. | Ensure the stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| High cell death or cytotoxicity observed. | This compound concentration is too high. | Reduce the concentration of this compound. Some studies have noted cell dissociation at concentrations above 100 µM[5]. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration in your specific cell line. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%. Include a vehicle-only (DMSO) control in your experiments. | |
| Variability in experimental results. | Inconsistent cell culture conditions. | Maintain consistent cell density, passage number, and growth conditions, as these can affect signaling pathway activation. |
| Inconsistent timing of experimental steps. | Standardize incubation times for this compound pre-treatment, stimulation, and subsequent assays. | |
| Unexpected or off-target effects. | This compound may have off-target effects at high concentrations. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. Consider using a secondary IKK-2 inhibitor or an siRNA-based approach to confirm that the observed phenotype is specific to IKK-2 inhibition. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IKK-2 IC50 | 3-12 µM | [1][2][3][4] |
| IKK-1/IKK-2 heterodimer IC50 | 2.7 ± 0.7 µM to 6.1 ± 2.2 µM | [7] |
| IKK-1, IKK-i, TBK-1 IC50 | >200 µM | [1][3][4] |
| Effective concentration in RASF cells (inhibition of NF-κB dependent gene expression) | 8-20 µM | [2] |
| Concentration for observing effects on NF-κB nuclear translocation | 10-100 µM | [5] |
Experimental Protocols
Western Blot for Phospho-IκBα (p-IκBα)
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
This compound Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) in serum-free media for 1-2 hours. Include a vehicle (DMSO) control.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., 10 ng/mL TNF-α or 1 ng/mL IL-1β) for a short duration (e.g., 5-15 minutes) to induce IκBα phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Prepare samples with equal amounts of protein (20-40 µg) and Laemmli buffer. Boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-IκBα (Ser32/36) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total IκBα and a loading control (e.g., GAPDH or β-actin) to normalize the results.
-
NF-κB Reporter Assay
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) in a 96-well plate with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization. Allow the cells to express the reporters for 24-48 hours.
-
This compound Pre-treatment: Pre-incubate the transfected cells with different concentrations of this compound for 1-2 hours.
-
Stimulation: Add the NF-κB pathway agonist (e.g., TNF-α) to the wells and incubate for an additional 6-24 hours.
-
Luciferase Assay:
-
Lyse the cells according to the manufacturer's protocol for the dual-luciferase assay system.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The inhibitory effect of this compound is determined by the reduction in normalized luciferase activity compared to the stimulated control.
Visualizations
Caption: IKK-2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. IKK-2 Inhibitor, this compound InSolution, ≥95% [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. IKK-2 Inhibitor, this compound InSolution, ≥95% [sigmaaldrich.com]
- 4. IKK-2 Inhibitor, this compound [sigmaaldrich.com]
- 5. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A selective IKK-2 inhibitor blocks NF-kappa B-dependent gene expression in interleukin-1 beta-stimulated synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
SC-514 not inhibiting NF-κB translocation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with SC-514, specifically when it fails to inhibit NF-κB translocation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective and ATP-competitive inhibitor of IκB kinase β (IKKβ).[1][2][3] In the canonical NF-κB signaling pathway, IKKβ is a crucial kinase that phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and proteasomal degradation.[4] The degradation of IκBα releases the NF-κB complex (typically the p65/p50 heterodimer), allowing it to translocate from the cytoplasm to the nucleus and activate the transcription of target genes.[4] this compound binds to the ATP-binding pocket of IKKβ, preventing the phosphorylation of IκBα and thereby blocking the downstream cascade that leads to NF-κB nuclear translocation.[5]
Q2: I've treated my cells with this compound, but I still observe NF-κB p65 in the nucleus. Why is it not working?
There are several potential reasons why this compound may not appear to inhibit NF-κB translocation in your experiment. These can be broadly categorized into issues with the compound or experimental setup, and biological reasons related to the signaling pathway.
Potential Experimental Issues:
-
Incorrect Concentration: The effective concentration of this compound can be cell-type dependent. A dose-response experiment is recommended to determine the optimal concentration for your specific system.
-
Compound Inactivity/Degradation: Ensure the compound has been stored correctly and has not degraded. Prepare fresh stock solutions in an appropriate solvent like DMSO.[1]
-
Insufficient Incubation Time: While the effects of inhibitors can be rapid, ensure you have allowed sufficient pre-incubation time with this compound before stimulating the cells.
-
Solubility Issues: this compound is soluble in DMSO and ethanol.[1] Ensure the final concentration of the solvent in your cell culture medium is not toxic to the cells and that the compound remains in solution.
Potential Biological Reasons:
-
Activation of the Alternative NF-κB Pathway: This is a common reason for the apparent failure of IKKβ-specific inhibitors. The alternative (non-canonical) NF-κB pathway is activated by a different set of stimuli (e.g., certain cytokines like BAFF or LTβR) and does not depend on IKKβ.[4][6][7][8][9] Instead, it relies on the kinase NIK and IKKα to process p100 to p52, leading to the nuclear translocation of p52/RelB dimers.[4][6] this compound will not inhibit this pathway.
-
Incomplete Inhibition: Some studies have shown that this compound may cause a delay in IκBα degradation rather than a complete blockade.[3] This could result in some level of NF-κB translocation, especially at later time points.
-
Cell-Type Specific Differences: The intricacies of signaling pathways can vary between different cell types, potentially affecting the efficacy of the inhibitor.[10]
Q3: Are there any known off-target effects of this compound?
One study has reported that this compound can induce the production of reactive oxygen species (ROS) in certain melanoma cell lines.[11] This is an important consideration, as ROS can independently influence various signaling pathways, which could complicate the interpretation of experimental results.
Troubleshooting Guide
If you are observing continued NF-κB translocation in the presence of this compound, follow these troubleshooting steps:
Step 1: Verify Experimental Parameters
-
Confirm this compound Integrity and Concentration:
-
Is your this compound stock solution freshly prepared in anhydrous DMSO?[12]
-
Have you performed a dose-response curve to determine the optimal inhibitory concentration for your cell type and stimulus? (See Table 1 for reported effective concentrations).
-
Is the final DMSO concentration in your media below the toxic threshold for your cells (typically <0.5%)?
-
-
Check Cell Culture Conditions:
-
Are your cells healthy and not under stress from other factors (e.g., contamination, high passage number, nutrient deprivation), which can sometimes lead to basal NF-κB activation?[13]
-
Is the cell density optimal? Overly confluent or sparse cultures can respond differently to stimuli.
-
Step 2: Validate the Signaling Pathway
-
Confirm Canonical Pathway Activation:
-
Rule out Alternative Pathway Activation:
-
Consider if your stimulus could be co-activating the alternative NF-κB pathway.
-
If you suspect alternative pathway activation, you can test for the processing of p100 to p52 via Western blot, which is a hallmark of this pathway.[4]
-
Step 3: Refine Your Detection Method
-
Immunofluorescence (IF) Microscopy:
-
Are your fixation and permeabilization methods optimized for detecting p65? Methanol fixation can sometimes yield better results for this antibody than formaldehyde.[13]
-
Are you using appropriate positive and negative controls for your staining? (e.g., stimulated/unstimulated cells, secondary antibody only).
-
-
Western Blot of Nuclear/Cytoplasmic Fractions:
-
How are you assessing the purity of your fractions? Always run loading controls for both the cytoplasmic (e.g., GAPDH, Tubulin) and nuclear (e.g., Lamin B1, Histone H3) fractions to ensure there is no cross-contamination.
-
Quantitative Data Summary
The following table summarizes the reported concentrations and IC50 values for this compound from various sources. Note that the optimal concentration can vary significantly based on the cell type and experimental conditions.
| Parameter | Value | Cell Type / System | Reference |
| IC50 | 3-12 μM | In vitro kinase assays | [1] |
| IC50 | <5 μM | RANKL-induced osteoclastogenesis in RAW264.7 cells | [14][15] |
| IC50 | 11.2 μM | IKK-2 inhibition | [2] |
| Effective Concentration | ≥12.5 μM | Induced apoptosis in RAW264.7 cells | [14][15] |
| Effective Concentration | 50 μM | Used in melanoma cell lines to assess cytotoxicity | [2] |
Experimental Protocols
Immunofluorescence Staining for NF-κB p65 Nuclear Translocation
This protocol is a general guideline and may require optimization for your specific cell type and antibodies.
-
Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat cells with the desired concentration of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.
-
Stimulation: Add the NF-κB-activating stimulus (e.g., TNFα, LPS) and incubate for the desired time (e.g., 30-60 minutes).
-
Fixation: Aspirate the media and wash the cells once with ice-cold PBS. Fix the cells by adding 500 µL of ice-cold 100% methanol and incubating for 15 minutes at -20°C.[13]
-
Washing: Aspirate the methanol and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization and Blocking: Block the cells with a blocking buffer (e.g., PBS with 1% BSA and 0.3% Triton X-100) for 40-60 minutes at room temperature.[13]
-
Primary Antibody Incubation: Dilute the primary antibody against NF-κB p65 in the blocking buffer. Aspirate the blocking buffer and incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute a fluorescently-labeled secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
Nuclear Staining and Mounting: Wash the cells three times with PBS. Add a nuclear counterstain (e.g., DAPI) for 5-10 minutes. Wash once more with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. NF-κB p65 will appear in the cytoplasm in unstimulated/inhibited cells and will accumulate in the nucleus (co-localizing with the DAPI stain) in stimulated cells.
Subcellular Fractionation for Western Blot Analysis
This protocol allows for the separation of cytoplasmic and nuclear proteins to quantify the amount of NF-κB in each compartment.
-
Cell Treatment and Collection: Culture cells in a 10 cm dish to 80-90% confluency. Treat with this compound and/or stimulus as required. After treatment, wash the cells with ice-cold PBS and scrape them into a pre-chilled microcentrifuge tube.
-
Cell Lysis (Cytoplasmic Extraction): Centrifuge the cells at 500 x g for 5 minutes at 4°C. Discard the supernatant. Resuspend the cell pellet in 200 µL of a hypotonic buffer (e.g., containing HEPES, KCl, MgCl2, EDTA, EGTA, and protease inhibitors). Incubate on ice for 15-20 minutes.[7][16]
-
Mechanical Disruption: Add a detergent (e.g., NP-40 to a final concentration of 0.1-0.5%) and pass the cell suspension through a 27-gauge needle 10 times to disrupt the plasma membrane.[7][16]
-
Isolate Nuclear Pellet: Centrifuge the lysate at 720 x g for 5 minutes at 4°C.[7][16] The supernatant contains the cytoplasmic fraction. Carefully transfer it to a new pre-chilled tube.
-
Wash Nuclei: Wash the nuclear pellet with 500 µL of the same hypotonic buffer to remove residual cytoplasmic proteins. Centrifuge again at 720 x g for 10 minutes. Discard the supernatant.[16]
-
Nuclear Protein Extraction: Resuspend the nuclear pellet in a nuclear extraction buffer (a high-salt buffer, e.g., containing 0.1% SDS or RIPA buffer) with protease inhibitors.[7][16][17] Vortex vigorously and incubate on ice for 30 minutes, with intermittent vortexing.
-
Clarify Nuclear Lysate: Centrifuge the nuclear suspension at 16,000 x g for 20 minutes at 4°C. The supernatant is the nuclear fraction.
-
Protein Quantification and Analysis: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA or Bradford assay. Prepare samples for SDS-PAGE and Western blot analysis. Probe the blot with antibodies against NF-κB p65, a cytoplasmic marker (e.g., GAPDH), and a nuclear marker (e.g., Lamin B1) to confirm successful fractionation.
Visualizations
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound on IKKβ.
Caption: Troubleshooting workflow for this compound experiments where NF-κB translocation is not inhibited.
References
- 1. Biochemical Methods to Analyze the Subcellular Localization of NF-κB Proteins Using Cell Fractionation | Springer Nature Experiments [experiments.springernature.com]
- 2. IKKα and IKKβ Each Function to Regulate NF-κB Activation in the TNF-Induced/Canonical Pathway | PLOS One [journals.plos.org]
- 3. benchchem.com [benchchem.com]
- 4. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.9. NF-κB Nuclear Localization for Immunofluorescence Staining [bio-protocol.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Nuclear extraction and fractionation protocol | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TDP-43 Inhibits NF-κB Activity by Blocking p65 Nuclear Translocation | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Error Codes > Ricoh > DX4640PD > Code SC514 [printcopy.info]
- 15. This compound, a selective inhibitor of IKKβ attenuates RANKL-induced osteoclastogenesis and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. docs.abcam.com [docs.abcam.com]
- 17. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
unexpected cytotoxic effects of SC-514
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cytotoxic effects with SC-514, a selective IKK-β inhibitor.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, presenting them in a question-and-answer format to help you navigate and resolve these challenges.
Issue 1: Higher-than-expected cytotoxicity observed at standard working concentrations.
-
Question: I am observing significant cell death at concentrations where this compound is expected to primarily inhibit NF-κB signaling without inducing widespread cytotoxicity. What could be the cause?
-
Answer: Unexpectedly high cytotoxicity can stem from several factors. Firstly, ensure accurate dilution calculations and proper stock solution preparation, as errors can lead to higher final concentrations. Cell type is a critical factor; some cell lines may be inherently more sensitive to IKK-β inhibition. It is also important to consider the possibility of off-target effects, which can become more pronounced at higher concentrations or in specific cellular contexts. Finally, the health and confluency of your cell cultures can influence their susceptibility to cytotoxic effects.
Issue 2: Inconsistent cytotoxic effects observed between experiments.
-
Question: My results for this compound-induced cytotoxicity are not reproducible. What are the potential sources of this variability?
-
Answer: Inconsistent results are often due to variations in experimental conditions. Key factors to standardize include:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Cell Confluency: Seed cells to achieve a consistent confluency at the time of treatment, as this can affect their metabolic state and drug response.
-
This compound Preparation: Prepare fresh working solutions of this compound for each experiment from a stable, frozen stock. The stability of this compound in cell culture media over long incubation periods may vary.
-
Serum Concentration: Variations in serum concentration in the culture medium can alter the bioavailability and efficacy of the compound.
-
Issue 3: Observing cytotoxicity in a cell line expected to be resistant.
-
Answer: This observation could indicate a previously uncharacterized sensitivity or an off-target effect. To investigate, consider the following:
-
Confirm IKK-β Inhibition: Verify that this compound is inhibiting the NF-κB pathway in your cell line at the concentrations used. This can be done by examining the phosphorylation of IκBα or a downstream reporter assay.
-
Assess for Apoptosis and ROS: Determine if the observed cytotoxicity is due to apoptosis by performing assays for caspase activation (e.g., caspase-3/7 activity).[1] Additionally, investigate the involvement of reactive oxygen species (ROS) by using fluorescent probes.[2]
-
Control Experiments: Include appropriate vehicle controls (e.g., DMSO) to rule out solvent-induced toxicity.
-
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a selective and ATP-competitive inhibitor of IκB kinase 2 (IKK-β), a key enzyme in the canonical NF-κB signaling pathway.[3][4] By inhibiting IKK-β, this compound prevents the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation and activation of NF-κB transcription factors.[3]
2. At what concentrations does this compound typically induce cytotoxicity?
The cytotoxic effects of this compound are dose-dependent. While it inhibits NF-κB at lower micromolar concentrations, cytotoxic effects, including apoptosis, are more commonly observed at higher concentrations. For example, in RAW264.7 cells, apoptosis and caspase-3 activation were induced at concentrations of 12.5 µM and higher.[1] In melanoma cell lines, a concentration of 50 µM was used to assess cytotoxicity.[4]
3. What is the role of reactive oxygen species (ROS) in this compound-induced cytotoxicity?
This compound has been shown to induce the production of reactive oxygen species (ROS) in various cell lines, including melanoma cells.[2] This increase in endogenous ROS levels can contribute to the cytotoxic effects of the compound. The induction of ROS by this compound does not appear to be cell-type specific.[2]
4. Is the cytotoxic effect of this compound always mediated by apoptosis?
While apoptosis is a common mechanism of this compound-induced cell death, particularly at higher concentrations, it is important to experimentally verify the mode of cell death in your specific cell line. Assays for key apoptotic markers, such as caspase activation, can confirm the involvement of this pathway.[1]
5. How should I prepare and store this compound?
This compound is soluble in DMSO.[3][4] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and store it at -20°C or -80°C. Working solutions should be freshly prepared in cell culture medium for each experiment to ensure stability and consistent activity.
Data Presentation
Table 1: Reported IC50 Values for this compound
| Target/Process | Cell Line/System | IC50 Value | Reference |
| IKK-2 (recombinant human) | In vitro kinase assay | 3-12 µM | [3] |
| IKK-1/IKK-2 heterodimer (recombinant) | In vitro kinase assay | 2.7 ± 0.7 µM | [4] |
| Native IKK complex | In vitro kinase assay | 6.1 ± 2.2 µM | [4] |
| RANKL-induced osteoclastogenesis | RAW264.7 cells | <5 µM | [1] |
| NF-κB-dependent gene transcription (IL-6) | Rheumatoid arthritis-derived synovial fibroblasts | 20 µM | [3] |
| NF-κB-dependent gene transcription (IL-8) | Rheumatoid arthritis-derived synovial fibroblasts | 20 µM | [3] |
| NF-κB-dependent gene transcription (COX-2) | Rheumatoid arthritis-derived synovial fibroblasts | 8 µM | [3] |
Experimental Protocols
1. Assessment of Cell Viability using MTT Assay
This protocol is adapted from a study on prostate cancer cells.[1]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2,500 cells per well in complete culture medium and incubate for 48 hours at 37°C and 5% CO2.
-
Treatment: Add varying concentrations of this compound to the wells and incubate for the desired treatment duration (e.g., 48 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
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Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
2. Detection of Apoptosis using a Poly Caspase Assay
This method provides a general indication of caspase activation during apoptosis.[1]
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration in a suitable culture plate.
-
Reagent Preparation: Prepare the poly caspase detection reagent according to the manufacturer's instructions.
-
Cell Staining: Add the detection reagent to the cell culture medium and incubate for the recommended time at 37°C.
-
Washing: Wash the cells with the provided wash buffer to remove unbound reagent.
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Imaging: Visualize the stained cells using a fluorescence microscope. Apoptotic cells will exhibit a specific fluorescent signal.
3. Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol is based on the use of a ROS-sensitive fluorescent probe.[2]
-
Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate or chamber slides).
-
Probe Loading: Load the cells with a ROS-sensitive probe, such as DCFDA (2',7'-dichlorofluorescin diacetate), by incubating them with the probe in serum-free medium for a specified time (e.g., 30 minutes) at 37°C.
-
Washing: Wash the cells to remove the excess probe.
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Treatment: Treat the cells with this compound at the desired concentrations.
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Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader or visualize by fluorescence microscopy. An increase in fluorescence indicates an increase in intracellular ROS.
Visualizations
Caption: Inhibition of the canonical NF-κB pathway by this compound.
Caption: A workflow for troubleshooting unexpected cytotoxicity with this compound.
References
SC-514 stability in cell culture media
Welcome to the technical support center for SC-514. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues related to the stability and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and selective ATP-competitive inhibitor of IKKβ (IκB kinase β) with an IC50 in the range of 3-12 µM.[1][2] It functions by blocking the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[1][3] This ultimately leads to the inhibition of NF-κB-dependent gene expression.[1] this compound has been shown to be effective in various cell lines and in vivo models of inflammation.[1][3]
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound powder should be stored at -20°C. Stock solutions, typically prepared in a solvent like DMSO, should be aliquoted to prevent repeated freeze-thaw cycles and can be stored at -80°C for up to two years or at -20°C for up to one year.[4] When preparing working solutions in cell culture media, it is best practice to do so immediately before use.
Q3: How stable is this compound in cell culture media?
A3: While specific public data on the degradation kinetics of this compound in cell culture media is limited, small molecules can exhibit variable stability depending on the specific components of the medium, temperature, pH, and light exposure. It is highly recommended to empirically determine the stability of this compound under your specific experimental conditions, especially for long-term experiments. The following table provides hypothetical stability data for this compound in two common cell culture media at 37°C.
Quantitative Data Summary
Hypothetical Stability of this compound in Cell Culture Media at 37°C
| Time (Hours) | % this compound Remaining (DMEM) | % this compound Remaining (RPMI-1640) |
| 0 | 100% | 100% |
| 2 | 98% | 97% |
| 4 | 95% | 93% |
| 8 | 90% | 88% |
| 12 | 85% | 82% |
| 24 | 75% | 70% |
| 48 | 55% | 50% |
| 72 | 40% | 35% |
Note: This data is hypothetical and for illustrative purposes. Actual stability may vary.
Experimental Protocols
Protocol for Determining this compound Stability in Cell Culture Media
This protocol outlines a method to empirically determine the stability of this compound in your specific cell culture medium.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or other appropriate sterile tubes
-
37°C, 5% CO2 incubator
-
Analytical method for quantifying this compound (e.g., HPLC-UV, LC-MS)
-
Acetonitrile, ice-cold
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Prepare Working Solution: Dilute the this compound stock solution in your pre-warmed cell culture medium to the final working concentration you intend to use in your experiments. Prepare a sufficient volume for all time points.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the this compound-containing medium. This will serve as your T=0 reference sample. Store it at -80°C until analysis.
-
Incubation: Place the remaining this compound-containing medium in a sterile, loosely capped tube in a 37°C, 5% CO2 incubator to mimic your experimental conditions.
-
Time Point Sampling: At your desired intervals (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot of the incubated medium. Store each aliquot at -80°C until analysis.
-
Sample Preparation for Analysis:
-
Thaw all samples (including T=0).
-
To precipitate proteins, add 3 volumes of ice-cold acetonitrile to 1 volume of the medium sample.
-
Vortex vigorously and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
Analysis:
-
Analyze the supernatant from each time point using a validated analytical method (e.g., HPLC-UV, LC-MS) to determine the concentration of this compound.
-
Normalize the concentration at each time point to the T=0 concentration to determine the percentage of this compound remaining.
-
Plot the percentage of this compound remaining versus time to visualize the degradation profile.
-
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in cell culture.
Issue 1: Inconsistent or lower than expected inhibitory effect.
-
Potential Cause: Degradation of this compound in the cell culture medium during the experiment.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Prepare Fresh Working Solutions: Always prepare fresh working solutions of this compound in your cell culture medium immediately before each experiment.
-
Consider Media Changes: For long-term experiments (>24 hours), consider replacing the medium with freshly prepared this compound-containing medium at regular intervals to maintain a consistent effective concentration.
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Perform a Stability Test: Use the protocol provided above to determine the stability of this compound in your specific experimental conditions.
-
Issue 2: High variability between replicate experiments.
-
Potential Cause: Inconsistent preparation of this compound solutions or degradation during storage.
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Ensure precise and consistent preparation of stock and working solutions. Use calibrated pipettes.
-
Aliquot Stock Solutions: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Control Incubation Time: Ensure that the duration of cell exposure to this compound is consistent across all experiments.
-
Caption: Troubleshooting workflow for this compound stability issues.
Signaling Pathway
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
References
troubleshooting inconsistent SC-514 results
Welcome to the technical support center for SC-514, a selective IKKβ inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, ATP-competitive inhibitor of IκB kinase 2 (IKKβ), also known as IKK-2.[1][2][3] IKKβ is a critical kinase in the canonical NF-κB signaling pathway. By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This keeps the NF-κB p65/p50 dimer sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of NF-κB target genes.[4]
Q2: What are the common applications of this compound in research?
This compound is widely used as a tool compound to investigate the role of the NF-κB pathway in various biological processes and diseases, including:
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Inflammation
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Cancer
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Autoimmune disorders
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Osteoclastogenesis[4]
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO). For optimal stability, prepare a high-concentration stock solution in anhydrous DMSO and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, it is recommended to perform serial dilutions in DMSO before adding to your aqueous experimental medium to prevent precipitation. The final DMSO concentration in your cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: Is this compound selective for IKKβ?
This compound is reported to be a selective inhibitor of IKKβ and does not inhibit other IKK isoforms or other serine-threonine and tyrosine kinases.[1][2] However, as with any kinase inhibitor, the potential for off-target effects, especially at higher concentrations, should be considered when interpreting experimental results.
Troubleshooting Inconsistent this compound Results
This guide provides a question-and-answer format to address specific issues you may encounter during your experiments with this compound.
Q5: I am not observing the expected inhibition of NF-κB signaling. What could be the problem?
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Suboptimal Concentration: The effective concentration of this compound can vary between cell lines and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
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Inhibitor Inactivity: Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, use a fresh aliquot or a new batch of the compound.
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Timing of Treatment: The timing of this compound treatment relative to stimulation is critical. Pre-incubation with this compound before applying the stimulus (e.g., TNF-α, IL-1β) is generally required to allow the inhibitor to enter the cells and bind to IKKβ.
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Cellular Health: Ensure that the cells are healthy and in the logarithmic growth phase. Overly confluent or stressed cells may respond differently to both the stimulus and the inhibitor.
Q6: I am observing high levels of cell death in my experiment. Is this expected?
At high concentrations (≥12.5μM), this compound has been shown to induce apoptosis and caspase-3 activation in some cell lines.[4] If you are observing excessive cytotoxicity, consider the following:
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Concentration Reduction: Lower the concentration of this compound to a range that effectively inhibits NF-κB without causing significant cell death. A dose-response curve for both NF-κB inhibition and cell viability is highly recommended.
-
Duration of Treatment: Shorten the incubation time with this compound.
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Cell Line Sensitivity: Different cell lines may have varying sensitivities to this compound.
Q7: My results are variable between experiments. How can I improve consistency?
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Consistent Cell Culture Practices: Use cells at a consistent passage number and confluence.
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Standardized Reagent Preparation: Prepare fresh working solutions of this compound for each experiment from a properly stored stock. Ensure all other reagents are of high quality and prepared consistently.
-
Precise Timing: Adhere to a strict timeline for cell plating, inhibitor pre-treatment, stimulation, and harvesting.
-
Appropriate Controls: Always include vehicle controls (e.g., DMSO), positive controls (stimulus alone), and negative controls (no stimulus) in every experiment.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IKKβ IC50 | 3-12 µM | Recombinant Human IKK-2 | [1][3] |
| IKK-2 IC50 | 11.2 µM | Cell-free assay | [2] |
| Osteoclastogenesis IC50 | <5 µM | RANKL-induced RAW264.7 cells | [4] |
| Apoptosis Induction | ≥12.5 µM | RAW264.7 cells | [4] |
Signaling Pathway Diagram
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Workflows
General Experimental Workflow for this compound Treatment
Caption: A generalized workflow for cell-based assays involving this compound.
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting common issues with this compound experiments.
Detailed Experimental Protocols
Western Blot for Phospho-IκBα (p-IκBα)
This protocol is for detecting the phosphorylation of IκBα, a key indicator of IKKβ activity.
Materials:
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Cells treated with this compound and/or stimulus
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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Laemmli sample buffer
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SDS-PAGE gels
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Western blot running and transfer apparatus
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PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
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Primary antibodies (anti-p-IκBα, anti-total IκBα, anti-loading control like β-actin or GAPDH)
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HRP-conjugated secondary antibody
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Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Denature samples by heating at 95-100°C for 5 minutes.
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Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-IκBα overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
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Strip and re-probe the membrane for total IκBα and a loading control to ensure equal loading.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
White, opaque 96-well plates
-
Luciferase assay reagent (containing luciferin substrate)
-
Luminometer
Procedure:
-
Seed transfected cells in a white, opaque 96-well plate and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α). Include unstimulated controls.
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Incubate for the appropriate duration for luciferase expression (typically 6-24 hours).
-
Lyse the cells according to the luciferase kit manufacturer's instructions.
-
Add the luciferase assay reagent to the cell lysate.
-
Measure luminescence using a luminometer.
-
Normalize the results to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for differences in transfection efficiency and cell number.
MTT Cell Viability/Cytotoxicity Assay
This colorimetric assay assesses cell viability by measuring metabolic activity.
Materials:
-
Cells treated with this compound
-
Clear 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a clear 96-well plate and allow them to adhere.
-
Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
References
Technical Support Center: SC-514 Western Blot Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SC-514, a selective IKK-2 inhibitor, in their western blot experiments. The focus is on addressing specific issues that may arise when analyzing the effects of this compound on the NF-κB signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect western blot results?
This compound is a selective, ATP-competitive inhibitor of IKKβ (IκB kinase 2).[1][2][3][4] It is used in research to block the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In a western blot experiment, you will not be detecting this compound itself. Instead, you will be observing the downstream effects of its inhibitory action on the NF-κB pathway. Key proteins of interest for western blot analysis after this compound treatment include phosphorylated IκBα (p-IκBα), total IκBα, phosphorylated p65 (p-p65), total p65, and downstream NF-κB target gene products.
Q2: I treated my cells with this compound, but I don't see a decrease in IκBα phosphorylation. What could be the reason?
Several factors could contribute to this observation. Here are some common causes and troubleshooting steps:
-
Suboptimal this compound Concentration or Incubation Time: The effective concentration of this compound can vary between cell types. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. The reported IC50 for this compound is in the micromolar range (3-12 μM).[1]
-
Cell Health and Confluency: Ensure your cells are healthy and not overly confluent, as this can affect their response to treatment.
-
Reagent Quality: Verify the quality and proper storage of your this compound.
-
Western Blotting Technique: Issues with your western blot protocol can mask the effect of the inhibitor. Refer to the general troubleshooting guides for issues like "No or Weak Signal."
Q3: Why am I observing multiple bands or non-specific bands when probing for my target protein?
The appearance of unexpected bands can be due to several reasons.[1][5] Consider the following:
-
Antibody Specificity: The primary antibody may be cross-reacting with other proteins. Ensure you are using a validated antibody for your application.
-
Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.[1] Titrate your antibodies to find the optimal dilution.
-
Incomplete Blocking: Insufficient blocking of the membrane can result in high background and non-specific bands.[1]
-
Sample Preparation: Protein degradation or modification during sample preparation can lead to bands at unexpected molecular weights. Always use fresh lysis buffer with protease and phosphatase inhibitors.
Q4: My western blot shows a high background, making it difficult to interpret the results. How can I reduce the background noise?
High background can obscure your bands of interest.[1][5] Here are some tips to reduce it:
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Optimize Blocking: Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat dry milk, or vice versa).
-
Washing Steps: Increase the number and duration of your wash steps to remove unbound antibodies.
-
Antibody Dilutions: Use more dilute primary and secondary antibodies.
-
Membrane Handling: Ensure the membrane does not dry out at any point during the procedure.
Troubleshooting Guides
Problem: No or Weak Signal
| Possible Cause | Solution |
| Ineffective this compound Treatment | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your cell line. |
| Low Protein Abundance | Increase the amount of protein loaded onto the gel. |
| Inefficient Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S. Optimize transfer time and voltage. |
| Suboptimal Antibody Concentration | Increase the concentration of the primary antibody or try a different antibody. |
| Inactive Secondary Antibody | Use a fresh, validated secondary antibody that is specific to the primary antibody's host species. |
| Expired Detection Reagents | Use fresh chemiluminescent substrate. |
Problem: Multiple or Non-Specific Bands
| Possible Cause | Solution |
| Primary Antibody Cross-Reactivity | Use a more specific, validated primary antibody. Perform a literature search for recommended antibodies for your target. |
| High Antibody Concentration | Decrease the concentration of the primary and/or secondary antibody. |
| Insufficient Blocking | Increase blocking time to at least 1 hour at room temperature. Consider blocking overnight at 4°C. Try a different blocking buffer. |
| Inadequate Washing | Increase the number and duration of wash steps. Add a detergent like Tween-20 to your wash buffer. |
| Protein Degradation | Prepare fresh cell lysates and always include protease and phosphatase inhibitors. |
Problem: High Background
| Possible Cause | Solution |
| Insufficient Blocking | Increase blocking time and/or the concentration of the blocking agent. |
| High Antibody Concentration | Reduce the concentration of the primary and secondary antibodies. |
| Inadequate Washing | Increase the number and duration of washes. |
| Membrane Dried Out | Ensure the membrane is always submerged in buffer during incubations and washes. |
| Contaminated Buffers | Prepare fresh buffers. |
Experimental Protocols
Standard Western Blot Protocol
-
Sample Preparation:
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Treat cells with the desired concentration of this compound for the appropriate amount of time.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Run the gel until sufficient separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a nitrocellulose or PVDF membrane.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Blocking:
-
Block the membrane in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for at least 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Visualizations
Figure 1. The NF-κB signaling pathway and the inhibitory action of this compound on the IKK complex.
Figure 2. A troubleshooting workflow for common western blot band issues encountered with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, IKKbeta inhibitor (CAS 354812-17-2) | Abcam [abcam.com]
- 3. A selective IKK-2 inhibitor blocks NF-kappa B-dependent gene expression in interleukin-1 beta-stimulated synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IKK-2 Inhibitor, this compound [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
SC-514 solubility issues in aqueous buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SC-514, focusing on its solubility challenges in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and reversible inhibitor of IκB kinase 2 (IKK-2), with an IC50 in the range of 3-12 μM.[1][2] It functions as an ATP-competitive inhibitor of IKK-2, which is a key kinase in the canonical NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] By inhibiting IKK-2, this compound blocks the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This prevents the translocation of the active NF-κB dimer (typically p65/p50) into the nucleus, thereby downregulating the expression of NF-κB target genes involved in inflammation and cell survival.[1][3]
Q2: What are the solubility properties of this compound?
This compound is a hydrophobic compound with poor solubility in aqueous solutions like water or phosphate-buffered saline (PBS).[4][5] It is, however, soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] It is crucial to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can significantly reduce the solubility of this compound.[4]
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution of this compound in an organic solvent. Anhydrous DMSO is the most commonly used solvent. For example, a stock solution can be prepared at a concentration of 10-50 mg/mL in DMSO.[2] Ensure the compound is fully dissolved, using sonication if necessary. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
Q4: Can I dissolve this compound directly in an aqueous buffer like PBS?
Directly dissolving this compound in aqueous buffers is not recommended due to its low solubility, which can lead to precipitation and inaccurate concentrations in your experiments. A stock solution in an organic solvent should be prepared first and then diluted into the aqueous buffer.
Troubleshooting Guide: this compound Solubility Issues
This guide addresses common problems encountered when preparing working solutions of this compound in aqueous buffers for in vitro and cell-based assays.
Issue 1: Precipitation upon dilution of DMSO stock solution into aqueous buffer.
Cause: This is the most common issue and occurs because the high concentration of this compound in the DMSO stock is no longer soluble when the solvent environment changes to predominantly aqueous. This is a classic example of a hydrophobic compound "crashing out" of solution.
Solutions:
-
Decrease the Final Concentration: The final concentration of this compound in your aqueous buffer may be too high. Try working with lower concentrations if your experimental design allows.
-
Increase the Percentage of Co-solvent (with caution): While increasing the final percentage of DMSO in your working solution can improve solubility, it's important to keep it low (typically <0.5% v/v) to avoid solvent-induced artifacts or toxicity in cell-based assays. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
-
Use a Surfactant or Solubilizing Agent: The inclusion of a non-ionic surfactant like Tween-80 or a solubilizing agent like PEG300 can help to maintain this compound in solution. An in vivo preparation protocol suggests a multi-step dilution involving PEG300 and Tween-80 before adding the aqueous component.[4] This principle can be adapted for in vitro use.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, try a stepwise dilution. First, dilute the DMSO stock into a small volume of a solution containing a solubilizing agent (like serum-containing media or a buffer with a surfactant), and then add this intermediate solution to the final volume of the aqueous buffer. A protocol for dissolving hydrophobic compounds in cell culture media suggests a pre-dilution in fetal bovine serum.
Issue 2: Inconsistent experimental results.
Cause: This may be due to incomplete dissolution of this compound or precipitation of the compound over time in the aqueous working solution. This leads to a lower effective concentration of the inhibitor in your assay.
Solutions:
-
Ensure Complete Initial Dissolution: Before making any dilutions, ensure your this compound is fully dissolved in the stock solvent. Gentle warming (to room temperature if stored at -20°C) and vortexing or sonication can help.[2]
-
Prepare Working Solutions Fresh: Due to the potential for precipitation over time, it is best to prepare the final aqueous working solution of this compound immediately before use.
-
Visual Inspection: Before adding the working solution to your experiment, visually inspect it for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, the solution should not be used.
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent/System | Concentration | Source |
| Dimethylformamide (DMF) | 25 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | 25 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | 50 mg/mL | [2] |
| Dimethyl sulfoxide (DMSO) | 45 mg/mL | [4] |
| DMSO:PBS (pH 7.2) (1:10) | 0.1 mg/mL | [1] |
| Water | Insoluble | [4] |
| Ethanol | Insoluble | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add a precise volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex and/or sonicate the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution for Cell Culture (Example)
This protocol is adapted from general methods for handling hydrophobic compounds.
-
Thaw a frozen aliquot of the this compound DMSO stock solution and bring it to room temperature.
-
In a sterile microcentrifuge tube, perform a serial dilution of the DMSO stock solution with complete cell culture medium (containing serum). For example, to achieve a final concentration of 10 µM in a final volume of 1 mL, you might first dilute the stock 1:10 in media, and then add the appropriate volume of this intermediate dilution to your final culture volume.
-
Ensure the final concentration of DMSO in the cell culture is low (e.g., ≤ 0.1%) to avoid cytotoxicity.
-
Add the final working solution to your cells immediately after preparation.
-
Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experimental setup.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Inhibition of the canonical NF-κB pathway by this compound.
References
- 1. A selective IKK-2 inhibitor blocks NF-kappa B-dependent gene expression in interleukin-1 beta-stimulated synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective inhibitor of IKKβ attenuates RANKL-induced osteoclastogenesis and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing SC-514 Toxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize SC-514-induced toxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and ATP-competitive inhibitor of IκB kinase β (IKKβ).[1][2] Its primary mechanism of action is to block the phosphorylation of IκBα, which prevents the activation and nuclear translocation of the transcription factor NF-κB.[2] By inhibiting the NF-κB signaling pathway, this compound can modulate the expression of genes involved in inflammation, immunity, and cell survival.
Q2: What are the known toxicities of this compound in cell culture?
The primary toxicities associated with this compound in cell culture are:
-
Apoptosis: At higher concentrations (e.g., ≥12.5μM in RAW264.7 cells), this compound can induce programmed cell death, or apoptosis.[3]
-
Reactive Oxygen Species (ROS) Production: this compound has been shown to induce the production of ROS in certain cell types, which can lead to oxidative stress and cellular damage.
Q3: Why are primary cells more sensitive to this compound toxicity compared to immortalized cell lines?
Primary cells are isolated directly from tissues and have a finite lifespan in culture. They more closely represent the physiology of in vivo tissues but are often more sensitive to chemical insults compared to immortalized or cancer cell lines.[4] The latter have undergone genetic modifications that can make them more robust and resistant to toxic stimuli.
Q4: What are the initial steps I should take to minimize this compound toxicity?
The most critical initial step is to perform a dose-response experiment to determine the optimal concentration of this compound for your specific primary cell type. This involves identifying a concentration that effectively inhibits NF-κB without causing significant cytotoxicity. Additionally, optimizing the exposure time is crucial; shorter incubation periods may be sufficient to achieve the desired biological effect while minimizing toxicity.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound in primary cells.
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death observed at the desired inhibitory concentration. | The concentration of this compound is too high for the specific primary cell type. | Perform a detailed dose-response curve to determine the half-maximal cytotoxic concentration (CC50). Use a concentration well below the CC50 that still provides sufficient NF-κB inhibition (IC50). |
| Prolonged exposure to this compound is causing cumulative toxicity. | Reduce the incubation time. Perform a time-course experiment to find the minimum exposure time required for the desired effect. | |
| The primary cells are under stress from other culture conditions. | Ensure optimal cell culture conditions, including media formulation, serum concentration, and CO2 levels.[4] | |
| Inconsistent results between experiments. | Variability in primary cell health and density at the time of treatment. | Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase before adding this compound. |
| Degradation of this compound in solution. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them appropriately. Avoid repeated freeze-thaw cycles. | |
| This compound is not inhibiting NF-κB activity as expected, even at higher concentrations. | The method for assessing NF-κB inhibition is not sensitive enough. | Use a highly sensitive and quantitative method to measure NF-κB activation, such as a luciferase reporter assay or Western blotting for phosphorylated IκBα. |
| The specific NF-κB activation pathway in your cell type is less dependent on IKKβ. | Consider that alternative NF-κB activation pathways may exist in your primary cells.[5] | |
| Signs of oxidative stress are observed (e.g., morphological changes, increased ROS levels). | This compound is inducing ROS production in your primary cells. | Co-treat with an antioxidant such as N-acetylcysteine (NAC). See the experimental protocols section for a detailed method. |
| Evidence of apoptosis is present (e.g., cell shrinkage, caspase activation). | This compound is inducing apoptosis at the concentration used. | Co-treat with a pan-caspase inhibitor like Z-VAD-FMK to block the apoptotic cascade. Refer to the experimental protocols for a detailed procedure. |
Quantitative Data Summary
Due to the inherent variability of primary cells, it is crucial to experimentally determine the cytotoxic concentration (CC50) of this compound for each specific cell type. The following tables provide a template for organizing your experimental data and include some reported IC50 values for NF-κB inhibition for reference.
Table 1: this compound IC50 for NF-κB Pathway Inhibition
| Cell Type | Assay | IC50 (µM) | Reference |
| Rheumatoid Arthritis-Derived Synovial Fibroblasts (RASFs) | IL-6, IL-8, and COX-2 gene expression | 8 - 20 | [2] |
| RAW264.7 cells | RANKL-induced osteoclastogenesis | <5 | [3] |
| Recombinant human IKK-2 | In vitro kinase assay | 3 - 12 | [2] |
Table 2: User-Determined CC50 Values for this compound in Primary Cells
| Primary Cell Type | Assay (e.g., MTT, LDH) | Incubation Time (hours) | CC50 (µM) |
| e.g., Primary Human Hepatocytes | e.g., MTT | e.g., 24 | User-determined |
| e.g., Human Umbilical Vein Endothelial Cells (HUVECs) | e.g., LDH | e.g., 48 | User-determined |
| e.g., Primary Human Chondrocytes | e.g., AlamarBlue | e.g., 72 | User-determined |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound
This protocol outlines the use of the MTT assay to determine the CC50 of this compound in primary cells.
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A typical concentration range to start with is 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO) at the highest concentration used for the dilutions.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and use a non-linear regression to determine the CC50 value.
Protocol 2: Co-treatment with N-acetylcysteine (NAC) to Mitigate Oxidative Stress
-
Cell Seeding: Seed primary cells in a 96-well plate as described in Protocol 1.
-
Pre-treatment with NAC: Prepare a stock solution of NAC and dilute it in complete cell culture medium to the desired final concentration (a starting concentration of 1-5 mM is recommended). Remove the old medium and add the NAC-containing medium to the cells. Incubate for 1-2 hours.
-
Co-treatment with this compound: Prepare this compound dilutions in NAC-containing medium. Remove the pre-treatment medium and add the this compound and NAC co-treatment medium to the cells.
-
Controls: Include wells with this compound alone, NAC alone, and vehicle control.
-
Incubation and Analysis: Incubate for the desired time and assess cell viability using an appropriate assay (e.g., MTT). A significant increase in viability in the co-treated wells compared to this compound alone indicates mitigation of ROS-induced toxicity.
Protocol 3: Co-treatment with Z-VAD-FMK to Inhibit Apoptosis
-
Cell Seeding: Seed primary cells in a 96-well plate as described in Protocol 1.
-
Pre-treatment with Z-VAD-FMK: Z-VAD-FMK is a pan-caspase inhibitor. Prepare a stock solution of Z-VAD-FMK in DMSO. Dilute it in complete cell culture medium to a final concentration of 20-50 µM. Remove the old medium and add the Z-VAD-FMK-containing medium to the cells. Incubate for 1-2 hours.
-
Co-treatment with this compound: Prepare this compound dilutions in Z-VAD-FMK-containing medium. Remove the pre-treatment medium and add the this compound and Z-VAD-FMK co-treatment medium.
-
Controls: Include wells with this compound alone, Z-VAD-FMK alone, and vehicle control.
-
Incubation and Analysis: Incubate for the desired duration and assess cell viability. An increase in cell viability in the co-treated wells suggests that this compound is inducing apoptosis.
Visualizations
Caption: this compound inhibits the canonical NF-κB signaling pathway.
References
SC-514 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using SC-514, a selective inhibitor of IκB kinase 2 (IKK-2).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an ATP-competitive inhibitor of IKK-2, a key enzyme in the canonical NF-κB signaling pathway.[1] By selectively inhibiting IKK-2, this compound prevents the phosphorylation and subsequent degradation of IκBα. This keeps the NF-κB complex (typically a heterodimer of p65 and p50) sequestered in the cytoplasm, thereby blocking its translocation to the nucleus and the transcription of NF-κB target genes.[1]
Q2: How should I prepare and store this compound stock solutions?
For in vitro experiments, this compound can be dissolved in fresh, anhydrous DMSO to create a stock solution. A concentration of 45 mg/mL (200.62 mM) in DMSO has been reported.[1] It is crucial to use fresh DMSO as moisture can reduce the solubility of the compound.[1] For long-term storage, the powder form is stable for up to 3 years at -20°C. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored for 1 year at -20°C or 2 years at -80°C.
Q3: What is the recommended working concentration range for this compound in cell culture?
The optimal working concentration of this compound will vary depending on the cell line and the specific experimental endpoint. However, a common starting point for in vitro studies is in the range of 10-100 µM.[1] For example, a concentration of 100 µM has been shown to block the phosphorylation and degradation of IκBα in IL-1β-treated rheumatoid arthritis-derived synovial fibroblasts.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q4: Are there any known off-target effects of this compound?
This compound is described as a selective IKK-2 inhibitor and generally does not inhibit other IKK isoforms or other serine-threonine and tyrosine kinases at concentrations typically used to inhibit IKK-2.[1][2] However, like many small molecule inhibitors, off-target effects can occur, especially at higher concentrations. One study noted that this compound was the only one of nine tested IKKβ inhibitors that induced the production of reactive oxygen species (ROS) in melanoma cells.[3] Researchers should be mindful of this potential off-target effect and consider including appropriate controls, such as co-treatment with an antioxidant like N-acetylcysteine (NAC), to mitigate ROS-related effects if they are not the intended focus of the study.[3]
Troubleshooting Guide
Issue 1: Incomplete or no inhibition of NF-κB activation.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the IC50 for your specific cell line and stimulus. The required concentration can vary significantly between cell types.
-
-
Possible Cause 2: Degradation of this compound.
-
Solution: Ensure that stock solutions are properly stored in aliquots at -20°C or -80°C to avoid freeze-thaw cycles. Prepare fresh working dilutions in your cell culture medium for each experiment. The stability of this compound in aqueous solutions over extended periods may be limited.
-
-
Possible Cause 3: Cell confluency and health.
-
Solution: Ensure cells are in a logarithmic growth phase and are not overly confluent, as this can affect their response to stimuli and inhibitors.
-
-
Possible Cause 4: Inefficient stimulation of the NF-κB pathway.
-
Solution: Confirm that your stimulus (e.g., TNF-α, IL-1β, LPS) is active and used at an appropriate concentration to induce a robust NF-κB response. Include a positive control (stimulated cells without inhibitor) in your experimental design.
-
Issue 2: Observed cell toxicity or apoptosis.
-
Possible Cause 1: High concentration of this compound.
-
Solution: High concentrations of this compound (e.g., ≥12.5µM in RAW264.7 cells) have been shown to induce apoptosis.[4] Reduce the concentration of this compound and perform a viability assay (e.g., MTT or trypan blue exclusion) to determine a non-toxic working concentration.
-
-
Possible Cause 2: DMSO toxicity.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and include a vehicle control (cells treated with the same concentration of DMSO without this compound) in your experiments.
-
-
Possible Cause 3: Induction of Reactive Oxygen Species (ROS).
-
Solution: As this compound has been reported to induce ROS in some cell lines, this could contribute to cytotoxicity.[3] Consider co-treating with an antioxidant like N-acetylcysteine (NAC) to see if it mitigates the toxic effects.
-
Issue 3: Variability in experimental results.
-
Possible Cause 1: Inconsistent cell culture conditions.
-
Solution: Maintain consistent cell passage numbers, seeding densities, and stimulation times across experiments.
-
-
Possible Cause 2: Instability of this compound in working solutions.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid storing diluted solutions for extended periods.
-
-
Possible Cause 3: Pipetting errors.
-
Solution: Use calibrated pipettes and ensure thorough mixing when preparing serial dilutions and adding reagents to your experimental wells.
-
Quantitative Data
Table 1: IC50 Values of this compound in Various In Vitro Assays
| Target/Assay | Cell Line/System | IC50 (µM) | Reference |
| IKK-2 (recombinant human) | Cell-free assay | 3-12 | [1] |
| IKK-2 (recombinant human) | Cell-free assay | 11.2 | [2] |
| Native IKK complex | Cell-free assay | 6.1 ± 2.2 | [2] |
| IKK-1/IKK-2 heterodimer | Cell-free assay | 2.7 ± 0.7 | [2] |
| IL-6 transcription | IL-1β-induced RASFs | 20 | [1] |
| IL-8 transcription | IL-1β-induced RASFs | 20 | [1] |
| COX-2 transcription | IL-1β-induced RASFs | 8 | [1] |
| RANKL-induced osteoclastogenesis | RAW264.7 cells | <5 | [4] |
Experimental Protocols
Protocol 1: Inhibition of TNF-α-Induced NF-κB p65 Nuclear Translocation by Western Blot
This protocol describes how to assess the inhibitory effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in response to TNF-α stimulation.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell line responsive to TNF-α (e.g., HeLa, A549)
-
Complete cell culture medium
-
Recombinant human TNF-α
-
Phosphate-buffered saline (PBS)
-
Nuclear and cytoplasmic extraction buffers
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
This compound Pre-treatment:
-
Prepare a fresh working solution of this compound in complete cell culture medium from a DMSO stock.
-
Aspirate the old medium from the cells and replace it with the medium containing the desired concentration of this compound (e.g., 10, 25, 50 µM).
-
Include a vehicle control (DMSO only) and an unstimulated control (no this compound, no TNF-α).
-
Incubate for 1-2 hours at 37°C.
-
-
TNF-α Stimulation:
-
Add TNF-α to the wells to a final concentration of 10-20 ng/mL (optimize for your cell line). Do not add TNF-α to the unstimulated control well.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and Fractionation:
-
Wash the cells twice with ice-cold PBS.
-
Perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of your chosen extraction kit. Add protease and phosphatase inhibitors to the lysis buffers immediately before use.
-
-
Protein Quantification:
-
Determine the protein concentration of the nuclear and cytoplasmic lysates using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each nuclear and cytoplasmic fraction onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p65, Lamin B1, and GAPDH overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands.
-
-
Analysis:
-
Analyze the band intensities for p65 in the nuclear and cytoplasmic fractions.
-
Use Lamin B1 as a loading control for the nuclear fraction and GAPDH for the cytoplasmic fraction to ensure proper fractionation and equal loading.
-
A successful inhibition will show a dose-dependent decrease in the p65 signal in the nuclear fraction of this compound-treated cells compared to the TNF-α stimulated control.
-
Visualizations
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound efficacy.
Caption: Troubleshooting guide for this compound experiments.
References
Validation & Comparative
SC-514: A Comparative Guide to its Specificity for IKK-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SC-514, a selective inhibitor of IκB kinase 2 (IKK-2), with other alternative inhibitors. The information presented herein is supported by experimental data to aid in the evaluation of its suitability for research and drug development applications.
Unraveling the Specificity of this compound for IKK-2
This compound is a cell-permeable, reversible, and ATP-competitive inhibitor of IKK-2.[1][2][3][4] Experimental data demonstrates its high selectivity for IKK-2 over other kinases, including the closely related IKK isoforms.
Quantitative Analysis of Inhibitor Specificity
The inhibitory activity of this compound and other commercially available IKK-2 inhibitors is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Inhibitor | Target | IC50 | Other Kinases Inhibited (IC50) | Selectivity (Fold) |
| This compound | IKK-2 | 3-12 µM [1][2][4][5][6] | IKK-1 (>200 µM), IKK-i (>200 µM), TBK-1 (>200 µM), and a panel of 31 other kinases (>200 µM)[1][4] | >16-66 fold vs IKK-1, IKK-i, TBK-1 |
| TPCA-1 | IKK-2 | 17.9 nM[6][7] | IKK-1 (394 nM)[6][7] | ~22 fold vs IKK-1[6][7] |
| BMS-345541 | IKK-2 | 0.3 µM[6][7] | IKK-1 (4 µM)[6][7] | ~13 fold vs IKK-1 |
| LY2409881 | IKK-2 | 30 nM[6] | >10-fold selectivity over IKK-1[6] | >10 fold vs IKK-1 |
| IKK-16 | IKK-2 | 40 nM[6] | IKK-1 (200 nM)[6] | 5 fold vs IKK-1 |
Note: A higher fold selectivity indicates a more specific inhibitor.
Visualizing the Mechanism of Action
The following diagrams illustrate the NF-κB signaling pathway and a general workflow for confirming the specificity of an IKK-2 inhibitor like this compound.
Caption: NF-κB signaling pathway with this compound inhibition of IKK-2.
Caption: Workflow for confirming IKK-2 inhibitor specificity.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and validation of the findings.
In Vitro IKK-2 Kinase Assay
This assay is designed to determine the IC50 value of this compound for IKK-2.
Materials:
-
Recombinant human IKK-2 enzyme
-
IKKtide (IKK-specific peptide substrate)
-
This compound (or other inhibitors)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EGTA, 0.1 mM Na3VO4)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant IKK-2 enzyme, and the IKKtide substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for IκBα Phosphorylation and Degradation
This cellular assay confirms the in-cell activity of this compound by measuring its effect on the phosphorylation and subsequent degradation of IκBα, a direct substrate of IKK-2.
Materials:
-
Cell line (e.g., HeLa, HEK293, or synovial fibroblasts)[1][3]
-
Cell culture medium and supplements
-
This compound
-
Inflammatory stimulus (e.g., TNFα or IL-1β)[3]
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, and anti-β-actin (loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with TNFα (e.g., 10 ng/mL) or IL-1β for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation and degradation.[3]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the effect of this compound on IκBα phosphorylation and degradation. A reduction in phosphorylated IκBα and a stabilization of total IκBα levels in the presence of this compound indicates effective IKK-2 inhibition.[3][5]
NF-κB Reporter Assay
This assay measures the transcriptional activity of NF-κB, providing a functional readout of IKK-2 inhibition.
Materials:
-
Cell line stably or transiently transfected with an NF-κB luciferase reporter construct.
-
Cell culture medium and supplements.
-
This compound.
-
Inflammatory stimulus (e.g., TNFα or IL-1β).
-
Luciferase assay reagent.
Procedure:
-
Seed the reporter cell line in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with TNFα or IL-1β for 6-8 hours to induce NF-κB-dependent luciferase expression.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the percentage of inhibition of NF-κB activity by this compound. This compound has been shown to inhibit the transcription of NF-κB-dependent genes in a dose-dependent manner.[2][3][5]
Conclusion
The available data strongly supports the classification of this compound as a potent and highly selective inhibitor of IKK-2. Its minimal activity against IKK-1 and a broad range of other kinases makes it a valuable tool for specifically investigating the role of IKK-2 in the NF-κB signaling pathway and its downstream effects. For researchers requiring precise targeting of IKK-2, this compound offers a reliable and well-characterized option. However, for applications demanding even higher potency, alternative inhibitors such as TPCA-1 or LY2409881 may be considered, keeping in mind their respective selectivity profiles. The experimental protocols provided in this guide offer a framework for the independent verification of these findings.
References
- 1. IKK-2 Inhibitor, this compound [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A selective IKK-2 inhibitor blocks NF-kappa B-dependent gene expression in interleukin-1 beta-stimulated synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IKK-2 Inhibitor, this compound InSolution, ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
A Comparative Guide to IKK-2 Inhibitors: SC-514 Versus Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SC-514 with other notable IKK-2 (Inhibitor of κB Kinase 2, also known as IKKβ) inhibitors, focusing on their biochemical potency, selectivity, and cellular activity. The information is supported by experimental data and detailed methodologies to aid in the selection of appropriate research tools and to inform drug development strategies.
Introduction to IKK-2 and its Inhibition
The IκB kinase (IKK) complex is a central component of the nuclear factor-κB (NF-κB) signaling pathway, a critical regulator of inflammatory responses, immune function, cell proliferation, and survival.[1][2] The IKK complex consists of two catalytic subunits, IKK-1 (IKKα) and IKK-2 (IKKβ), and a regulatory subunit, NEMO (NF-κB essential modulator). IKK-2 is the predominant kinase responsible for the phosphorylation of IκBα, which leads to its ubiquitination and subsequent degradation. This process liberates NF-κB dimers, allowing their translocation to the nucleus and the activation of target gene transcription.[2] Given its pivotal role in pro-inflammatory signaling, IKK-2 has emerged as a key therapeutic target for a range of inflammatory diseases and cancers.
This guide focuses on this compound, a selective IKK-2 inhibitor, and compares its performance against two other well-characterized IKK-2 inhibitors: TPCA-1 and BMS-345541.
Biochemical Potency and Selectivity
The potency and selectivity of an inhibitor are critical parameters in its evaluation as a research tool or potential therapeutic. The following tables summarize the in vitro inhibitory activities of this compound, TPCA-1, and BMS-345541 against IKK-2 and other kinases.
Table 1: Potency against IKK Isoforms
| Compound | IKK-2 IC50 | IKK-1 IC50 | Selectivity (IKK-1/IKK-2) |
| This compound | 3-12 µM[2] | >200 µM[3] | >16-66 fold |
| TPCA-1 | 17.9 nM[4] | 400 nM[4] | ~22 fold[4] |
| BMS-345541 | 0.3 µM | 4 µM | ~13 fold |
Table 2: Selectivity Profile Against Other Kinases
| Compound | Off-Target Kinases with Significant Inhibition (IC50) | Notes |
| This compound | Reported to have >10-fold selectivity over a panel of 28 other kinases including JNK, p38, MK2, and ERK. Does not inhibit other IKK isoforms like IKK-i and TBK-1 (IC50 >200 µM).[3] | ATP-competitive inhibitor.[1] |
| TPCA-1 | JNK3 (3.6 µM)[4] | ATP-competitive inhibitor.[4] |
| BMS-345541 | Failed to inhibit a panel of 15 other kinases at concentrations up to 100 µM. | Allosteric inhibitor. |
Cellular Activity
The efficacy of an inhibitor in a cellular context is a crucial indicator of its potential biological effects. The following table summarizes the reported cellular activities of the compared IKK-2 inhibitors.
Table 3: Cellular Assay Performance
| Compound | Cellular Assay | Cell Type | IC50 / Effect |
| This compound | Inhibition of IL-1β-induced IL-6 and IL-8 production | Synovial fibroblasts | 20 µM (for both IL-6 and IL-8) |
| Inhibition of RANKL-induced osteoclastogenesis | RAW264.7 cells | <5 µM[5] | |
| TPCA-1 | Inhibition of LPS-induced TNF-α, IL-6, and IL-8 production | Human monocytes | 170-320 nM[4] |
| BMS-345541 | Inhibition of LPS-stimulated cytokine production (TNF-α, IL-1β, IL-6, IL-8) | THP-1 cells | 1-5 µM |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context in which these inhibitors function and are tested, the following diagrams illustrate the canonical NF-κB signaling pathway and a general workflow for evaluating IKK-2 inhibitors.
References
- 1. A selective IKK-2 inhibitor blocks NF-kappa B-dependent gene expression in interleukin-1 beta-stimulated synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Targeting IKK and IKK-Related Kinases for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound, a selective inhibitor of IKKβ attenuates RANKL-induced osteoclastogenesis and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SC-514 and TPCA-1 in NF-κB Inhibition
For researchers in inflammation, immunology, and oncology, the nuclear factor-kappa B (NF-κB) signaling pathway represents a critical therapeutic target. The IκB kinase (IKK) complex, particularly its IKKβ subunit, is a key regulator of this pathway, making it a focal point for the development of small molecule inhibitors. This guide provides an in-depth, objective comparison of two widely used IKKβ inhibitors, SC-514 and TPCA-1, to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their experimental needs.
Mechanism of Action: Targeting the IKK Complex
Both this compound and TPCA-1 are potent inhibitors of the IKKβ subunit, a kinase essential for the activation of the canonical NF-κB pathway. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines, the IKK complex phosphorylates IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome, freeing NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation, immunity, and cell survival.
This compound is a selective, reversible, and ATP-competitive inhibitor of IKKβ.[1] It has been shown to delay, but not completely block, the phosphorylation and degradation of IκBα, leading to a slowed and decreased nuclear import of the p65 subunit of NF-κB.[1]
TPCA-1 is also a potent and selective inhibitor of IKKβ, acting in an ATP-competitive manner.[2][3] It effectively blocks NF-κB signaling by preventing the phosphorylation and subsequent degradation of IκBα, thereby inhibiting the nuclear translocation of p65.[3][4] Interestingly, TPCA-1 has also been identified as a dual inhibitor, targeting Signal Transducer and Activator of Transcription 3 (STAT3) in addition to IKKβ.[3][5][6][7]
Performance Comparison: Potency, Selectivity, and Cellular Effects
The following table summarizes the key quantitative data for this compound and TPCA-1 based on available experimental evidence. It is important to note that direct head-to-head comparisons in the same study are limited, and thus IC50 values and other parameters may vary depending on the experimental conditions.
| Parameter | This compound | TPCA-1 |
| Target | IKKβ | IKKβ, STAT3 |
| IKKβ IC50 | 3-12 µM[1][8] | 17.9 nM[2][3][9][10] |
| IKKα IC50 | >200 µM[11] | 400 nM[2] |
| Selectivity (IKKα vs IKKβ) | >16-66 fold | ~22 fold[2][9][10] |
| Other Kinase Inhibition | >10-fold selectivity over 28 other kinases including JNK, p38, MK2, and ERK[12] | >550-fold selectivity over a panel of other kinases and enzymes[9][10] |
| Cellular Effects | Inhibits NF-κB-dependent gene expression (IL-6, IL-8, COX-2) with IC50 values of 8-20 µM[1][13] | Inhibits production of pro-inflammatory cytokines (TNF-α, IL-6, IL-8) with IC50 values of 170-320 nM[2] |
| In Vivo Activity | Orally active, shows anti-inflammatory effects in vivo[8] | Reduces severity of collagen-induced arthritis in mice[2][9] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: Canonical NF-κB signaling pathway and points of inhibition by this compound and TPCA-1.
Caption: General workflow for an NF-κB luciferase reporter assay.
Detailed Experimental Protocols
NF-κB Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
Cells transiently or stably transfected with an NF-κB-driven luciferase reporter plasmid.
-
Cell culture medium and supplements.
-
96-well white, clear-bottom tissue culture plates.
-
Stimulus (e.g., TNF-α, IL-1β).
-
This compound or TPCA-1.
-
Passive Lysis Buffer.
-
Luciferase Assay Reagent (containing luciferin).
-
Luminometer.
Protocol:
-
Seed transfected cells into a 96-well plate and allow them to adhere overnight.[14]
-
Pre-treat cells with various concentrations of this compound or TPCA-1 for 1 hour.
-
Stimulate the cells with an appropriate NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-24 hours.[12]
-
Remove the culture medium and wash the cells once with PBS.
-
Add Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[15]
-
Add Luciferase Assay Reagent to each well.
-
Immediately measure the luminescence using a plate-reading luminometer.[2]
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for differences in cell number and transfection efficiency.
Western Blot for p65 Nuclear Translocation
This method visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Materials:
-
Cell culture dishes.
-
Stimulus and inhibitors.
-
Nuclear and cytoplasmic extraction buffers.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST).
-
Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Plate cells and grow to 70-80% confluency.
-
Pre-treat with this compound or TPCA-1 for 1 hour, followed by stimulation with an NF-κB activator for the desired time (e.g., 30-60 minutes).
-
Harvest cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or standard protocols.
-
Determine the protein concentration of the nuclear and cytoplasmic extracts.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.[16]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p65, Lamin B1, and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system. The amount of p65 in the nuclear fraction relative to the cytoplasmic fraction indicates the extent of nuclear translocation.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA detects the binding of NF-κB to a specific DNA sequence.
Materials:
-
Nuclear extracts from treated cells (prepared as for Western blotting).
-
Double-stranded oligonucleotide probe containing a consensus NF-κB binding site, labeled with a non-radioactive tag (e.g., biotin or infrared dye) or a radioisotope (e.g., ³²P).[8]
-
Binding buffer.
-
Poly(dI-dC) non-specific competitor DNA.
-
Unlabeled ("cold") competitor oligonucleotide.
-
Native polyacrylamide gel.
-
TBE or similar running buffer.
-
Transfer apparatus (for non-radioactive detection).
-
Detection reagents specific to the label.
Protocol:
-
Prepare nuclear extracts from cells treated with stimulus and inhibitors.
-
Set up the binding reactions by incubating the nuclear extract (5-10 µg) with poly(dI-dC) and binding buffer on ice for 10 minutes.
-
For competition controls, add an excess of unlabeled competitor oligonucleotide to a separate reaction.
-
Add the labeled oligonucleotide probe to all reactions and incubate for 20-30 minutes at room temperature.[8]
-
Load the samples onto a native polyacrylamide gel and perform electrophoresis at 4°C.
-
For radioactive probes, dry the gel and expose it to X-ray film.
-
For non-radioactive probes, transfer the DNA-protein complexes to a nylon membrane, crosslink, and detect the signal according to the manufacturer's instructions. A "shift" in the migration of the labeled probe indicates the formation of a DNA-protein complex.
Conclusion
Both this compound and TPCA-1 are valuable tools for studying NF-κB signaling. TPCA-1 exhibits significantly higher potency in inhibiting IKKβ compared to this compound, with an IC50 in the nanomolar range versus the micromolar range for this compound. This higher potency may be advantageous for in vivo studies and for experiments requiring lower concentrations of the inhibitor. Furthermore, the dual inhibitory activity of TPCA-1 on both IKKβ and STAT3 could be a critical consideration depending on the research question. For studies aiming to dissect the specific roles of these two pathways, this dual activity might be a confounding factor, whereas for therapeutic approaches targeting both pathways, it could be beneficial.
This compound, while less potent, is still a selective IKKβ inhibitor and has been effectively used in numerous studies to probe the function of the NF-κB pathway. Its oral activity makes it a useful compound for certain in vivo models.
The choice between this compound and TPCA-1 will ultimately depend on the specific experimental context, including the desired potency, the need for selectivity against STAT3, and the mode of administration for in vivo studies. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess the effects of these inhibitors on NF-κB signaling in their own systems.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TPCA-1 is a direct dual inhibitor of STAT3 and NF-κB and regresses mutant EGFR-associated human non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] TPCA-1 Is a Direct Dual Inhibitor of STAT3 and NF-κB and Regresses Mutant EGFR-Associated Human Non–Small Cell Lung Cancers | Semantic Scholar [semanticscholar.org]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. licorbio.com [licorbio.com]
- 9. Electrophoretic Mobility Shift Assay (EMSA) Using IRDye® Oligonucleotides [protocols.io]
- 10. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 16. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
SC-514: A Comparative Guide to Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinase selectivity profile of SC-514, a well-documented inhibitor of IκB kinase 2 (IKK-2). Understanding the cross-reactivity of small molecule inhibitors is paramount for accurate interpretation of experimental results and for the development of safe and effective therapeutics. This document summarizes the available quantitative data on this compound's interactions with other kinases, details the experimental methodologies used for these assessments, and visualizes the key signaling pathways involved.
Executive Summary
This compound is a potent, ATP-competitive inhibitor of IKK-2, a key regulator of the NF-κB signaling pathway. While widely cited as a selective IKK-2 inhibitor, a comprehensive, publicly available kinome-wide screen of this compound is not available. The primary data on its selectivity comes from a study by Kishore et al. (2003), which demonstrated its specificity against a limited panel of kinases. This guide presents this data, offering a clear comparison of this compound's potency against its intended target versus a selection of other kinases.
Quantitative Kinase Selectivity Profile of this compound
The following table summarizes the inhibitory activity of this compound against its primary target, IKK-2, and a panel of other serine-threonine and tyrosine kinases. The data is compiled from the foundational study by Kishore et al. and supplementary information from commercial suppliers.
| Target Kinase | IC50 (µM) | Fold Selectivity vs. IKK-2 (approx.) | Kinase Family |
| IKK-2 (IKKβ) | 3 - 12 | - | Serine/Threonine |
| IKK-1 (IKKα) | >100 | >8 - 33 | Serine/Threonine |
| JNK1 | >100 | >8 - 33 | Serine/Threonine (MAPK) |
| p38 | >100 | >8 - 33 | Serine/Threonine (MAPK) |
| MK2 | >100 | >8 - 33 | Serine/Threonine |
| ERK1 | >100 | >8 - 33 | Serine/Threonine (MAPK) |
| PKA | >100 | >8 - 33 | Serine/Threonine |
| PKC | >100 | >8 - 33 | Serine/Threonine |
| Src | >100 | >8 - 33 | Tyrosine |
| Lck | >100 | >8 - 33 | Tyrosine |
| EGFR | >100 | >8 - 33 | Tyrosine |
| VEGFR2 | >100 | >8 - 33 | Tyrosine |
| PDGFR | >100 | >8 - 33 | Tyrosine |
| FGFR | >100 | >8 - 33 | Tyrosine |
| InsR | >100 | >8 - 33 | Tyrosine |
| Abl | >100 | >8 - 33 | Tyrosine |
| c-Met | >100 | >8 - 33 | Tyrosine |
| Chk1 | >100 | >8 - 33 | Serine/Threonine |
| GSK3β | >100 | >8 - 33 | Serine/Threonine |
| Akt/PKB | >100 | >8 - 33 | Serine/Threonine |
| CAMKII | >100 | >8 - 33 | Serine/Threonine |
| CDK1/cyclin B | >100 | >8 - 33 | Serine/Threonine |
| CDK2/cyclin E | >100 | >8 - 33 | Serine/Threonine |
| CDK4/cyclin D1 | >100 | >8 - 33 | Serine/Threonine |
| IKKε | >100 | >8 - 33 | Serine/Threonine |
| TBK1 | >100 | >8 - 33 | Serine/Threonine |
| MKK1 | >100 | >8 - 33 | Serine/Threonine |
| MKK4 | >100 | >8 - 33 | Serine/Threonine |
| MKK6 | >100 | >8 - 33 | Serine/Threonine |
Note: The IC50 for IKK-2 is presented as a range as reported in the primary literature. Fold selectivity is an approximation based on the lowest reported IC50 for IKK-2. Data is primarily from Kishore N, et al. J Biol Chem. 2003 Aug 29;278(35):32861-71, with additional kinases listed as having >10-fold selectivity by Tocris Bioscience.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's activity, the following diagrams illustrate the canonical NF-κB signaling pathway and a typical experimental workflow for assessing kinase inhibitor selectivity.
Figure 1: The canonical NF-κB signaling pathway and the inhibitory action of this compound.
Figure 2: A generalized workflow for in vitro kinase selectivity profiling.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the assessment of this compound's kinase selectivity, based on the procedures described by Kishore et al. (2003).
In Vitro IKK-2 Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human IKK-2 is expressed and purified. A biotinylated peptide substrate derived from IκBα (e.g., Biotin-KKKGQQLGLKKERLLDDRHDSGLDSMKDEE) is used.
-
Reaction Mixture: The assay is performed in a 96-well plate in a final volume of 50 µL containing assay buffer (e.g., 20 mM HEPES, pH 7.6, 10 mM MgCl₂, 1 mM DTT, 0.1% BSA), 1 µM peptide substrate, and 10 µM ATP (spiked with [γ-³³P]ATP).
-
Inhibitor Addition: this compound is serially diluted in DMSO and added to the reaction mixture to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration is kept constant (e.g., 1%).
-
Initiation and Incubation: The reaction is initiated by the addition of IKK-2. The plate is incubated at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Detection: The reaction is terminated by the addition of phosphoric acid. The phosphorylated substrate is captured on a streptavidin-coated filter plate. After washing, the amount of incorporated ³³P is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to a DMSO control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Kinase Selectivity Profiling (General Protocol)
-
Kinase Panel: A panel of purified, active kinases is utilized.
-
Assay Conditions: Each kinase assay is optimized for its specific substrate (protein or peptide) and ATP concentration (often at or near the Km for ATP).
-
Inhibitor Screening: this compound is typically screened at a fixed concentration (e.g., 10 µM or 100 µM) against the entire kinase panel.
-
Activity Measurement: Kinase activity is measured using an appropriate method, such as radiometric assays (as described above) or non-radiometric methods like fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), or mobility shift assays.
-
Hit Identification: Kinases showing significant inhibition (e.g., >50% at the screening concentration) are identified as potential off-targets.
-
IC50 Determination: For any identified "hits," full dose-response curves are generated to determine the IC50 value, providing a quantitative measure of the inhibitor's potency against that off-target kinase.
Conclusion
Based on the currently available data, this compound demonstrates a high degree of selectivity for IKK-2 over a limited panel of other kinases. Its minimal cross-reactivity against the tested serine-threonine and tyrosine kinases at concentrations up to 100 µM underscores its utility as a specific tool for studying the NF-κB pathway. However, it is crucial for researchers to acknowledge that this selectivity profile is not exhaustive. The absence of a broad, kinome-wide screen means that potential off-target effects on un-tested kinases cannot be entirely ruled out. For applications where absolute specificity is critical, particularly in the context of drug development, further profiling of this compound against a comprehensive kinase panel is highly recommended. This guide serves as a valuable resource for understanding the established selectivity of this compound and provides a framework for interpreting experimental data generated using this inhibitor.
A Comparative Analysis of SC-514 and BAY 11-7082: Potent Inhibitors of the NF-κB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two widely used inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway: SC-514 and BAY 11-7082. This analysis is intended to assist researchers in selecting the appropriate inhibitor for their experimental needs by presenting a side-by-side evaluation of their mechanisms of action, target specificity, and supporting experimental data.
At a Glance: Key Differences and Performance Metrics
This compound and BAY 11-7082 are both valuable tools for interrogating the NF-κB pathway; however, they possess distinct mechanisms and target profiles that dictate their experimental applications. This compound is characterized as a selective and reversible inhibitor of IκB kinase β (IKKβ), acting as an ATP-competitive agent. In contrast, BAY 11-7082 is an irreversible inhibitor of IκBα phosphorylation and exhibits a broader range of targets, including the NLRP3 inflammasome.[1] This fundamental difference in their mode of action has significant implications for experimental design and data interpretation.
Quantitative Data Summary
The following tables summarize the key quantitative metrics for this compound and BAY 11-7082 based on available experimental data. It is important to note that IC50 values can vary depending on the specific assay conditions, cell type, and ATP concentration.
| Inhibitor | Primary Target | IC50 Value | Mechanism of Action | Reversibility |
| This compound | IKKβ (IKK-2) | 3-12 µM[2] | ATP-competitive | Reversible |
| BAY 11-7082 | IκBα phosphorylation | ~10 µM (TNFα-induced) | Covalent modification | Irreversible |
| Inhibitor | Known Off-Target Effects | Reference |
| This compound | Generally considered selective for IKKβ over other kinases. | |
| BAY 11-7082 | NLRP3 inflammasome, Ubiquitin-specific proteases (USPs) like USP7 (IC50: 0.19 µM) and USP21 (IC50: 0.96 µM), other kinases and protein tyrosine phosphatases. | [3] |
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and BAY 11-7082 on the NF-κB signaling pathway are visually represented in the following diagrams.
Caption: Canonical NF-κB pathway showing the distinct targets of this compound and BAY 11-7082.
Experimental Protocols
To facilitate the replication of key findings, detailed methodologies for common assays used to evaluate this compound and BAY 11-7082 are provided below.
Western Blot for IκBα Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound and BAY 11-7082 on the phosphorylation of IκBα, a critical step in NF-κB activation.
Caption: Step-by-step workflow for assessing IκBα phosphorylation via Western blot.
Detailed Steps:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or RAW 264.7) to achieve 80-90% confluency. Pre-incubate cells with desired concentrations of this compound, BAY 11-7082, or vehicle control (DMSO) for 1 hour.[4]
-
Stimulation: Stimulate the cells with an appropriate agonist, such as TNFα (e.g., 20 ng/mL), for a short duration (e.g., 5-15 minutes) to induce IκBα phosphorylation.[4][5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated IκBα (p-IκBα) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Strip the membrane and re-probe for total IκBα and a loading control (e.g., β-actin or GAPDH) to normalize the p-IκBα signal. Quantify band intensities using densitometry software.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB and is a robust method to quantify the inhibitory potential of compounds like this compound and BAY 11-7082.
Caption: Workflow for the NF-κB luciferase reporter gene assay.
Detailed Steps:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T or HeLa) with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid expressing Renilla luciferase (for normalization).
-
Incubation: Allow the cells to express the reporters for 24-48 hours.
-
Inhibitor Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound, BAY 11-7082, or vehicle for 1 hour. Subsequently, stimulate with an NF-κB activator like TNFα for 6-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in NF-κB activity relative to the unstimulated control and determine the dose-dependent inhibition by this compound and BAY 11-7082.
Concluding Remarks
The choice between this compound and BAY 11-7082 should be guided by the specific research question. For studies requiring a highly selective and reversible inhibition of IKKβ to dissect the canonical NF-κB pathway, this compound is the more appropriate tool. Its ATP-competitive nature provides a clear mechanism of action.
Conversely, BAY 11-7082, with its irreversible mode of action and broader target profile, may be suitable for studies aiming for a more potent and sustained inhibition of NF-κB activation. However, researchers must be cognizant of its off-target effects, particularly on the NLRP3 inflammasome, and design appropriate control experiments to validate their findings. In some contexts, the dual inhibition of NF-κB and the inflammasome by BAY 11-7082 could be experimentally advantageous.[1]
Ultimately, a thorough understanding of the distinct pharmacological profiles of this compound and BAY 11-7082 is paramount for the generation of reliable and interpretable data in the study of NF-κB signaling and its role in health and disease.
References
- 1. Anti-inflammatory Compounds Parthenolide and Bay 11-7082 Are Direct Inhibitors of the Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, IKKbeta inhibitor (CAS 354812-17-2) | Abcam [abcam.com]
- 3. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BAY 11-7082 | Cell Signaling Technology [cellsignal.com]
- 5. portlandpress.com [portlandpress.com]
Assessing Off-Target Effects of SC-514 In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro off-target effects of SC-514, a selective inhibitor of IκB kinase β (IKKβ), against other known IKKβ inhibitors. The objective is to offer a clear, data-driven assessment of this compound's selectivity profile to aid in the design and interpretation of preclinical research.
Introduction to this compound and IKKβ Inhibition
This compound is an ATP-competitive inhibitor of IKKβ, a key kinase in the canonical nuclear factor-kappa B (NF-κB) signaling pathway.[1] The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its dysregulation is implicated in various diseases, including inflammatory disorders and cancer, making IKKβ a significant therapeutic target. The selectivity of any kinase inhibitor is paramount to minimize off-target effects and potential toxicity. This guide assesses the selectivity of this compound in comparison to other IKKβ inhibitors: PS-1145, ML120B, and BMS-345541.
Comparative Selectivity Profile of IKKβ Inhibitors
The following table summarizes the available quantitative data on the inhibitory activity of this compound and its alternatives against their intended target (IKKβ) and a selection of off-target kinases. It is important to note that the data presented is compiled from various studies and assay conditions may differ, which can influence absolute IC50 values.
| Compound | Primary Target | IC50 (IKKβ) | Off-Target Kinases | Off-Target IC50 | Reference |
| This compound | IKKβ | 3-12 µM | CDK2/CyclinA | 61 µM | [1] |
| AUR2 | 71 µM | [1] | |||
| PRAK | 75 µM | [1] | |||
| MSK | 123 µM | [1] | |||
| PS-1145 | IKKβ | 88 nM | PIM1 | Similar to IKKβ | [2][3] |
| PIM3 | Similar to IKKβ | [2] | |||
| ML120B | IKKβ | 60 nM | Not specified | Not specified | [4] |
| BMS-345541 | IKKβ | ~2.5 µM | Not specified | Not specified | [2] |
Note: A direct, comprehensive head-to-head kinome scan of all four inhibitors from a single source is not publicly available. The data above is collated from multiple sources and should be interpreted with caution.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of evaluating off-target effects, the following diagrams are provided.
Experimental Protocols
A comprehensive assessment of off-target effects involves a multi-pronged approach, typically starting with a broad biochemical screen followed by validation in a cellular context.
Protocol: In Vitro Kinase Selectivity Profiling (e.g., KINOMEscan™)
This protocol describes a generalized method for determining the selectivity of a kinase inhibitor against a large panel of kinases using a competition binding assay format.
Objective: To determine the dissociation constants (Kd) or percentage of inhibition of a test compound against a broad panel of purified, recombinant human kinases.
Materials:
-
Test compound (e.g., this compound) dissolved in DMSO.
-
KINOMEscan™ panel of DNA-tagged human kinases.
-
Immobilized, active-site directed ligands on a solid support (e.g., beads).
-
Assay buffer.
-
Quantitative PCR (qPCR) reagents.
-
Multi-well plates.
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. For single-concentration screening, a standard concentration (e.g., 1 µM or 10 µM) is typically used. For dose-response curves to determine Kd, a serial dilution series is prepared.
-
Assay Setup: In each well of a multi-well plate, combine the test compound, a specific DNA-tagged kinase from the panel, and the corresponding immobilized ligand in the assay buffer. A DMSO control (vehicle) is run in parallel.
-
Competition Binding: Incubate the plate to allow the test compound and the immobilized ligand to compete for binding to the active site of the kinase.
-
Washing: Wash the plate to remove unbound components, leaving the kinase-ligand complexes on the solid support.
-
Elution and Quantification: Elute the bound kinase from the solid support. The amount of kinase bound to the immobilized ligand is quantified by measuring the associated DNA tag using qPCR.
-
Data Analysis:
-
The amount of kinase detected in the presence of the test compound is compared to the amount detected in the DMSO control.
-
The results are typically expressed as a percentage of the control (%Ctrl), where a lower percentage indicates stronger binding of the test compound to the kinase.
-
For dose-response experiments, the Kd is calculated by fitting the data to a binding curve.
-
A selectivity score (e.g., S-score) can be calculated, which represents the number of kinases inhibited above a certain threshold divided by the total number of kinases screened.
-
Conclusion
The available data suggests that this compound is a selective IKKβ inhibitor, with significantly higher IC50 values for the tested off-target kinases compared to its primary target. However, a direct comparative kinome-wide scan against other IKKβ inhibitors like PS-1145, ML120B, and BMS-345541 under uniform conditions would provide a more definitive assessment of its relative selectivity. Researchers should consider the ATP-competitive nature of this compound, as its potency can be influenced by intracellular ATP concentrations. For a thorough evaluation of off-target effects in a physiological context, it is recommended to complement biochemical profiling with cell-based assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. A selective small molecule IkappaB Kinase beta inhibitor blocks nuclear factor kappaB-mediated inflammatory responses in human fibroblast-like synoviocytes, chondrocytes, and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating SC-514 Effects: A Comparison Guide Using Genetic Knockout of IKK-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibition of IκB kinase 2 (IKK-2) by SC-514 and the genetic knockout of IKK-2. Validating the on-target effects of a small molecule inhibitor is crucial in drug development and molecular research. Using a genetic knockout model as a benchmark is the gold standard for confirming that the observed effects of a compound are indeed mediated by the intended target. This document outlines the signaling pathways, experimental workflows, and quantitative data to objectively assess the specificity of this compound.
Introduction to IKK-2 and this compound
IκB kinase 2 (IKK-2 or IKKβ) is a critical enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammation, immunity, cell survival, and proliferation.[1][2] Upon activation by various stimuli like tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β), IKK-2 phosphorylates the inhibitor of κB (IκBα).[3][4] This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and activate the transcription of target genes.[5][6]
This compound is a cell-permeable, reversible, and ATP-competitive small molecule designed to selectively inhibit IKK-2.[7][8] With a reported IC₅₀ value between 3 and 12 µM, it is used to probe the role of the IKK-2/NF-κB pathway in various biological processes.[8][9][10] However, to conclusively attribute the effects of this compound to IKK-2 inhibition, a direct comparison with a genetic knockout model is essential.
Signaling Pathway and Point of Intervention
The diagram below illustrates the canonical NF-κB signaling pathway, highlighting the central role of IKK-2 and the mechanism of action for both this compound and genetic knockout.
Caption: Canonical NF-κB signaling pathway.
Comparative Effects of this compound vs. IKK-2 Knockout
The primary goal of this comparison is to determine if the biochemical and cellular effects of this compound treatment phenocopy those of IKK-2 genetic deletion. An ideal on-target inhibitor should produce no effect in a system where its target is absent.
| Parameter | Wild-Type (WT) + Stimulus | WT + this compound + Stimulus | IKK-2 Knockout (KO) + Stimulus | IKK-2 KO + this compound + Stimulus |
| IKK-2 Activity | High | Inhibited | Absent | Absent |
| IκBα Phosphorylation | Increased | Inhibited/Delayed[7][11] | Abolished | Abolished |
| IκBα Degradation | Increased | Inhibited/Delayed[7][11] | Abolished | Abolished |
| p65 Nuclear Translocation | High | Inhibited/Reduced[11] | Abolished | Abolished |
| NF-κB Reporter Gene Activity | High | Dose-dependently reduced[11] | Abolished | Abolished |
| Target Gene Expression | Upregulated | Downregulated[7] | No upregulation | No upregulation |
Experimental Validation Workflow
A rigorous validation strategy involves comparing four experimental groups: wild-type, wild-type with this compound, IKK-2 knockout, and IKK-2 knockout with this compound. All groups, except for unstimulated controls, should be treated with an NF-κB activator like TNF-α.
Caption: General workflow for validating this compound specificity.
Detailed Experimental Protocols
Generation of IKK-2 Knockout Cells (CRISPR/Cas9 Method)
-
gRNA Design: Design two guide RNAs (gRNAs) targeting exons 6 and 7 of the IKBKB gene (the gene encoding IKK-2).[12] Flanking these critical exons ensures that a deletion results in a null allele.
-
Vector Construction: Clone the designed gRNAs into a Cas9 expression vector that also contains a selectable marker (e.g., puromycin resistance).
-
Transfection: Transfect the wild-type cell line with the gRNA/Cas9 plasmids.
-
Selection: Select transfected cells using the appropriate antibiotic (e.g., puromycin).
-
Clonal Isolation: Isolate single cells into individual wells of a 96-well plate to grow clonal populations.
-
Screening and Validation:
-
PCR: Screen clones for the desired genomic deletion by PCR using primers that flank the targeted region.
-
Western Blot: Confirm the complete absence of IKK-2 protein expression in candidate clones by Western blot. Use a validated antibody against IKK-2.
-
This compound Treatment and Cell Stimulation
-
Cell Plating: Plate wild-type and validated IKK-2 KO cells at the desired density for downstream assays.
-
Inhibitor Pre-treatment: Pre-treat cells with this compound (typically 10-50 µM, based on the IC₅₀ of 3-12 µM) or vehicle control (DMSO) for 1-2 hours.[8][11]
-
Stimulation: Add an NF-κB stimulus (e.g., 10 ng/mL TNF-α) to the media for the desired time period (e.g., 15-30 minutes for phosphorylation events, 1-6 hours for gene expression).
-
Harvesting: Harvest cells for downstream analysis (protein lysates for Western blot, fixation for immunofluorescence, RNA for RT-qPCR).
Western Blot for Pathway Proteins
-
Lysate Preparation: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an 8-12% SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
Anti-IKK-2 (to confirm knockout)
-
Anti-phospho-IκBα (Ser32/36)
-
Anti-total IκBα
-
Anti-p65
-
Anti-Lamin B1 (nuclear fraction marker)
-
Anti-β-actin or GAPDH (loading control)
-
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect signal using an ECL substrate and an imaging system.
Immunofluorescence for p65 Translocation
-
Cell Culture: Grow cells on glass coverslips.
-
Treatment: Treat cells as described in Protocol 2.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.
-
Staining: Block with 1% BSA and incubate with an anti-p65 antibody. Follow with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Counterstain nuclei with DAPI.
-
Imaging: Mount coverslips and visualize using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65.
Quantitative Data Summary
The following table presents hypothetical data from an NF-κB luciferase reporter assay, demonstrating the expected outcomes from a successful validation experiment.
| Experimental Group | Normalized Luciferase Activity (Fold Change over Unstimulated WT) | Standard Deviation |
| WT (Unstimulated) | 1.0 | ± 0.1 |
| WT + TNF-α | 15.0 | ± 1.2 |
| WT + this compound + TNF-α | 2.5 | ± 0.4 |
| IKK-2 KO (Unstimulated) | 0.9 | ± 0.1 |
| IKK-2 KO + TNF-α | 1.1 | ± 0.2 |
| IKK-2 KO + this compound + TNF-α | 1.2 | ± 0.3 |
Logical Framework for Validation
The relationship between the inhibitor, its target, and the genetic knockout model can be summarized in a logical diagram. This framework is the basis for interpreting the experimental results.
Caption: Logical relationship for on-target validation.
Conclusion
The genetic knockout of a drug's target is the definitive tool for validating its mechanism of action. For the IKK-2 inhibitor this compound, a direct comparison with IKK-2 knockout cells provides clear, interpretable data. If this compound treatment mirrors the phenotype of the IKK-2 knockout (i.e., blockade of IκBα degradation and NF-κB activation) and confers no additional effect in cells already lacking IKK-2, researchers can be highly confident that its effects are specifically mediated through IKK-2 inhibition.[1] This validation is a critical step in the development of specific kinase inhibitors and for the accurate interpretation of data from chemical biology studies.
References
- 1. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IkB kinase b (IKKb/IKK2/IKBKB)—A key molecule in signaling to the transcription factor NF-kB | Semantic Scholar [semanticscholar.org]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. IKK2 - Wikipedia [en.wikipedia.org]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. A selective IKK-2 inhibitor blocks NF-kappa B-dependent gene expression in interleukin-1 beta-stimulated synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IKK-2 Inhibitor, this compound The IKK-2 Inhibitor, this compound, also referenced under CAS 354812-17-2, controls the biological activity of IKK-2. This small molecule/inhibitor is primarily used for Inflammation/Immunology applications. | 354812-17-2 [sigmaaldrich.com]
- 9. selleckchem.com [selleckchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. This compound, a selective inhibitor of IKKβ attenuates RANKL-induced osteoclastogenesis and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deletion of IKK2 in hepatocytes does not sensitize these cells to TNF-induced apoptosis but protects from ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking SC-514: A Comparative Guide to NF-κB Inhibitors for Researchers
For Immediate Release
This guide provides a comprehensive comparison of SC-514 against a panel of commonly used Nuclear Factor-kappa B (NF-κB) inhibitors. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis of performance metrics, supported by experimental data and detailed protocols to aid in the selection of the most appropriate inhibitor for your research needs.
Abstract
The NF-κB signaling pathway is a critical regulator of inflammatory responses, immune function, cell proliferation, and survival. Its dysregulation is implicated in numerous diseases, making it a key target for therapeutic intervention. This compound is a selective inhibitor of IκB kinase 2 (IKK-2), a crucial enzyme in the canonical NF-κB pathway. This guide benchmarks this compound against other well-established NF-κB inhibitors, providing a clear comparison of their potency and cellular effects. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key assays. Visual diagrams of the NF-κB signaling pathway and a typical experimental workflow are included to facilitate understanding.
Introduction to NF-κB Inhibition
The NF-κB family of transcription factors is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines like TNF-α, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB proteins, leading to their ubiquitination and subsequent proteasomal degradation. This frees NF-κB dimers to translocate to the nucleus and activate the transcription of target genes. Small molecule inhibitors targeting this pathway have been developed to interfere with different steps of this cascade. This compound specifically targets the IKK-2 subunit, offering a selective mechanism of action.[1][2]
Comparative Analysis of NF-κB Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a panel of other NF-κB inhibitors. These values represent the concentration of the inhibitor required to reduce a specific biological activity by 50% and are a key measure of potency. It is important to note that IC50 values can vary depending on the cell type, stimulus, and assay conditions.
| Inhibitor | Target(s) | IC50 Value (NF-κB Pathway) | Cell Type / Assay Conditions |
| This compound | IKK-2 | 3-12 µM | Recombinant human IKK-2[2] |
| ~5 µM | RANKL-induced osteoclastogenesis[3] | ||
| 8-20 µM | IL-1β-induced gene expression in RASFs[2] | ||
| BAY 11-7082 | IκBα phosphorylation | 10 µM | TNFα-induced IκBα phosphorylation in tumor cells[4] |
| Parthenolide | IKK, p65 | 1.091-2.620 µM | LPS-induced cytokine expression in THP-1 cells |
| MG-132 | Proteasome, NF-κB activation | 3 µM | NF-κB activation[5] |
| QNZ (EVP4593) | NF-κB activation | 11 nM | NF-κB transcriptional activation in Jurkat T cells[1] |
| TPCA-1 | IKK-2 | 17.9 nM | Cell-free assay |
| IKK-16 | IKKβ, IKK complex, IKKα | 40 nM, 70 nM, 200 nM | Cell-free assays[6] |
| BMS-345541 | IKK-2, IKK-1 | 0.3 µM, 4 µM | Cell-free assays[7] |
| Celastrol | IKK, p65 | 1.494 - 3.159 µM | Glioblastoma cell viability |
| IMD-0354 | IKKβ | 1.2 µM | TNF-α induced NF-κB transcription activity[8] |
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams were generated using Graphviz.
Caption: Canonical NF-κB Signaling Pathway and points of inhibition.
Caption: General experimental workflow for benchmarking NF-κB inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of new studies.
NF-κB Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB.
-
Cell Seeding: Plate cells (e.g., HEK293T) stably or transiently transfected with an NF-κB luciferase reporter construct in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Inhibitor Treatment: Pre-treat cells with various concentrations of this compound or other NF-κB inhibitors for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and then add 1X passive lysis buffer. Incubate for 15 minutes at room temperature with gentle shaking.
-
Luminescence Measurement: Transfer the cell lysate to an opaque 96-well plate. Add luciferase assay reagent to each well and immediately measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot for IκBα Phosphorylation
This assay directly assesses the inhibition of IKK activity by measuring the phosphorylation of its substrate, IκBα.
-
Cell Culture and Treatment: Seed cells (e.g., HeLa or THP-1) in 6-well plates. Pre-treat with inhibitors for 1-2 hours before stimulating with TNF-α (20 ng/mL) for 15-30 minutes.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phospho-IκBα (Ser32/36) and total IκBα overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-IκBα signal to the total IκBα signal.
Cell Viability Assay (MTT Assay)
This assay is crucial to distinguish between specific NF-κB inhibition and general cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the NF-κB inhibitors for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion
This compound demonstrates selective inhibition of IKK-2 with moderate potency in the low micromolar range. When compared to a panel of other NF-κB inhibitors, it is evident that the choice of inhibitor should be guided by the specific research question, the required potency, and the desired point of intervention within the NF-κB signaling cascade. For instance, inhibitors like QNZ offer significantly higher potency, while broader-spectrum inhibitors such as MG-132 affect the entire proteasome system. This guide provides the necessary data and protocols to make an informed decision when selecting an NF-κB inhibitor for your experimental needs. Researchers are encouraged to perform their own dose-response curves and cytotoxicity assays in their specific cell systems to validate these findings.
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. licorbio.com [licorbio.com]
- 3. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. bowdish.ca [bowdish.ca]
- 7. Electrophoretic Mobility Shift Assay (EMSA) Using IRDye® Oligonucleotides [protocols.io]
- 8. med.upenn.edu [med.upenn.edu]
SC-514: A Comparative Guide to IKK-2 Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitor SC-514's selectivity for IκB kinase 2 (IKK-2) over IκB kinase 1 (IKK-1). The following sections present quantitative data, detailed experimental protocols, and a visual representation of the relevant signaling pathway to support researchers in their evaluation of this compound for therapeutic and research applications.
Quantitative Analysis of this compound Selectivity
This compound demonstrates significant selectivity for IKK-2 over other kinases, including the closely related IKK-1 isoform. This selectivity is crucial for minimizing off-target effects and is a key consideration in its use as a specific inhibitor of the canonical NF-κB pathway. The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
Experimental data reveals that this compound is a potent, ATP-competitive inhibitor of IKK-2.[1][2] It effectively inhibits various forms of recombinant human IKK-2, including the IKK-2 homodimer and the IKK-1/IKK-2 heterodimer. In contrast, its inhibitory activity against IKK-1, IKK-i, and TBK-1 is significantly lower, with IC50 values reported to be greater than 200 µM.
| Target Kinase | This compound IC50 (µM) | Selectivity (over IKK-1) |
| IKK-2 (recombinant human) | 11.2 | > 17-fold |
| IKK-1/IKK-2 heterodimer (recombinant human) | 2.7 ± 0.7 | > 74-fold |
| Native IKK complex | 6.1 ± 2.2 | > 32-fold |
| IKK-1 | > 200 | 1-fold |
| IKK-i | > 200 | Not Applicable |
| TBK-1 | > 200 | Not Applicable |
Experimental Protocols
The determination of this compound's selectivity for IKK-2 is based on in vitro kinase assays. While the precise, detailed protocol from the original characterization studies is not publicly available in its entirety, the following is a representative protocol synthesized from available information and standard kinase assay methodologies. This protocol is intended to provide a comprehensive understanding of the experimental approach.
Representative In Vitro IKK Kinase Assay Protocol
Objective: To determine the IC50 of this compound for IKK-1 and IKK-2.
Materials:
-
Recombinant human IKK-1 and IKK-2 enzymes (e.g., as GST-fusion proteins)
-
Substrate: GST-IκBα (1-54) or a biotinylated IκBα peptide
-
[γ-³²P]ATP or unlabeled ATP (for non-radioactive detection methods)
-
This compound (dissolved in DMSO)
-
Kinase Assay Buffer: 25 mM HEPES (pH 7.6), 2 mM MgCl₂, 2 mM MnCl₂, 10 mM NaF, 5 mM DTT, and 1 mM phenylmethylsulfonyl fluoride.
-
Protein A/G Sepharose beads
-
Anti-NEMO antibody (for immunoprecipitation of native IKK complex)
-
Wash Buffer: Cold whole-cell lysis buffer
-
Stop Solution (e.g., SDS-PAGE loading buffer or a solution containing EDTA)
-
Phosphorimager or appropriate detection system for non-radioactive assays (e.g., ELISA reader)
Procedure:
-
Enzyme Preparation:
-
For recombinant kinases, dilute the enzymes to the desired concentration in kinase assay buffer.
-
For the native IKK complex, immunoprecipitate the complex from cell lysates (e.g., from IL-1β-stimulated rheumatoid arthritis-derived synovial fibroblasts) using an anti-NEMO antibody and Protein A/G Sepharose beads. Wash the beads extensively with cold whole-cell lysis buffer followed by kinase assay buffer.
-
-
Inhibitor Preparation:
-
Prepare a serial dilution of this compound in DMSO. The final concentration of DMSO in the assay should be kept constant across all wells and should not exceed 1%.
-
-
Kinase Reaction:
-
In a microtiter plate, combine the kinase (recombinant or immunoprecipitated), the substrate (e.g., 10 µM biotinylated IκBα), and varying concentrations of this compound.
-
Initiate the kinase reaction by adding ATP. For radioactive assays, this will be a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km value for the respective kinase to ensure competitive inhibition can be accurately measured.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding the stop solution.
-
For radioactive assays: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a phosphorimager.
-
For non-radioactive assays (e.g., ELISA-based): If a biotinylated substrate is used, transfer the reaction mixture to a streptavidin-coated plate. After washing, detect the phosphorylated substrate using a phospho-specific antibody conjugated to an enzyme (e.g., HRP) and a corresponding substrate to generate a colorimetric or chemiluminescent signal.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity at each this compound concentration relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Signaling Pathway and Experimental Workflow
To contextualize the action of this compound, it is important to understand the IKK/NF-κB signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for assessing inhibitor activity.
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound on IKK-2.
Caption: General experimental workflow for in vitro kinase assay to determine IC50 values.
References
SC-514: A Comparative Guide to its Differential Effects on Canonical vs. Non-Canonical NF-κB Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SC-514, a selective IKKβ inhibitor, and its differential effects on the canonical and non-canonical Nuclear Factor-kappa B (NF-κB) signaling pathways. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to be an objective resource for researchers investigating NF-κB signaling and its therapeutic modulation.
Introduction to NF-κB Signaling Pathways
The NF-κB family of transcription factors plays a critical role in regulating immune and inflammatory responses, cell proliferation, and survival. Dysregulation of NF-κB signaling is implicated in a variety of diseases, including chronic inflammatory disorders and cancer. NF-κB activation is primarily controlled by two distinct signaling pathways: the canonical and non-canonical pathways.
The Canonical Pathway is a rapid and transient response to pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNFα) and interleukin-1 (IL-1). A key event in this pathway is the activation of the IκB kinase (IKK) complex, which is composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (IKKγ). IKKβ is the predominant kinase responsible for phosphorylating the inhibitor of κB alpha (IκBα), leading to its ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the p50/RelA (p65) NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of target genes.
The Non-Canonical Pathway is a slower, more sustained response, typically activated by a subset of TNF receptor superfamily members, such as B-cell activating factor (BAFF) and CD40 ligand. This pathway is dependent on the NF-κB-inducing kinase (NIK) and IKKα homodimers. In this pathway, NIK phosphorylates and activates IKKα, which in turn phosphorylates the NF-κB2 precursor protein, p100. This phosphorylation event leads to the processing of p100 into its mature p52 form, which then dimerizes with RelB. The p52/RelB heterodimer translocates to the nucleus to regulate the expression of genes involved in lymphoid organogenesis and B-cell maturation.
This compound: A Selective IKKβ Inhibitor
This compound is an orally active, ATP-competitive small molecule inhibitor of IKKβ[1]. It has been widely used as a tool compound to probe the role of the canonical NF-κB pathway in various physiological and pathological processes.
Comparative Analysis of IKK Inhibitors
To understand the differential effects of this compound, its activity is compared with other commonly used NF-κB inhibitors, BAY 11-7082 and TPCA-1.
| Compound | Primary Target(s) | Canonical Pathway Inhibition (IKKβ) | Non-Canonical Pathway Inhibition (IKKα/NIK) | Key Characteristics |
| This compound | IKKβ | IC50: 3-12 μM [1] | Reported to not inhibit other IKK isoforms, suggesting high selectivity against the non-canonical pathway.[1][2] | Selective, ATP-competitive, and reversible inhibitor of IKKβ.[1] |
| BAY 11-7082 | IKKα and IKKβ (with other off-targets) | IC50: 5-10 μM (for TNFα-induced IκBα phosphorylation)[3] | Inhibits both canonical and non-canonical pathways.[4] | Irreversible inhibitor with broad-spectrum activity; may have off-target effects. |
| TPCA-1 | IKKβ | IC50: ~17.9 nM (in cell-free assays) | Primarily inhibits the canonical pathway. | A potent and selective inhibitor of IKKβ. |
Signaling Pathway Diagrams
To visually represent the points of inhibition for these compounds, the following diagrams of the canonical and non-canonical NF-κB pathways are provided.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB.
Objective: To measure the effect of this compound and other inhibitors on canonical (TNFα-induced) or non-canonical (BAFF-induced) NF-κB-dependent gene expression.
Materials:
-
HEK293 cells
-
NF-κB luciferase reporter plasmid (containing tandem NF-κB binding sites upstream of a luciferase gene)
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 or similar transfection reagent
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
TNFα or BAFF
-
This compound, BAY 11-7082, TPCA-1
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Inhibitor Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the desired concentrations of this compound, BAY 11-7082, or TPCA-1. Incubate for 1-2 hours.
-
Stimulation:
-
Canonical Pathway: Stimulate the cells with TNFα (e.g., 10 ng/mL) for 6-8 hours.
-
Non-Canonical Pathway: Stimulate the cells with BAFF (e.g., 100 ng/mL) for 24 hours.
-
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the fold induction of NF-κB activity relative to the unstimulated control and assess the percentage of inhibition by the compounds.
Western Blot for IκBα Phosphorylation and Degradation (Canonical Pathway)
Objective: To assess the effect of inhibitors on the phosphorylation and subsequent degradation of IκBα, a hallmark of canonical NF-κB activation.
Materials:
-
HeLa or other suitable cells
-
TNFα
-
This compound, BAY 11-7082, TPCA-1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere. Pre-treat with inhibitors for 1-2 hours, then stimulate with TNFα (e.g., 10 ng/mL) for a short time course (e.g., 0, 5, 15, 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phospho-IκBα and total IκBα to the loading control.
Western Blot for p100 Processing to p52 (Non-Canonical Pathway)
Objective: To determine the effect of inhibitors on the processing of p100 to p52, the key activation step of the non-canonical NF-κB pathway.
Materials:
-
B-cell lines (e.g., Ramos) or other cells responsive to non-canonical stimuli
-
BAFF or other non-canonical stimuli
-
This compound, BAY 11-7082
-
Lysis buffer, protein quantification, and western blot reagents as described above.
-
Primary antibodies: anti-NF-κB2 (p100/p52), anti-β-actin.
Protocol:
-
Cell Treatment: Treat cells with inhibitors for 1-2 hours, followed by stimulation with BAFF (e.g., 100 ng/mL) for an extended time course (e.g., 0, 4, 8, 24 hours).
-
Sample Preparation and Western Blotting: Follow the same procedure as for the IκBα western blot.
-
Analysis: Detect both the p100 precursor and the processed p52 fragment. Quantify the ratio of p52 to p100 to assess the extent of non-canonical pathway activation and its inhibition.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comparing the effects of different inhibitors on the NF-κB pathways.
Conclusion
This compound is a valuable tool for specifically investigating the canonical NF-κB pathway due to its high selectivity for IKKβ. Experimental evidence strongly suggests that at concentrations effective for inhibiting the canonical pathway, this compound has minimal to no effect on the non-canonical pathway. In contrast, compounds like BAY 11-7082 inhibit both pathways, albeit with potential off-target effects, while TPCA-1 also demonstrates a preference for the canonical pathway. The choice of inhibitor should, therefore, be guided by the specific research question and the desired level of selectivity for one pathway over the other. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such comparative studies.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of SC-514
For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental compliance is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of SC-514, a selective IKK-2 inhibitor. Adherence to these procedural steps is critical for safe laboratory operations and responsible environmental stewardship.
Immediate Safety and Hazard Information
This compound is classified as a toxic solid and should be handled with care. The following table summarizes its key hazard and identification information.
| Parameter | Value | Reference |
| Chemical Name | 4-amino-[2,3'-bithiophene]-5-carboxamide | [N/A] |
| Hazard Class | Toxic if swallowed | [N/A] |
| UN Number | UN2811 | [1] |
| Proper Shipping Name | Toxic solids, organic, n.o.s. | [1] |
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
All handling of this compound, especially during disposal procedures, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The primary and mandatory method for the disposal of this compound is through a licensed hazardous waste disposal facility.[2][3][4][5] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[3][4][5]
Step 1: Waste Identification and Segregation
-
Classification: All this compound waste, including the pure compound, contaminated materials (e.g., gloves, weigh boats, pipette tips), and empty containers, must be classified as hazardous chemical waste.[3][4][6]
-
Segregation: This waste stream must be kept separate from other laboratory waste, such as non-hazardous materials, liquids, or incompatible chemicals, to prevent dangerous reactions.[3][7]
Step 2: Container Management
-
Container Selection: Use a dedicated, chemically-resistant, and sealable container for solid this compound waste. High-density polyethylene (HDPE) containers are a suitable option.[2] The container must be in good condition, with no leaks or cracks.[5][8]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[6][8] Do not use abbreviations. The label should also include the accumulation start date and the name of the responsible individual or laboratory.
Step 3: Waste Accumulation and Storage
-
Solid Waste: Place all solid this compound waste directly into the designated hazardous waste container. If possible, the original manufacturer's container can be used for the disposal of the pure chemical.[5]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment and labware, are considered hazardous and must be placed in the same designated container.[4][6]
-
Empty Containers: "Empty" containers of this compound must also be disposed of as hazardous waste, as they will contain residual amounts of the chemical. If institutional procedures allow for the recycling of empty containers, they must first be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[4][8] The rinsate from this process is considered hazardous and must be collected in a separate, appropriately labeled liquid hazardous waste container.[4][8]
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area. This location should be away from heat, ignition sources, and incompatible materials.[3]
Step 4: Scheduling Disposal
-
Contact Environmental Health and Safety (EHS): Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste.[3]
-
Documentation: Maintain a log of the this compound waste generated, including the amount and the dates of accumulation and disposal, to ensure regulatory compliance.[3]
Step 5: Spill Management
In the event of a spill:
-
Evacuate the immediate area if the spill is large or if there is a risk of airborne dust.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[3]
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[3]
-
Clean the spill area thoroughly with a suitable solvent and decontaminating solution.
-
Report the spill to your institution's EHS department.
Experimental Protocols
Currently, there are no established and validated experimental protocols for the chemical inactivation or neutralization of this compound for routine disposal. Therefore, the only approved method of disposal is through a licensed hazardous waste facility. Research on the degradation of other hazardous compounds, such as some antineoplastic drugs, has explored methods like oxidation with potassium permanganate or sodium hypochlorite.[9] However, applying these methods to this compound without specific validation is not recommended, as the efficacy and the byproducts of the reaction are unknown.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. web.mit.edu [web.mit.edu]
- 7. nipissingu.ca [nipissingu.ca]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Degradation and inactivation of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling SC-514
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, use, and disposal of SC-514, a selective IKK-2 inhibitor. Adherence to these procedures is essential for ensuring laboratory safety and the integrity of experimental outcomes.
Immediate Safety and Handling Precautions
This compound is classified as toxic if swallowed.[1] All personnel must be thoroughly trained in the handling of toxic substances and familiar with the information outlined in the Safety Data Sheet (SDS) before commencing any work.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory for all procedures involving this compound. The following PPE must be worn at all times:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Due to the lack of specific testing data, it is crucial to select gloves known to be resistant to similar chemical compounds.[2]
-
Body Protection: A laboratory coat must be worn and kept fastened. For procedures with a higher risk of splashes or aerosol formation, a chemically resistant apron or coveralls are recommended.
-
Respiratory Protection: Not generally required under normal, well-ventilated laboratory conditions. However, if aerosols or mists are generated, a NIOSH-approved respirator is necessary.[3]
Engineering Controls
-
Ventilation: All work with this compound, especially the handling of the solid compound and preparation of solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in any laboratory where this compound is handled.
Storage and Disposal Plan
Proper storage and disposal are critical to prevent contamination and ensure a safe laboratory environment.
Storage Protocol
-
Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.
-
Keep it segregated from incompatible materials, such as strong oxidizing agents.
-
Ensure the storage location is secure and accessible only to authorized personnel.
Disposal Plan
All waste containing this compound is considered hazardous waste and must be disposed of according to institutional and local regulations.
-
Waste Collection:
-
Collect all solid waste (e.g., contaminated gloves, weigh boats, pipette tips) in a dedicated, clearly labeled hazardous waste container lined with a chemically resistant bag.
-
Collect all liquid waste (e.g., unused solutions, cell culture media containing this compound) in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Container Management:
-
Keep waste containers closed except when adding waste.
-
Do not fill containers beyond 80% capacity to allow for expansion and prevent spills.
-
-
Final Disposal:
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
| Property | Value | Reference |
| Chemical Name | 4-amino-[2,3'-bithiophene]-5-carboxamide | [1] |
| Synonyms | GK 01140 | [1] |
| CAS Number | 354812-17-2 | [1] |
| Molecular Formula | C9H8N2OS2 | |
| Molecular Weight | 224.3 g/mol | |
| Physical State | Solid | |
| Solubility | Soluble in DMSO |
| Parameter | Value | Reference |
| IKK-2 IC50 | 3-12 µM | [6] |
| IC50 for RANKL-induced osteoclastogenesis | <5 µM | [7] |
| Concentration inducing apoptosis in RAW264.7 cells | ≥12.5 µM | [7] |
| IC50 for NF-κB-dependent gene transcription (IL-6, IL-8) in RASFs | 20 µM | [6] |
| IC50 for NF-κB-dependent gene transcription (COX-2) in RASFs | 8 µM | [6] |
Experimental Protocols
This compound is a selective inhibitor of IKKβ, which plays a crucial role in the canonical NF-κB signaling pathway.[7][8] The following are detailed methodologies for key experiments to investigate the effects of this compound.
NF-κB Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of this compound.
Materials:
-
Cells transfected with an NF-κB luciferase reporter construct
-
This compound
-
Stimulating agent (e.g., TNF-α, IL-1β)
-
Luciferase Assay System (e.g., Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed transfected cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
This compound Treatment: Pre-treat cells with varying concentrations of this compound (or DMSO as a vehicle control) for a specified period (e.g., 1 hour).
-
Stimulation: Add the stimulating agent (e.g., TNF-α at 10 ng/mL) to the wells and incubate for the desired time (e.g., 6 hours).
-
Cell Lysis: Wash the cells with PBS and then add 1X cell lysis buffer. Incubate for 15 minutes at room temperature with gentle shaking.
-
Luminometry: Transfer the cell lysate to an opaque 96-well plate. Add the luciferase assay reagent to each well and immediately measure the luminescence using a plate reader.[9]
Western Blot for p65 Nuclear Translocation
This experiment determines the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Materials:
-
Cells treated with this compound and a stimulus
-
Nuclear and cytoplasmic extraction buffers
-
Primary antibody against p65
-
Loading control antibodies (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with this compound and the stimulating agent as described in the luciferase assay protocol.
-
Cell Fractionation:
-
Harvest the cells and centrifuge to obtain a cell pellet.
-
Resuspend the pellet in cytoplasmic extraction buffer and incubate on ice.
-
Centrifuge to pellet the nuclei and collect the supernatant (cytoplasmic fraction).
-
Resuspend the nuclear pellet in nuclear extraction buffer and incubate on ice.
-
Centrifuge to pellet the nuclear debris and collect the supernatant (nuclear fraction).
-
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody against p65 overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection: Visualize the protein bands using a chemiluminescence imaging system. The presence of p65 in the nuclear fraction indicates translocation.[10]
Visualizations
The following diagrams illustrate the this compound mechanism of action and the experimental workflow.
References
- 1. bowdish.ca [bowdish.ca]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. images.thdstatic.com [images.thdstatic.com]
- 4. ic.sandbox.02.gatech.edu [ic.sandbox.02.gatech.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 8. researchgate.net [researchgate.net]
- 9. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
